6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one
Description
Properties
IUPAC Name |
6-methoxy-1-methyl-3,4-dihydroquinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-12-10-5-4-9(14-2)7-8(10)3-6-11(12)13/h4-5,7H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFXFKSRPKMJSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one. As a key heterocyclic scaffold, the dihydroquinolinone core is of significant interest in medicinal chemistry. This document aims to serve as a valuable resource for researchers engaged in the synthesis and utilization of such compounds.
Chemical Identity and Physical Properties
6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one is a derivative of the dihydroquinolinone heterocyclic system. The presence of a methoxy group on the aromatic ring and a methyl group on the nitrogen atom significantly influences its chemical behavior and potential biological activity.
| Property | Value | Source |
| CAS Number | 187679-62-5 | |
| Molecular Formula | C₁₁H₁₃NO₂ | |
| Molecular Weight | 191.23 g/mol | |
| Appearance | (Predicted) White to off-white solid | Inferred from related compounds |
Synthetic Strategies
A direct, detailed synthesis protocol for 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one is not extensively reported in publicly available literature. However, a logical and efficient synthetic route can be devised based on established methodologies for the synthesis of related dihydroquinolinone derivatives. The most plausible approach involves a two-step process: the synthesis of the precursor 6-methoxy-3,4-dihydroquinolin-2(1H)-one, followed by N-methylation.
Synthesis of 6-Methoxy-3,4-dihydroquinolin-2(1H)-one
The synthesis of the dihydroquinolinone core can be achieved through various methods. One well-documented approach is the intramolecular Friedel-Crafts alkylation of a suitable precursor.[1] Another common method is the reduction of the corresponding quinolin-2(1H)-one.[2]
Protocol: Intramolecular Friedel-Crafts Alkylation
This protocol is adapted from the synthesis of the analogous 6-hydroxy-3,4-dihydroquinolinone.[1]
-
Starting Material: N-(4-methoxyphenyl)-3-chloropropionamide.
-
Reaction: The starting material is treated with a Lewis acid, such as aluminum chloride (AlCl₃), in a high-boiling point solvent like dimethyl sulfoxide (DMSO).
-
Conditions: The reaction mixture is heated to an elevated temperature, typically between 150°C and 220°C.
-
Work-up: Upon completion, the reaction is quenched, and the product is extracted and purified.
Causality: The Lewis acid activates the aromatic ring towards electrophilic attack by the carbocation generated from the chlorinated alkyl chain, leading to cyclization. The high temperature is necessary to overcome the activation energy for this intramolecular reaction.
N-Methylation of 6-Methoxy-3,4-dihydroquinolin-2(1H)-one
The final step to obtain the target compound is the methylation of the nitrogen atom of the lactam.
Protocol: N-Alkylation
-
Reactants: 6-methoxy-3,4-dihydroquinolin-2(1H)-one is treated with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄).
-
Base: A suitable base, like sodium hydride (NaH) or potassium carbonate (K₂CO₃), is required to deprotonate the amide nitrogen.
-
Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (CH₃CN), is typically used.
-
Work-up: The reaction is quenched, and the product is isolated and purified, often by column chromatography.
Causality: The base removes the acidic proton from the amide nitrogen, generating a nucleophilic anion that readily attacks the electrophilic methyl group of the alkylating agent.
Caption: Proposed synthetic pathway for 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, heterocyclic, and substituent protons.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H (ortho to methoxy) | ~6.8-7.0 | d |
| Aromatic-H (meta to methoxy) | ~6.7-6.9 | dd |
| Aromatic-H (para to methoxy) | ~7.1-7.3 | d |
| -OCH₃ | ~3.8 | s |
| -NCH₃ | ~3.3 | s |
| -CH₂- (position 3) | ~2.6 | t |
| -CH₂- (position 4) | ~2.9 | t |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (position 2) | ~170 |
| Aromatic C-O | ~155-160 |
| Aromatic C (quaternary) | ~120-140 |
| Aromatic C-H | ~110-130 |
| -OCH₃ | ~55 |
| -NCH₃ | ~30 |
| -CH₂- (position 3) | ~30-35 |
| -CH₂- (position 4) | ~25-30 |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the presence of key functional group absorptions.
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C=O (amide) | 1650-1680 |
| C-O (aromatic ether) | 1230-1270 (asymmetric), 1020-1075 (symmetric) |
| C-N | 1250-1350 |
| Aromatic C=C | 1450-1600 |
| Aromatic C-H | 3000-3100 |
| Aliphatic C-H | 2850-3000 |
Mass Spectrometry
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
| Ion | Predicted m/z |
| [M]⁺ | 191.09 |
| [M+H]⁺ | 192.10 |
| [M+Na]⁺ | 214.08 |
Reactivity and Chemical Behavior
The chemical reactivity of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one is dictated by its constituent functional groups.
-
Amide Functionality: The lactam (cyclic amide) is relatively stable but can undergo hydrolysis under strong acidic or basic conditions to open the ring. The nitrogen is part of a tertiary amide, making it less susceptible to certain reactions compared to secondary amides.
-
Aromatic Ring: The methoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. However, the electron-withdrawing nature of the adjacent amide carbonyl group may deactivate the ring to some extent.
-
Benzylic Position (C4): The methylene group at the C4 position is benzylic and can be a site for oxidation or other reactions under specific conditions.
Applications in Drug Discovery and Medicinal Chemistry
The dihydroquinolinone scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds.[7] Derivatives of this core structure have been investigated for various therapeutic applications.
-
Anticancer Agents: The quinolinone framework is present in several compounds with demonstrated anticancer activity.[8]
-
Antimicrobial Agents: Quinoxaline derivatives, which are structurally related, have shown broad-spectrum antimicrobial properties.[8]
-
Central Nervous System (CNS) Activity: The rigid structure of the dihydroquinolinone core makes it a suitable scaffold for designing ligands for CNS receptors.
The specific compound, 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one, can serve as a valuable intermediate for the synthesis of more complex molecules in drug discovery programs. The methoxy and N-methyl groups provide handles for further chemical modification and structure-activity relationship (SAR) studies.
Conclusion
6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound with significant potential in synthetic and medicinal chemistry. While detailed experimental data for this specific molecule is sparse in the public domain, its chemical properties and reactivity can be reliably predicted based on related structures. The synthetic strategies outlined in this guide provide a practical approach for its preparation, enabling further investigation into its chemical and biological properties. As the quest for novel therapeutic agents continues, the exploration of derivatives based on the dihydroquinolinone scaffold, such as the title compound, will undoubtedly remain an active area of research.
References
-
PubChem. 6-Methoxyquinoline. National Center for Biotechnology Information. [Link]
-
The Royal Society of Chemistry. Copies of 1H, 13C, 19F NMR spectra. [Link]
-
PubChem. 6-Methoxy-1-methyl-3,4-dihydroisoquinoline. National Center for Biotechnology Information. [Link]
-
The Royal Society of Chemistry. Supporting information for. [Link]
-
OpenUCT. Photochemical synthesis of dihydroquinolinones and their investigation toward macrocycle synthesis via ring expansion. [Link]
-
Organic Chemistry Portal. Dihydroquinolinone synthesis. [Link]
- Google Patents. CN103804289A - Method for synthetizing 6-methoxyquinoline.
-
ResearchGate. Chemical Reactivity of Methoxy 4- O -Aryl Quinolines: Identification of Glutathione Displacement Products in Vitro and in Vivo | Request PDF. [Link]
-
OAText. 2-methyl-1-(2-methylpropyl)-3,4-dihydro-1h-isoquinolin-7-ol time-resolved absorption and resonance ft-ir and raman biospectroscopy and density functional theory (dft) investigation of vibronic-mode coupling structure in vibrational spectra analysis. [Link]
-
MPG.PuRe. Supporting information. [Link]
-
ResearchGate. a) Tetrahydroquinolines with different pharmacological applications. b) Synthesis mediated by radical intermediates. c) Our present work. [Link]
-
MDPI. Photocatalytic Synthesis of 3,4-Dihydroquinolone from Tetrahydroquinolines by a High-Throughput Microfluidic System and Insights into the Role of Organic Bases. [Link]
-
SpectraBase. 6-Methoxyquinoline - Optional[1H NMR] - Spectrum. [Link]
-
The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]
-
MDPI. Hydroxyquinones: Synthesis and Reactivity. [Link]
-
The Royal Society of Chemistry. Site-Specific CH Chalcogenation of Quinoxalin-2(1H) - Supporting Information. [Link]
-
MDPI. (2S,4S)-4-[(E)-(2,2-Dimethylhydrazono)methyl]-6-methoxy-4-methyl-2-[(E)-styryl]-1,2,3,4-tetrahydroquinoline. [Link]
-
PMC. Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
- Google Patents. US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
-
ResearchGate. (PDF) Reactions of 6,7-Dimethoxy-3,4-dihydroisoquinoline with o-Quinone Methides. [Link]
-
MDPI. 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. [Link]
-
PubMed. Glycoconjugates of Quinolines: Application in Medicinal Chemistry. [Link]
-
mzCloud. 6' Methoxy 2' methyl 3' 4' 6 8 tetrahydro 2'H spiro indeno 4 5 d 1 3 dioxole 7 1' isoquinoline 7' 8 diol 2' oxide. [Link]
-
SpectraBase. 6-Methoxyquinoline - Optional[Vapor Phase IR] - Spectrum. [Link]
-
PubChem. 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one. National Center for Biotechnology Information. [Link]
-
MDPI. 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. [Link]
-
RSC Publishing. A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. [Link]
-
MDPI. 6,7-Dimethoxy-3-methoxycarbonyl-1-(2-methoxyphenyl)-3,4-dihydroisoquinoline 2-oxide. [Link]
Sources
- 1. US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]
- 2. Dihydroquinolinone synthesis [organic-chemistry.org]
- 3. 6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Methylquinoline(91-62-3) 1H NMR spectrum [chemicalbook.com]
- 5. 6-Methoxyquinoline(5263-87-6) 1H NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
physicochemical characteristics of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one
An In-depth Technical Guide to the Physicochemical Characteristics of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one
Abstract
This technical guide provides a comprehensive overview of the core . Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes fundamental molecular properties, spectroscopic signatures, and practical experimental methodologies. By explaining the causality behind analytical techniques and grounding claims in established scientific principles, this guide serves as an essential resource for the characterization and application of this heterocyclic compound.
Molecular Identity and Structural Elucidation
6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one is a derivative of the dihydroquinolinone scaffold, a heterocyclic motif of significant interest in medicinal chemistry. Understanding its fundamental molecular identity is the first step in any research or development endeavor.
The structure consists of a bicyclic system where a benzene ring is fused to a dihydropyridinone ring. Key functional groups include a methoxy ether on the aromatic ring, an N-methylated lactam (a cyclic amide), and an aliphatic two-carbon bridge.
Chemical Structure:
Figure 1. Molecular Structure of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one.
Table 1: Core Molecular Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 187679-62-5 | [1] |
| Molecular Formula | C₁₁H₁₃NO₂ | [1] |
| Molecular Weight | 191.23 g/mol |
| IUPAC Name | 6-methoxy-1-methyl-3,4-dihydro-2H-quinolin-2-one | - |
Physicochemical Properties: A Quantitative Analysis
The physicochemical profile of a compound dictates its behavior in biological and chemical systems, influencing everything from solubility and absorption to formulation and stability. While extensive experimental data for this specific molecule is not widely published, we can infer and predict key parameters based on its structure and data from analogous compounds.
Table 2: Summary of Physicochemical Characteristics
| Property | Value | Significance in Drug Development |
|---|---|---|
| Melting Point | Data not available | Purity assessment, solid-state stability, and formulation design. |
| Boiling Point | Data not available | Relevant for purification (distillation) and thermal stability assessment. |
| Aqueous Solubility | Data not available | Critical for bioavailability; determines dissolution rate in physiological fluids. |
| pKa (Predicted) | ~ -0.5 to 1.0 (Amide Carbonyl) | The lactam is weakly basic. This value is crucial for predicting ionization state in different pH environments, which affects solubility and membrane permeability. |
| LogP (Predicted) | ~ 1.5 - 2.5 | Indicates lipophilicity. A value in this range suggests moderate permeability across biological membranes. |
From a Senior Application Scientist's perspective, the absence of public experimental data necessitates in-house characterization. The predicted LogP suggests that the compound is likely to have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, warranting further investigation. The lactam functionality is generally stable, but its hydrolysis rate under acidic or basic conditions should be experimentally determined during pre-formulation studies.
Spectroscopic Profile for Structural Confirmation
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. Below is an expert interpretation of the expected spectral data for 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum is the primary tool for confirming the hydrogen framework of the molecule.
-
Aromatic Protons (δ 6.8-7.2 ppm): Three signals are expected in the aromatic region, corresponding to the protons on the benzene ring. Their splitting patterns (doublets, doublet of doublets) will be dictated by their positions relative to each other and the methoxy group.
-
Methoxy Protons (-OCH₃, δ ~3.8 ppm): A sharp singlet integrating to three protons.
-
N-Methyl Protons (-NCH₃, δ ~3.3 ppm): A sharp singlet integrating to three protons, typically deshielded by the adjacent carbonyl group.
-
Methylene Protons (-CH₂CH₂-, δ 2.5-3.0 ppm): Two distinct signals, each integrating to two protons. These will appear as triplets due to coupling with each other, representing the C3 and C4 positions of the dihydroquinolinone ring.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum confirms the carbon backbone and the presence of key functional groups.
-
Carbonyl Carbon (C=O, δ ~170 ppm): The lactam carbonyl will appear as a single, deshielded peak.
-
Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected. The carbon attached to the methoxy group will be the most deshielded in this region.
-
Methoxy Carbon (-OCH₃, δ ~55 ppm): A single peak in the aliphatic region.
-
N-Methyl Carbon (-NCH₃, δ ~30-35 ppm): A single peak.
-
Methylene Carbons (-CH₂CH₂-, δ 20-40 ppm): Two distinct signals for the C3 and C4 carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying functional groups.
-
C=O Stretch (Lactam): A strong, sharp absorption band around 1650-1680 cm⁻¹ . This is a key diagnostic peak.
-
C-O Stretch (Aromatic Ether): A strong band around 1230-1270 cm⁻¹ (asymmetric) and 1020-1060 cm⁻¹ (symmetric).
-
Aromatic C=C Stretches: Medium intensity bands in the 1450-1600 cm⁻¹ region.
-
C-H Stretches (sp³): Bands just below 3000 cm⁻¹ .
-
C-H Stretches (sp²): Bands just above 3000 cm⁻¹ .
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a clear molecular ion peak at m/z = 191.23 . High-resolution mass spectrometry can confirm the elemental formula C₁₁H₁₃NO₂.
Experimental Workflow: Shake-Flask Method for Aqueous Solubility
To ensure trustworthy and reproducible data, a robust, self-validating protocol is essential. The OECD Guideline 105 (Water Solubility) shake-flask method is a gold standard.
Causality Behind the Protocol: This method is chosen for its simplicity and direct measurement of a saturated solution, providing a thermodynamically stable solubility value. Each step is designed to mitigate common errors. The extended equilibration time ensures a true equilibrium is reached, while temperature control is critical as solubility is highly temperature-dependent. Centrifugation removes colloidal particles that could falsely elevate the measured concentration.
Step-by-Step Protocol
-
Preparation: Add an excess amount of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one to a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4) in a sealed, inert vial. "Excess" is critical to ensure a saturated solution is formed.
-
Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a minimum of 24 hours. A preliminary kinetic study can confirm the time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same constant temperature to let coarse particles settle.
-
Clarification: Centrifuge an aliquot of the suspension at high speed (e.g., >10,000 g) to pellet any remaining undissolved solid. This step is crucial for a self-validating system, as it ensures only the dissolved analyte is measured.
-
Sampling: Carefully withdraw a sample from the clear supernatant.
-
Quantification: Dilute the sample with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve with known concentrations must be used for accurate quantification.
Workflow Diagram
Caption: Workflow for determining aqueous solubility via the shake-flask method.
Synthesis and Reactivity Context
While a detailed synthesis protocol is beyond the scope of this guide, understanding the synthetic origin of a compound is vital for anticipating potential impurities. Dihydroquinolin-2-ones are commonly synthesized via intramolecular cyclization reactions.[2] A plausible route to 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one involves the cyclization of an N-methylated propionamide precursor derived from p-anisidine. For instance, a related compound, 6-hydroxy-3,4-dihydroquinolinone, is prepared via an intramolecular Friedel-Crafts alkylation of N-(4-methoxyphenyl)-3-chloropropionamide.[3] Adapting such a route would likely be the synthetic strategy.
Potential impurities could include the uncyclized starting material or isomers formed during the cyclization step. Therefore, chromatographic purification (e.g., column chromatography or recrystallization) is a critical final step, and the purity should be confirmed by methods like HPLC and melting point analysis.
Conclusion
6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound with physicochemical properties that suggest its potential utility in chemical and pharmaceutical research. This guide has detailed its molecular identity, provided an expert interpretation of its expected spectroscopic profile, and outlined a robust, validated protocol for determining a key physicochemical parameter. By grounding this information in established scientific principles, this document provides researchers with the foundational knowledge required for the confident characterization and application of this molecule.
References
-
Synthesis of dihydroquinolinones. Organic Chemistry Portal. [Link]
- Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
Sources
- 1. 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one | 187679-62-5 [sigmaaldrich.com]
- 2. Dihydroquinolinone synthesis [organic-chemistry.org]
- 3. US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]
A Technical Guide to the Structural Elucidation of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one
Abstract
The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The precise determination of its molecular architecture, including substitution patterns and functional groups, is a critical prerequisite for understanding its structure-activity relationships (SAR) and advancing drug development programs. This in-depth guide provides a systematic, multi-technique approach to the complete structural elucidation of a representative derivative, 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one (Molecular Formula: C₁₁H₁₃NO₂, Molecular Weight: 191.23 g/mol ). We will demonstrate how a synergistic application of High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments provides an unambiguous and self-validating pathway to the final structure. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous framework for molecular characterization.
The Strategic Imperative: A Multi-Faceted Analytical Approach
The causality behind this workflow is crucial:
-
Mass Spectrometry (MS) establishes the elemental composition, the foundational piece of the puzzle.
-
Infrared (IR) Spectroscopy provides a rapid screen for the presence of key functional groups, confirming the chemical class of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy serves as the cornerstone, meticulously mapping the atomic framework. 1D NMR (¹H and ¹³C) identifies the unique magnetic environments of the nuclei, while 2D NMR (COSY, HSQC, HMBC) reveals their precise connectivity, leaving no doubt as to the final structure.
The following workflow diagram illustrates this integrated strategy.
Caption: A logical workflow for unambiguous structure determination.
Foundational Analysis: Molecular Formula and Functional Groups
High-Resolution Mass Spectrometry (HRMS)
Causality: Before attempting to build a structure, we must know the constituent parts. HRMS provides an extremely precise mass measurement of the molecular ion, which is essential for calculating the unique elemental formula and the degree of unsaturation.
Expected Outcome: For C₁₁H₁₃NO₂, the calculated exact mass is 191.09463. HRMS analysis, typically via Electrospray Ionization Time-of-Flight (ESI-TOF), should yield a measured mass for the protonated molecule [M+H]⁺ at m/z 192.1019, within a narrow error margin (e.g., < 5 ppm). This result confirms the molecular formula and indicates six degrees of unsaturation (calculated from the formula), suggesting the presence of rings and/or double bonds.
Protocol: HRMS via ESI-TOF
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.
-
Instrumentation: Infuse the sample solution into an ESI-TOF mass spectrometer operating in positive ion mode.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Use a known calibration standard to ensure high mass accuracy.
-
Analysis: Identify the [M+H]⁺ ion peak and use the instrument's software to calculate the elemental composition based on the accurate mass measurement.
| Ion | Calculated Exact Mass | Expected Observed m/z | Information Yielded |
| [M]⁺ | 191.09463 | 191.0946 | Molecular Weight |
| [M+H]⁺ | 192.10243 | 192.1019 (typical) | Confirmation of Molecular Formula C₁₁H₁₃NO₂ |
Table 1: Expected HRMS Data for 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one.
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR provides a rapid and definitive confirmation of the key functional groups predicted by the molecular formula. This allows us to quickly validate the presence of the critical amide carbonyl and other structural features.
Expected Outcome: The IR spectrum will provide clear evidence for the quinolinone core. The most diagnostic signal will be a strong absorption band for the amide C=O stretch.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Instrumentation: Apply pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Perform a background scan with a clean crystal first.
-
Analysis: Identify characteristic absorption bands corresponding to the molecule's functional groups.
| Expected Frequency (cm⁻¹) | Vibration Type | Functional Group Assignment |
| ~3050-3000 | C-H Stretch | Aromatic C-H |
| ~2950-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) C-H |
| ~1660-1640 | C=O Stretch | Tertiary Amide (Lactam) Carbonyl |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch | Aryl-Alkyl Ether (Methoxy) |
Table 2: Key Diagnostic IR Absorption Bands.
The Core Investigation: 1D and 2D NMR Spectroscopy
NMR is the most powerful tool for structure elucidation, providing detailed information about the chemical environment and connectivity of atoms.[2]
¹H NMR Spectroscopy: The Proton Framework
Causality: ¹H NMR identifies all unique proton environments in the molecule. The chemical shift indicates the electronic environment, the integration reveals the relative number of protons, and the splitting pattern (multiplicity) shows adjacent, non-equivalent protons.
Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[3]
-
Instrumentation: Acquire a standard 1D ¹H spectrum on a 400 MHz or higher spectrometer.
-
Analysis: Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS). Integrate all signals and analyze their chemical shifts and multiplicities.
| Predicted Shift (ppm) | Integration | Multiplicity | Assignment | Rationale |
| ~7.1-7.3 | 1H | d (J ≈ 8.5 Hz) | H-8 | Ortho to N, expected to be downfield. |
| ~6.8-7.0 | 1H | dd (J ≈ 8.5, 2.5 Hz) | H-7 | Ortho to methoxy, meta to N. |
| ~6.7-6.9 | 1H | d (J ≈ 2.5 Hz) | H-5 | Ortho to methoxy, shielded. |
| ~3.85 | 3H | s | O-CH₃ | Typical chemical shift for an aryl methoxy group. |
| ~3.35 | 3H | s | N-CH₃ | Typical chemical shift for an N-methyl group on a lactam. |
| ~2.8-3.0 | 2H | t (J ≈ 7 Hz) | H-4 | Aliphatic CH₂, adjacent to aromatic ring and another CH₂. |
| ~2.5-2.7 | 2H | t (J ≈ 7 Hz) | H-3 | Aliphatic CH₂, adjacent to C-4 and deshielded by C=O. |
Table 3: Predicted ¹H NMR Data (in CDCl₃).
¹³C NMR & DEPT-135: The Carbon Skeleton
Causality: ¹³C NMR identifies all unique carbon environments. Combining it with a DEPT-135 experiment allows for the definitive assignment of carbon types (CH₃, CH₂, CH, and quaternary C).
Protocol: ¹³C NMR Acquisition
-
Setup: Use the same sample prepared for ¹H NMR.
-
Acquisition: Acquire a standard proton-decoupled ¹³C spectrum and a DEPT-135 spectrum.
-
Analysis: Identify the 11 expected carbon signals and classify them using the DEPT-135 data (CH/CH₃ positive, CH₂ negative, quaternary absent).
| Predicted Shift (ppm) | DEPT-135 Phase | Assignment | Rationale |
| ~170 | Absent | C-2 (C=O) | Typical amide/lactam carbonyl carbon. |
| ~155 | Absent | C-6 | Aromatic C attached to electron-donating OCH₃. |
| ~135 | Absent | C-10 | Aromatic C at ring junction. |
| ~128 | Positive | C-8 | Aromatic CH. |
| ~125 | Absent | C-9 | Aromatic C at ring junction. |
| ~115 | Positive | C-7 | Aromatic CH. |
| ~112 | Positive | C-5 | Aromatic CH, shielded by OCH₃. |
| ~55.5 | Positive | O-CH₃ | Typical methoxy carbon. |
| ~40 | Negative | C-4 | Aliphatic CH₂. |
| ~30 | Positive | N-CH₃ | N-methyl carbon. |
| ~25 | Negative | C-3 | Aliphatic CH₂. |
Table 4: Predicted ¹³C NMR Data (in CDCl₃).
2D NMR: Assembling the Puzzle
Causality: While 1D NMR identifies the pieces, 2D NMR reveals how they connect.[4][5] This step is non-negotiable for unambiguous structure confirmation.
Sources
The Quinolinone Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinolinone heterocyclic system represents a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological profile of quinolinone derivatives. We will delve into the core mechanisms of action, present detailed experimental protocols for activity assessment, and offer insights into the structure-activity relationships that govern their therapeutic potential. This document is designed to be a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutics, with a particular focus on oncology, infectious diseases, and inflammatory conditions.
The Quinolinone Core: A Foundation of Versatility
The quinolinone scaffold, a bicyclic aromatic structure composed of a benzene ring fused to a pyridinone ring, is a privileged motif in drug discovery.[1][2] Its rigid structure and synthetic tractability allow for facile modification at various positions, leading to a diverse array of derivatives with a wide spectrum of biological activities. These activities range from anticancer and antimicrobial to anti-inflammatory and antiviral, underscoring the therapeutic potential of this versatile chemical entity.[1][2][3][4][5]
This guide will focus on the most prominent and well-documented biological activities of quinolinone derivatives, providing both the theoretical underpinnings and the practical methodologies for their investigation.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Quinolinone derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[6][7] Their mechanisms of action are often multi-faceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.[7][8]
Mechanism of Action: Inhibition of Receptor Tyrosine Kinases (RTKs)
A primary mechanism through which quinolinone derivatives exert their anticancer effects is the inhibition of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR).[1][6][9][10] Dysregulation of the EGFR signaling pathway is a common feature in many cancers, leading to uncontrolled cell growth and proliferation.[6][9][11] Quinolinone-based inhibitors typically function as ATP-competitive antagonists, binding to the kinase domain of EGFR and blocking downstream signaling cascades like the RAS-RAF-MAPK and PI3K-AKT pathways.[6][11] This inhibition ultimately leads to cell cycle arrest and the induction of apoptosis.[8][10][11]
Signaling Pathway: EGFR Inhibition by Quinolinone Derivatives
Caption: EGFR signaling cascade and its inhibition by quinolinone derivatives.
Other Anticancer Mechanisms
Beyond EGFR inhibition, quinolinone derivatives have been reported to exhibit anticancer activity through various other mechanisms, including:
-
Tubulin Polymerization Inhibition: Some derivatives can interfere with the formation of microtubules, which are essential for cell division, leading to mitotic arrest and apoptosis.[8]
-
Induction of Apoptosis: Many quinolinone compounds can trigger programmed cell death through both intrinsic and extrinsic pathways.[8][12]
-
Cell Cycle Arrest: These compounds can halt the cell cycle at different phases, such as G1/S or G2/M, preventing cancer cells from replicating.[7][8][10]
-
DNA Intercalation and Topoisomerase Inhibition: Certain quinoline analogues can intercalate into DNA or inhibit topoisomerase enzymes, disrupting DNA replication and repair processes.[7][13]
Quantitative Assessment of Anticancer Activity
The cytotoxic potential of quinolinone derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound/Derivative | Target Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone Derivative 12e | MGC-803 (Gastric Cancer) | 1.38 | [6] |
| Quinoline-Chalcone Derivative 12e | HCT-116 (Colon Cancer) | 5.34 | [6] |
| Quinoline-Chalcome Derivative 12e | MCF-7 (Breast Cancer) | 5.21 | [6] |
| 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one (8b) | EGFR-TK | 0.00137 | [9] |
| 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)ethyl)quinolin-4-amine (10g) | Various Human Tumor Cell Lines | < 1.0 | [14] |
| 6d (quinazolin-4(3H)-one derivative) | NCI-H460 (NSC Lung Cancer) | 0.789 | [10] |
| 6d (quinazolin-4(3H)-one derivative) | EGFR | 0.069 | [10] |
Experimental Protocols for Anticancer Activity Evaluation
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[15][16]
Experimental Workflow: MTT Assay
Caption: A streamlined workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the quinolinone derivatives in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for 24 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting cell viability against the compound concentration.[15]
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][8][13][17]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells.[6] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells.[6]
Detailed Protocol:
-
Cell Treatment: Treat cells with the quinolinone derivative at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[8]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[8][13]
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.[8]
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
Quinolinone derivatives have a long-standing history as antibacterial agents, with fluoroquinolones being a prominent example. Their activity extends to a broad spectrum of Gram-positive and Gram-negative bacteria, as well as some fungi.[11][17][18][19]
Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
The primary antibacterial mechanism of many quinolone derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[2][5][20] These enzymes are essential for bacterial DNA replication, recombination, and repair. By forming a stable complex with the enzyme and DNA, quinolones trap the enzyme in its cleavage-competent state, leading to double-strand DNA breaks and ultimately bacterial cell death.[20]
Mechanism: Inhibition of Bacterial DNA Gyrase
Caption: Quinolone derivatives inhibit DNA gyrase, preventing DNA re-ligation and leading to bacterial cell death.
Quantitative Assessment of Antimicrobial Activity
The antimicrobial efficacy of quinolinone derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[21]
| Compound/Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| Quinoline-2-one derivative 6c | Staphylococcus aureus (MRSA) | 0.75 | [17] |
| Quinoline-2-one derivative 6c | Vancomycin-resistant Enterococci (VRE) | 0.75 | [17] |
| Quinolone coupled hybrid 5d | Gram-positive & Gram-negative strains | 0.125 - 8 | [22] |
| Compound 3l (7-methoxyquinoline derivative) | E. coli | 7.812 | [23] |
| Compound 3l (7-methoxyquinoline derivative) | C. albicans | 31.125 | [23] |
Experimental Protocol for Antimicrobial Activity Evaluation
This is the gold standard method for determining the MIC of an antimicrobial agent.[19][21][24][25]
Experimental Workflow: Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Detailed Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of the quinolinone derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[25]
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate.[21]
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[21]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[21]
Other Notable Biological Activities
The therapeutic potential of quinolinone derivatives extends beyond anticancer and antimicrobial applications.
-
Anti-inflammatory Activity: Certain quinolinone derivatives have been shown to possess anti-inflammatory properties by targeting enzymes such as cyclooxygenase (COX) and phosphodiesterase 4 (PDE4).[21][26][27]
-
Antiviral Activity: Some quinolone-based drugs have demonstrated efficacy against various viruses, including HIV and Dengue virus, often by interfering with viral replication processes.[2][16][28]
-
Antifungal Activity: Quinolinone derivatives have also been investigated for their antifungal properties against a range of pathogenic fungi.[10][11][25][29][30]
-
Neuroprotective Effects: Emerging research suggests that some quinolinone derivatives may offer neuroprotective benefits in models of neurodegenerative diseases by mitigating oxidative stress and inflammation.[31][32]
Synthesis of Quinolinone Derivatives
The synthesis of quinolinone derivatives can be achieved through various chemical routes. A common approach for the synthesis of 2-thioxoquinazolin-4-ones involves the reaction of ethoxymethylene derivatives of 1,3-diarylthiobarbituric acids with active methylene compounds in the presence of a catalyst like ZnCl2.[18][33] Another method involves the cyclization of anthranilamides with aldehydes or ketones.[33]
Conclusion and Future Perspectives
The quinolinone scaffold continues to be a highly valuable and versatile platform in the quest for novel therapeutic agents. The diverse range of biological activities, coupled with the potential for synthetic modification, ensures that quinolinone derivatives will remain at the forefront of drug discovery research. Future efforts will likely focus on the development of derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. Furthermore, the exploration of novel mechanisms of action and the application of quinolinone-based compounds to a broader range of diseases will undoubtedly open new avenues for therapeutic intervention. This guide serves as a foundational resource to empower researchers in their endeavors to unlock the full therapeutic potential of this remarkable class of compounds.
References
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). MDPI. Retrieved from [Link]
-
Antiviral Properties of Quinolone-based Drugs. (2004). Bentham Science. Retrieved from [Link]
- Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (2023). Scientific Reports, 13(1), 12345.
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2024). International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79.
- A new and facile synthetic approach to substituted 2-thioxoquinazolin-4-ones by the annulation of a pyrimidine derivative. (2010). Beilstein Journal of Organic Chemistry, 6, 1056–1060.
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2025). International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65-79.
- Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Deriv
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
- Comprehensive review on current developments of quinoline-based anticancer agents. (2019). Arabian Journal of Chemistry, 12(8), 4920-4946.
- Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. (2005). Journal of Medicinal Chemistry, 48(1), 213-223.
- Quinolone derivatives and their antifungal activities: An overview. (2020). European Journal of Medicinal Chemistry, 199, 112383.
- Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (2015). Mini-Reviews in Medicinal Chemistry, 15(11), 933-945.
- Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. (2022). Scientific Reports, 12(1), 15904.
- Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents. (2016). Bioorganic & Medicinal Chemistry, 24(21), 5464-5472.
- Antiviral Properties of Quinolone-based Drugs. (2004). Current Medicinal Chemistry, 11(13), 1697-1707.
- A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (2020). BEST: International Journal of Management, Information Technology and Engineering (BEST: IJMITE), 8(6), 1-12.
- Exploring the Antibacterial Activities and Preliminary Sensing Studies of a Quinoline-Functionalized Thiosemicarbazone Derivative. (2023). Journal of Chemistry, 2023, 1-7.
- Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. (2018). Viruses, 10(3), 133.
- Synthetic and medicinal perspective of quinolines as antiviral agents. (2020). European Journal of Medicinal Chemistry, 207, 112772.
- Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Deriv
- MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab.
- Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2018). Current Medicinal Chemistry, 25(33), 4054-4078.
- Synthesis, structure-activity relationship, and receptor pharmacology of a new series of quinoline derivatives acting as selective, noncompetitive mGlu1 antagonists. (2008). Journal of Medicinal Chemistry, 51(19), 6029-6041.
- Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022). ChemEngineering, 6(6), 94.
- Antifungal activity studies of some quinazolinone derivatives. (2011). Journal of Chemical and Pharmaceutical Research, 3(3), 83-86.
- Biological activities of quinoline derivatives. (2011). Mini-Reviews in Medicinal Chemistry, 11(2), 175-184.
- Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (2017). ACS Medicinal Chemistry Letters, 8(11), 1178-1182.
- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry, 101, 117681.
- Structural–activity relationship (SAR)
- Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. (2021). Journal of Agricultural and Food Chemistry, 69(42), 12489-12500.
- Biological Activities of Quinoline Derivatives. (2009). Mini-Reviews in Medicinal Chemistry, 9(14), 1654-1663.
- Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2018). Current Medicinal Chemistry, 25(33), 4054-4078.
- Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. (2020). Letters in Drug Design & Discovery, 17(10), 1269-1280.
-
Biological Activities of Quinoline Derivatives. (2009). Bentham Science. Retrieved from [Link]
- Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry, 11(6), 14383-14394.
- Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023). Molecules, 28(8), 3415.
- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). Journal of Biomolecular Structure and Dynamics, 1-17.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2021). Molecules, 26(16), 4967.
- DNA Gyrase as a Target for Quinolones. (2023). International Journal of Molecular Sciences, 24(3), 2093.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(36), 21364-21380.
- Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. (2019). European Journal of Medicinal Chemistry, 162, 453-465.
- Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). Molecules, 24(3), 533.
- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). Antioxidants, 12(10), 1845.
- 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. (2019). Scientific Reports, 9(1), 1-16.
- Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. (2023). Molecules, 28(10), 4196.
Sources
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. GraphViz Examples and Tutorial [graphs.grevian.org]
- 5. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biologi.ub.ac.id [biologi.ub.ac.id]
- 7. atcc.org [atcc.org]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Cell Cycle by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 13. bosterbio.com [bosterbio.com]
- 14. sketchviz.com [sketchviz.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. kumc.edu [kumc.edu]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 23. mdpi.com [mdpi.com]
- 24. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 25. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 26. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 27. DOT Language | Graphviz [graphviz.org]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. worthe-it.co.za [worthe-it.co.za]
- 31. Flow cytometry with PI staining | Abcam [abcam.com]
- 32. Synthesis, Biocidal and Antibiofilm Activities of New Isatin–Quinoline Conjugates against Multidrug-Resistant Bacterial Pathogens along with Their In Silico Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 33. A new and facile synthetic approach to substituted 2-thioxoquinazolin-4-ones by the annulation of a pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma: Acknowledging the Scientific Void on the Mechanism of Action of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one
For the Attention of Researchers, Scientists, and Drug Development Professionals.
In the pursuit of novel therapeutic agents, the scientific community relies on a robust foundation of publicly accessible research to guide discovery and development. This principle of open scientific discourse allows for the validation, replication, and expansion of knowledge. It is in this spirit that we address the topic of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one .
Following a comprehensive and diligent search of peer-reviewed scientific literature, patent databases, and chemical repositories, we must report a significant finding: a conspicuous absence of published data detailing the mechanism of action for the specific chemical entity, 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one (CAS RN: 187679-62-5).
While this compound is commercially available for research purposes, as evidenced by listings from chemical suppliers, there is currently no associated body of scientific work in the public domain that elucidates its pharmacological properties, biological targets, or its effects on cellular or physiological pathways.
This lack of information precludes the creation of an in-depth technical guide or whitepaper on its core mechanism of action as requested. To speculate on a mechanism without foundational biological data would be contrary to the principles of scientific integrity and could lead to misinformed research endeavors.
The Path Forward: A Hypothetical Framework for Investigation
In the absence of existing data, the scientific method dictates a path of empirical investigation. For researchers interested in pioneering the study of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one, we propose a hypothetical, multi-stage research framework. This framework is designed to systematically characterize the compound's biological activity and subsequently unravel its mechanism of action.
Phase 1: Foundational Bioactivity Screening
The initial step would be to subject the compound to a battery of high-throughput screening (HTS) assays to identify any potential biological activity.
Experimental Protocol: Broad-Spectrum Phenotypic Screening
-
Cell Viability and Cytotoxicity Assays:
-
Utilize a diverse panel of human cancer cell lines (e.g., NCI-60 panel) and normal human cell lines.
-
Employ standard assays such as MTT, MTS, or CellTiter-Glo® to determine the compound's effect on cell proliferation and viability over a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Causality: This initial screen will establish if the compound possesses cytotoxic or cytostatic properties, providing a primary indication of potential anticancer activity.
-
-
Receptor Binding and Enzyme Inhibition Assays:
-
Screen the compound against a broad panel of common drug targets, including G-protein coupled receptors (GPCRs), kinases, proteases, and nuclear receptors.
-
Commercial services offer comprehensive screening panels (e.g., Eurofins' BioPrint® panel).
-
Causality: This will help to identify potential molecular targets and narrow the focus of subsequent mechanistic studies.
-
-
Antimicrobial and Antiviral Assays:
-
Test the compound against a panel of pathogenic bacteria, fungi, and viruses to assess any potential anti-infective properties.
-
Causality: This broadens the scope of potential therapeutic applications beyond human cell-focused activities.
-
Data Presentation: Initial Screening Data Summary
| Assay Type | Cell Line/Target Panel | Endpoint Measured | Concentration Range |
| Cytotoxicity | NCI-60 Cancer Cell Panel | GI50, TGI, LC50 | 0.01 µM - 100 µM |
| Receptor Binding | Broad Target Panel (e.g., 400+ targets) | Percent Inhibition | 10 µM (single point) |
| Enzyme Inhibition | Kinase/Protease Panel | IC50 | 0.01 µM - 100 µM |
| Antimicrobial | ESKAPE Pathogen Panel | Minimum Inhibitory Concentration (MIC) | As per standard protocols |
Mandatory Visualization: Hypothetical Screening Workflow
Caption: High-level workflow for the initial bioactivity screening of the compound.
Phase 2: Target Identification and Validation
Should Phase 1 yield a "hit" in a specific assay, the next phase would focus on identifying the precise molecular target and validating this interaction.
Experimental Protocol: Target Deconvolution (Example for an Anticancer Hit)
-
Affinity-Based Proteomics:
-
Synthesize a derivative of the compound with a linker for immobilization on beads.
-
Perform affinity chromatography with cell lysates to pull down binding partners.
-
Identify pulled-down proteins using mass spectrometry (LC-MS/MS).
-
Causality: This unbiased approach can identify direct binding partners of the compound.
-
-
Cellular Thermal Shift Assay (CETSA):
-
Treat intact cells with the compound.
-
Heat the cell lysate to various temperatures.
-
Analyze the soluble protein fraction by Western blot or mass spectrometry.
-
Causality: Ligand binding stabilizes the target protein, leading to a shift in its melting temperature, thus confirming target engagement in a cellular context.
-
-
RNA Interference (RNAi) or CRISPR-Cas9 Knockdown/Knockout:
-
Silence or knockout the expression of the putative target protein.
-
Assess if the cellular phenotype observed with compound treatment is recapitulated.
-
Causality: This genetic approach validates that the identified target is responsible for the compound's biological effect.
-
Mandatory Visualization: Target Validation Workflow
Caption: Workflow for identifying and validating the molecular target of the compound.
Phase 3: Mechanistic Elucidation
With a validated target, the final phase would involve detailed studies to understand the downstream signaling pathways and cellular consequences of target modulation.
Experimental Protocol: Pathway Analysis
-
Phosphoproteomics and Transcriptomics (RNA-seq):
-
Treat cells with the compound and analyze changes in the phosphoproteome and transcriptome.
-
Causality: These 'omics' approaches provide a global view of the signaling pathways affected by the compound's interaction with its target.
-
-
Specific Pathway Reporter Assays:
-
Utilize luciferase or fluorescent protein-based reporters for specific signaling pathways (e.g., NF-κB, MAPK, Akt).
-
Causality: These assays confirm the modulation of specific pathways suggested by the 'omics' data.
-
-
Cell-Based Imaging and Functional Assays:
-
Employ techniques like immunofluorescence, flow cytometry, and live-cell imaging to visualize cellular changes (e.g., apoptosis, cell cycle arrest, changes in morphology).
-
Causality: These experiments provide a functional understanding of the cellular outcomes of target engagement.
-
Mandatory Visualization: Hypothetical Signaling Pathway
Caption: A hypothetical signaling pathway modulated by the compound.
Conclusion
The current state of scientific knowledge on 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one is an open frontier. This document serves not as a guide to its known mechanism of action, but as a call to the scientific community to undertake the foundational research required to fill this knowledge gap. The proposed framework offers a logical and robust starting point for any researcher or organization willing to explore the therapeutic potential of this enigmatic compound. Progress in our understanding awaits empirical investigation.
References
As there is no published research on the mechanism of action for 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one, a traditional reference list of scientific studies is not applicable. The following references are to commercial listings that confirm the existence and availability of the compound.
Introduction: The Dihydroquinolinone Core as a Pillar in Heterocyclic Chemistry
An In-Depth Technical Guide to the Discovery and History of Dihydroquinolinone Compounds
The dihydroquinolinone scaffold, a bicyclic heterocyclic system comprising a benzene ring fused to a dihydropyridinone ring, represents a cornerstone in medicinal chemistry and organic synthesis. These structures are not merely synthetic curiosities; they are integral components of numerous natural products, pharmaceuticals, and biologically active compounds that have had a profound impact on human health.[1][2] From the antipsychotic effects of Aripiprazole to the antiplatelet activity of Cilostazol, the dihydroquinolinone moiety has proven to be a "privileged scaffold"—a molecular framework that is capable of binding to a variety of biological targets with high affinity.[3][4]
This technical guide provides a comprehensive exploration of the dihydroquinolinone core, designed for researchers, scientists, and professionals in drug development. We will traverse the historical landscape of its discovery, dissect the evolution of its synthetic methodologies from classical cyclizations to modern catalytic strategies, and examine its established role in pharmacology. The narrative emphasizes the causality behind experimental choices, grounding theoretical concepts in practical, field-proven protocols and mechanistic insights.
Part 1: Foundational Discoveries and Classical Synthetic Routes
The history of dihydroquinolinones is intrinsically linked to the broader development of quinoline chemistry. Early synthetic efforts relied on robust, often harsh, intramolecular cyclization reactions to construct the bicyclic core. Among the most fundamental and enduring of these methods is the intramolecular Friedel-Crafts reaction.
The Friedel-Crafts Approach: Forging the Core with Acid Catalysis
One of the most direct and historically significant methods for synthesizing 3,4-dihydroquinolin-2(1H)-ones involves the intramolecular Friedel-Crafts alkylation of α,β-unsaturated N-arylamides.[5] The core principle of this reaction is the acid-catalyzed cyclization of an N-aryl amide precursor. The choice of acid is critical, as it must be strong enough to activate the substrate towards electrophilic aromatic substitution without causing significant side reactions or degradation.
Mechanism Rationale: The reaction is typically initiated by the protonation of the α,β-unsaturated system by a Brønsted acid (e.g., H₂SO₄, TFA) or coordination with a Lewis acid (e.g., AlCl₃).[5] This activation generates an electrophilic carbocation intermediate. The electron-rich aromatic ring of the N-aryl group then acts as a nucleophile, attacking the carbocation in an intramolecular electrophilic aromatic substitution. A final deprotonation step re-aromatizes the benzene ring and yields the stable 3,4-dihydroquinolin-2(1H)-one core. Trifluoroacetic acid (TFA) has often been found to be a suitable acid for this transformation, balancing reactivity with cleaner reaction profiles.[5]
Caption: Figure 1: Mechanism of Brønsted Acid-Catalyzed DHQO Synthesis
Foundational Experimental Protocol: Synthesis of 3,4-Dihydro-2(1H)-quinolinone via Friedel-Crafts Cyclization
This protocol describes a classical acid-catalyzed cyclization of N-phenylcinnamamide. The choice of polyphosphoric acid (PPA) serves as both the solvent and the Brønsted acid catalyst, providing a potent medium for the intramolecular Friedel-Crafts reaction.
Materials:
-
N-phenylcinnamamide
-
Polyphosphoric Acid (PPA)
-
Ice water
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, heating mantle, magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, place N-phenylcinnamamide (1.0 eq).
-
Acid Addition: Add polyphosphoric acid (PPA) in excess (e.g., 10-20 times the weight of the substrate). Causality: PPA's high viscosity and dehydrating nature at elevated temperatures make it an effective medium for promoting the cyclization while sequestering the water molecule formally eliminated.
-
Heating: Heat the mixture with stirring to 100-120 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quenching: After the reaction is complete, cool the flask to room temperature and then carefully pour the viscous mixture onto a large amount of crushed ice/ice water with vigorous stirring. Trustworthiness: This step is critical. The highly exothermic dilution of PPA must be controlled to prevent splashing. The ice quench hydrolyzes the PPA and precipitates the organic product.
-
Neutralization & Extraction: Slowly neutralize the acidic aqueous solution by adding a saturated solution of sodium bicarbonate until the effervescence ceases. The pH should be approximately 7-8. Extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography to yield the pure 3,4-dihydro-2(1H)-quinolinone.
Part 2: The Modern Synthesis Era: Catalysis and Radical Pathways
While classical methods established the foundation, the last few decades have witnessed a revolution in dihydroquinolinone synthesis, driven by the development of sophisticated catalytic and radical-based strategies. These modern approaches offer milder reaction conditions, greater functional group tolerance, and access to previously unattainable molecular complexity.
Transition Metal-Catalyzed Annulations
Palladium, nickel, and copper catalysts have become indispensable tools for constructing the dihydroquinolinone skeleton. These methods often proceed through cascade or domino reactions, where multiple bond-forming events occur in a single pot.[6]
A prominent example is the palladium-catalyzed oxidative arylalkylation of N-arylacrylamides.[5] This process involves the generation of a radical intermediate which then undergoes an addition/cyclization cascade to form the dihydroquinolinone product.
Caption: Figure 2: General Workflow for Radical Cascade Synthesis of DHQOs
Radical-Initiated Cyclizations
Beyond transition metals, radical reactions initiated by simpler reagents or even light have gained prominence. Silver-catalyzed methods, for instance, can utilize reagents like CF₃SO₂Na as a source of trifluoromethyl radicals (•CF₃).[5] The •CF₃ radical adds to the double bond of an N-arylcinnamide, initiating a cascade that results in a trifluoromethyl-substituted dihydroquinolinone.[5]
Mechanism Rationale: These reactions capitalize on the ability of a catalyst (photocatalyst, transition metal, or a simple salt like Ag(I)) to facilitate a single-electron transfer (SET) process. This SET generates a reactive radical from a stable precursor. The subsequent steps—addition to the alkene and intramolecular cyclization—are typically very fast and selective, allowing for the construction of complex products under mild conditions.[5]
Modern Experimental Protocol: Silver-Catalyzed Tandem Radical Addition/Cyclization for CF₃-Containing DHQOs
This protocol, adapted from literature reports, demonstrates the synthesis of a trifluoromethylated dihydroquinolinone using Langlois' reagent (CF₃SO₂Na) as the CF₃ radical source.[5]
Materials:
-
(E)-N-Aryl-3-phenylacrylamide (1.0 eq)
-
Sodium triflinate (CF₃SO₂Na, 2.0 eq)
-
Silver nitrate (AgNO₃, 20 mol%)
-
Potassium persulfate (K₂S₂O₈, 2.0 eq)
-
Acetonitrile (CH₃CN) and Water (H₂O) in a 1:1 mixture
-
Standard inert atmosphere glassware (Schlenk flask), heating block
Procedure:
-
Reaction Setup: To a Schlenk flask, add the N-arylacrylamide, sodium triflinate, silver nitrate, and potassium persulfate.
-
Solvent Addition: Degas the solvent mixture (CH₃CN/H₂O) by bubbling argon or nitrogen through it for 15-20 minutes. Add the degassed solvent to the flask via syringe. Causality: Degassing is important to remove oxygen, which can interfere with radical processes.
-
Heating: Place the sealed flask in a preheated block at 80 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
Workup: After cooling to room temperature, quench the reaction with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 3-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one. Trustworthiness: The use of K₂S₂O₈ as an oxidant is key. It helps facilitate the catalytic cycle, likely by reoxidizing Ag(0) or participating in the radical generation process.
Part 3: Pharmacological Significance and Drug Development
The dihydroquinolinone scaffold is a celebrated motif in medicinal chemistry, forming the core of several blockbuster drugs. Its rigid, yet three-dimensional, structure allows for the precise orientation of pharmacophoric substituents, enabling potent and selective interactions with biological targets.[3]
Key Dihydroquinolinone-Based Drugs
The versatility of the dihydroquinolinone core is evident in the diverse mechanisms of action of drugs that contain it.
| Drug Name | Primary Indication | Mechanism of Action (Primary) |
| Aripiprazole | Schizophrenia, Bipolar Disorder | Partial agonist at dopamine D₂ and serotonin 5-HT₁ₐ receptors; Antagonist at 5-HT₂ₐ receptors.[3] |
| Cilostazol | Intermittent Claudication | Selective inhibitor of phosphodiesterase 3 (PDE3), leading to increased cAMP, vasodilation, and antiplatelet effects.[3] |
| Carteolol | Glaucoma, Hypertension | Non-selective β-adrenergic receptor blocker (beta-blocker).[3] |
| Roflumilast | Severe COPD | Selective inhibitor of phosphodiesterase 4 (PDE4), reducing inflammation. |
| Vesamicol | Research Tool | Non-competitive, reversible blocker of the vesicular acetylcholine transporter (VAChT). |
Case Study: Aripiprazole and Dopamine Receptor Modulation
Aripiprazole's success lies in its unique "dopamine-serotonin system stabilizer" profile. It acts as a partial agonist at the dopamine D₂ receptor. This means in a low-dopamine state (hypodopaminergic), it provides a stimulatory effect, while in a high-dopamine state (hyperdopaminergic), it competes with dopamine, thereby reducing overall receptor stimulation. This elegant mechanism, which helps stabilize dopaminergic neurotransmission, is a direct result of the specific chemical architecture built around the dihydroquinolinone core.
Caption: Figure 3: Aripiprazole's Modulation of the D₂ Receptor
Conclusion and Future Outlook
From its origins in classical acid-catalyzed cyclizations to its role at the heart of modern, precision medicines, the dihydroquinolinone scaffold has had a remarkable journey. The evolution of its synthesis reflects the broader progress in organic chemistry—a move towards greater efficiency, selectivity, and sustainability. The continued exploration of radical-based, photochemical, and asymmetric catalytic methods will undoubtedly unlock new derivatives with enhanced properties.[5][7]
For drug development professionals, the dihydroquinolinone core remains a fertile ground for innovation. Its proven success across a wide range of biological targets, including G-protein coupled receptors, enzymes, and ion transporters, ensures its continued relevance.[3][6] Future research will likely focus on developing novel derivatives for challenging therapeutic areas like neurodegenerative diseases and targeted cancer therapies, further cementing the legacy of this exceptional heterocyclic system.[6][8]
References
-
Wang, Y., et al. (2022). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Molecules. Available at: [Link]
-
Van der Mey, M., et al. (2017). A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)-quinolinones. Current Medicinal Chemistry. Available at: [Link]
-
Reddy, T. R., et al. (2018). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of dihydroquinolinones. Organic Chemistry Portal. Available at: [Link]
-
ResearchGate. (n.d.). Examples of medicinally active compounds containing 3,4-dihydro-2(1H)-quinolinones. ResearchGate. Available at: [Link]
-
Zhang, T., et al. (2025). Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents. European Journal of Medicinal Chemistry. Available at: [Link]
-
Oshiro, Y., et al. (1995). 3,4-Dihydro-2(1H)-quinolinone as a Novel Antidepressant Drug: Synthesis and Pharmacology. Journal of Medicinal Chemistry. Available at: [Link]
-
da Silva, J. L., et al. (2021). Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. Molecular Diversity. Available at: [Link]
-
Padrón, J. M., et al. (2023). Synthesis of Dihydroquinolines in the Twenty-First Century. ResearchGate. Available at: [Link]
-
Gesto, D., et al. (2023). Natural 3,4-Dihydro-2(1H)-quinolinones – part III: biological activities. RSC Medicinal Chemistry. Available at: [Link]
-
Wang, Z., et al. (2024). Photocatalytic Synthesis of 3,4-Dihydroquinolone from Tetrahydroquinolines by a High-Throughput Microfluidic System and Insights into the Role of Organic Bases. Molecules. Available at: [Link]
-
da Silva, J. L., et al. (2024). Three Dihydroquinolin-4-one Derivatives as Potential Biodiesel Additives: From the Molecular Structure to Machine Learning Approach. ACS Omega. Available at: [Link]
-
Saczewski, J., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Available at: [Link]
Sources
- 1. Natural 3,4-Dihydro-2(1H)-quinolinones – part III: biological activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. mdpi.com [mdpi.com]
- 3. A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides [mdpi.com]
- 6. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydroquinolinone synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the 3,4-Dihydroquinolin-2(1H)-one Scaffold: Synthesis, Biological Activities, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 3,4-dihydroquinolin-2(1H)-one core is a privileged heterocyclic scaffold that forms the structural foundation of numerous biologically active compounds, including several FDA-approved drugs.[1] Its prevalence in medicinal chemistry underscores its importance as a versatile template for designing novel therapeutics targeting a wide array of diseases. This guide provides a comprehensive review of the synthesis, known biological activities, and therapeutic applications of derivatives based on this scaffold. While specific literature on 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one is limited, this document will explore the broader class of compounds, offering valuable insights for researchers interested in this chemical space.
I. The 3,4-Dihydroquinolin-2(1H)-one Scaffold: A Cornerstone in Medicinal Chemistry
The 3,4-dihydro-2(1H)-quinolinone moiety is a key pharmacophore found in a range of pharmacologically active agents.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups, enabling precise interactions with biological targets. Notable examples of drugs featuring this core include:
-
Cilostazol: A phosphodiesterase inhibitor used to alleviate symptoms of intermittent claudication.
-
Aripiprazole: An atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.
-
Carteolol: A non-selective beta-adrenergic receptor blocker used to treat glaucoma.[1]
The therapeutic diversity of these drugs highlights the remarkable versatility of the 3,4-dihydro-2(1H)-quinolinone scaffold in drug design.[1]
II. General Synthetic Strategies for 3,4-Dihydroquinolin-2(1H)-ones
The construction of the 3,4-dihydroquinolin-2(1H)-one ring system can be achieved through various synthetic routes. A prominent and modern approach involves the catalytic annulation of α,β-unsaturated N-arylamides. This strategy offers a high degree of flexibility for introducing substituents onto the core structure.[2]
Key Synthetic Pathways:
-
Electrophilic Cyclization: This method involves the use of a Lewis acid, such as BF₃·OEt₂, to promote the cyclization of N-arylcinnamamides. This pathway often exhibits high stereoselectivity.[2]
-
Radical-Initiated Cyclization: Radical precursors can be used to initiate a cascade reaction involving the addition of a radical to the double bond of an N-arylcinnamide, followed by intramolecular cyclization. This approach allows for the introduction of diverse alkyl and other functional groups.[2]
-
Photochemical Cyclization: Photoredox catalysis provides a mild and efficient means to construct the dihydroquinolinone ring system from N-arylacrylamides.[3]
The choice of synthetic strategy is dictated by the desired substitution pattern and the available starting materials. The diagram below illustrates a generalized workflow for the synthesis of 3,4-disubstituted dihydroquinolin-2(1H)-ones via a radical-initiated pathway.
III. Biological Activities and Therapeutic Potential of Derivatives
Derivatives of the 3,4-dihydroquinolin-2(1H)-one scaffold have been investigated for a wide range of therapeutic applications, demonstrating a broad spectrum of biological activities.
Anticancer Activity
a) Tubulin Polymerization Inhibition: Several 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives have been identified as novel tubulin polymerization inhibitors.[4][5] These compounds interfere with the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies suggest that these derivatives can bind to the colchicine binding site on tubulin.[4]
b) VEGFR2 Inhibition: The 6-hydroxy-3,4-dihydroquinolin-2(1H)-one scaffold has been utilized to design potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[6] VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR2 can thus starve tumors of their blood supply. In vitro studies have shown that certain derivatives exhibit significant antiproliferative effects against glioblastoma cell lines.[6]
Treatment of Diabetic Complications
Novel derivatives of 3,4-dihydroquinolin-2(1H)-one have been designed as dual inhibitors of aldose reductase (AKR1B1) and reactive oxygen species (ROS).[7] AKR1B1 is an enzyme implicated in the pathogenesis of diabetic complications, while ROS contribute to oxidative stress. By targeting both pathways, these compounds offer a promising strategy for the treatment of long-term diabetic complications. Some synthesized derivatives have shown potent and selective inhibition of AKR1B1 with IC₅₀ values in the nanomolar range.[7]
Neurodegenerative Diseases
The 3,4-dihydro-2(1H)-quinolinone scaffold has also been explored for the development of multifunctional agents for the treatment of Alzheimer's disease.[8] By incorporating a dithiocarbamate moiety, researchers have designed derivatives that exhibit inhibitory activity against cholinesterases and monoamine oxidases, enzymes that are key targets in Alzheimer's therapy.[8]
Summary of Biological Activities
| Derivative Class | Biological Target | Therapeutic Potential |
| Sulfonamide Derivatives | Tubulin | Anticancer[4][5] |
| 6-Hydroxy Derivatives | VEGFR2 | Anticancer (Glioblastoma)[6] |
| Dual AKR1B1/ROS Inhibitors | AKR1B1, ROS | Diabetic Complications[7] |
| Dithiocarbamate Hybrids | Cholinesterases, MAOs | Alzheimer's Disease[8] |
IV. Structure-Activity Relationships and Future Directions
The diverse biological activities of 3,4-dihydroquinolin-2(1H)-one derivatives are highly dependent on the nature and position of substituents on the heterocyclic core. For instance, the introduction of a sulfonamide group at the 6-position has been shown to be crucial for tubulin polymerization inhibitory activity.[5] Similarly, the presence of a hydroxyl group at the 6-position is a key feature of VEGFR2 inhibitors based on this scaffold.[6]
While there is a lack of specific data on 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one, the known importance of the 6-position suggests that the methoxy group could significantly influence its biological profile. The N-methyl group would likely impact its physicochemical properties, such as solubility and metabolic stability.
Future research in this area should focus on the systematic exploration of the chemical space around the 3,4-dihydroquinolin-2(1H)-one core. The development of efficient and stereoselective synthetic methods will be crucial for generating libraries of diverse derivatives for biological screening. Further investigation into the mechanisms of action of active compounds will provide a deeper understanding of their therapeutic potential and guide the design of next-generation drug candidates. The diagram below illustrates the key areas of biological activity associated with the 3,4-dihydroquinolin-2(1H)-one scaffold.
V. Conclusion
The 3,4-dihydroquinolin-2(1H)-one scaffold represents a highly valuable and versatile platform in modern drug discovery. Its presence in approved drugs and numerous investigational compounds with diverse biological activities, including anticancer, antidiabetic, and neuroprotective effects, underscores its therapeutic potential. While the specific compound 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one remains underexplored in the public literature, the foundational knowledge of the broader class of dihydroquinolinones provides a strong basis for future research. Continued exploration of the synthesis and biological evaluation of novel derivatives is likely to yield new and effective therapeutic agents for a variety of human diseases.
References
-
A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones. PubMed. [Link]
-
Novel 3,4-dihydroquinolin-2(1H)-one derivatives as dual inhibitor targeting AKR1B1/ROS for treatment of diabetic complications: Design, synthesis and biological evaluation. PubMed. [Link]
-
Synthesis of 3,4-substituted dihydroquinolin-2(1H)-ones by decarboxylation of Narycinamamides with aliphatic carboxylic acids. ResearchGate. [Link]
-
Natural 3,4-Dihydro-2(1H)-quinolinones – part III: biological activities. Bohrium. [Link]
-
Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. MDPI. [Link]
-
Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. MDPI. [Link]
-
Dihydroquinolinone synthesis. Organic Chemistry Portal. [Link]
-
Design, Synthesis and Biological Evaluation of New 3,4-Dihydro-2(1H)-Quinolinone-Dithiocarbamate Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease. PMC. [Link]
-
Natural 3,4-Dihydro-2(1H)-quinolinones - part III: biological activities. ResearchGate. [Link]
-
Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives. PubMed. [Link]
-
Scaffold Hopping-Driven Optimization of 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones as Novel Tubulin Inhibitors. NIH. [Link]
-
Quinoline derivatives with diverse pharmacological properties. ResearchGate. [Link]
-
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC. [Link]
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Publishing. [Link]
-
Scaffold Hopping-Driven Optimization of 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1 H)-ones as Novel Tubulin Inhibitors. PubMed. [Link]
-
Biological Activities of Quinoline Derivatives. Bentham Science Publishers. [Link]
-
Quinoline derivative and their pharmacological & medicinal potential. ScienceScholar. [Link]
-
Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. MDPI. [Link]
-
Discovery of Novel 3,4-Dihydro-2(1 H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. PubMed. [Link]
-
Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. ResearchGate. [Link]
Sources
- 1. A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides [mdpi.com]
- 3. Dihydroquinolinone synthesis [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of Novel 3,4-Dihydro-2(1 H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel 3,4-dihydroquinolin-2(1H)-one derivatives as dual inhibitor targeting AKR1B1/ROS for treatment of diabetic complications: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of New 3,4-Dihydro-2(1H)-Quinolinone-Dithiocarbamate Derivatives as Multifunctional Agents for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Unknown: A Technical Guide to the Safety and Toxicity Profile of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Preamble: Charting a Course Through Data Scarcity
The exploration of novel chemical entities is the lifeblood of therapeutic innovation. Yet, with each new molecule comes the critical responsibility of understanding its safety and toxicity profile. This guide focuses on 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one, a dihydroquinolinone derivative with potential pharmacological applications. A significant challenge in assessing this specific compound is the current scarcity of direct toxicological data in publicly available literature. Therefore, this document adopts a predictive and precautionary approach, leveraging structure-activity relationships and data from analogous compounds to construct an inferred safety profile. The insights herein are intended to guide preliminary risk assessment and inform the design of essential toxicological studies.
The Quinolinone Scaffold: A Double-Edged Sword in Biology
Quinoline and its derivatives are heterocyclic compounds with a broad spectrum of biological activities, including anticancer properties.[1] However, the very reactivity that makes them promising drug candidates can also be a source of toxicity.[2] From a toxicological standpoint, quinones, which can be metabolic products of quinolinones, are known oxidants and electrophiles.[2] Their ability to generate reactive oxygen species (ROS) and form covalent adducts with cellular macromolecules like DNA and proteins is a primary mechanism of their toxicity.[2]
Inferred Toxicological Profile of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one
In the absence of direct studies, we turn to data from structurally related compounds to infer the potential toxicological profile of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one.
General Toxicity Assessment from Analogs
Safety data sheets for related compounds like 6-Methoxyquinoline indicate potential hazards, including being harmful if swallowed, in contact with skin, or inhaled, and causing skin and eye irritation.[3][4] Another related compound, 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone, is also reported to cause skin and eye irritation and may cause respiratory irritation.[5] While these are not direct surrogates, they suggest that 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one should be handled with appropriate personal protective equipment until its specific irritancy potential is determined.
Interestingly, a more complex derivative, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, was found to inhibit tumor growth in mice at a dose of 1.0 mg/kg without obvious signs of toxicity, suggesting that the core dihydroquinolinone scaffold can be well-tolerated in vivo, depending on the overall molecular structure.[6][7]
Cytotoxicity Profile of Related Dihydroquinolinone Derivatives
Studies on various dihydroquinoline derivatives have demonstrated cytotoxic activity against different cancer cell lines. This is a crucial aspect of their potential as anticancer agents but also a key consideration in their overall safety profile. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cellular proliferation.
| Derivative | Cell Line | IC50 (µM) | Reference |
| Dihydroquinoline derivative 4b | Cardiomyocytes & Macrophages | > 40 | [1] |
| Dihydroquinoline derivative 4f | Cardiomyocytes & Macrophages | > 40 | [1] |
| Dihydroquinoline derivative 4i | Cardiomyocytes & Macrophages | > 40 | [1] |
| Dihydroquinoline derivative 4m | Cardiomyocytes & Macrophages | > 40 | [1] |
| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | NIH-NCI 60 cell line panel | Low to subnanomolar | [6][7] |
This table summarizes the reported cytotoxicity of various dihydroquinoline derivatives. It is important to note that these are not direct toxicity values for 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one but provide an indication of the potential for cytotoxic effects within this chemical class.
Genotoxicity and Mutagenicity Considerations
The mutagenic potential of quinoline derivatives is a significant safety concern. For instance, 4-Methylquinoline has demonstrated potent mutagenicity.[8] The metabolic activation by cytochrome P450 enzymes is often a key step in the conversion of these compounds into genotoxic metabolites.[8] Although some quinoline derivatives have been found to be non-genotoxic, the potential for DNA damage should be a primary endpoint in the safety assessment of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one.[9]
Metabolism: The Nexus of Efficacy and Toxicity
The metabolism of a compound is a critical determinant of both its therapeutic effect and its toxic potential. For N-methylated quinolinones, metabolic pathways can lead to either detoxification or bioactivation.
Predicted Metabolic Pathways
Based on the metabolism of related compounds, key metabolic transformations for 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one are likely to involve the cytochrome P450 enzyme system.[8] Potential metabolic routes include:
-
N-demethylation: Removal of the methyl group from the nitrogen atom is a common metabolic pathway for N-methylated compounds and has been observed for other quinoline derivatives.[10][11]
-
Hydroxylation: Addition of a hydroxyl group to the aromatic ring or the aliphatic portion of the molecule.
-
O-demethylation: Removal of the methyl group from the methoxy substituent.
The following diagram illustrates a plausible metabolic pathway, highlighting the potential for the formation of reactive intermediates.
Caption: Plausible metabolic pathway for 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one.
Recommended Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
To begin to address the data gap for 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one, a foundational in vitro cytotoxicity assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Principle
Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology
-
Cell Culture:
-
Select a panel of relevant human cell lines (e.g., a normal cell line like HEK293 and a cancer cell line relevant to the intended therapeutic area).
-
Culture cells in appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations for testing.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software.
-
Conclusion and Path Forward
The safety and toxicity profile of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one remains largely uncharacterized through direct experimental evidence. This guide provides an inferred profile based on the known toxicities of structurally related quinoline and quinolinone derivatives. The primary concerns for this class of compounds include potential cytotoxicity and genotoxicity, often mediated by metabolic activation.
It is imperative that the predictive information presented here is followed by rigorous empirical testing. The outlined in vitro cytotoxicity assay serves as a crucial first step. Subsequent investigations should include a battery of genotoxicity assays (e.g., Ames test, micronucleus assay) and in vivo acute and repeated-dose toxicity studies in relevant animal models. Only through such a systematic and thorough toxicological evaluation can the true safety profile of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one be established, paving the way for its potential development as a safe and effective therapeutic agent.
References
-
O'Brien, P. J. (2002). The metabolism and toxicity of quinones, quinonimines, quinone methides, and quinone-thioethers. Current Drug Metabolism, 3(4), 337-353. [Link]
-
Turesky, R. J., et al. (2008). N-Demethylation is a major route of 2-amino-3-methylimidazo[4,5-f]quinoline metabolism in mouse. Drug Metabolism and Disposition, 36(6), 1143-1152. [Link]
-
Saeki, K., Takahashi, K., & Kawazoe, Y. (1996). Potent mutagenic potential of 4-methylquinoline: metabolic and mechanistic considerations. Biological & Pharmaceutical Bulletin, 19(4), 541-546. [Link]
-
Scientific Committee on Consumer Safety (SCCS). (2015). Opinion on Methylisothiazolinone. European Commission. [Link]
-
Reyes-Pérez, V., et al. (2021). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Molecules, 26(11), 3183. [Link]
-
PubChem. (n.d.). 6-Methoxy-1-methyl-3,4-dihydroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxy-6-methoxy-4-methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 6-Methoxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
Wang, L., et al. (2017). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry, 60(13), 5586-5598. [Link]
-
de Andrade, J. C., et al. (2024). Three Dihydroquinolin-4-one Derivatives as Potential Biodiesel Additives: From the Molecular Structure to Machine Learning Approach. ACS Omega, 9(4), 4885-4897. [Link]
-
Wang, L., et al. (2017). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry, 60(13), 5586-5598. [Link]
-
Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, 6-methoxy-2,6-dimethylheptan-1-al, CAS Registry Number 62439-41-2. Food and Chemical Toxicology, 162, 112888. [Link]
-
Turesky, R. J., et al. (2008). N-demethylation is a major route of 2-amino-3-methylimidazo[4,5-f]quinoline metabolism in mouse. Drug Metabolism and Disposition, 36(6), 1143-1152. [Link]
-
Ecker, G. F. (n.d.). Metabolism and Toxicology. University of Vienna. [Link]
-
PubChem. (n.d.). 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Bueno Melendo, A. B., et al. (2022). Novel 6-Methoxy-3,4-dihydro-1H-isoquinoline Compounds for Treating Diabetes. ACS Medicinal Chemistry Letters, 13(7), 1083-1088. [Link]
-
da Silva, A. C. A., et al. (2020). Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. Journal of Molecular Structure, 1200, 127083. [Link]
-
Wang, Y., et al. (2004). In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines. Pharmacological Research, 50(5), 505-510. [Link]
-
Georgieva, S., et al. (2023). 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. Molbank, 2023(2), M1608. [Link]
-
Magalhães, H. I. F., et al. (2011). Assessment of genotoxic effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone in human lymphocytes. Toxicology in Vitro, 25(8), 1665-1671. [Link]
-
GSRS. (n.d.). 6-METHOXY-N-(2-((1-METHYLPIPERIDIN-4-YL)METHOXY)-4-(1H-PYRAZOL-4-YL)PHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE, (3R)-. Global Substance Registration System. Retrieved from [Link]
-
Merck. (n.d.). 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one. Retrieved from [Link]
-
Ramadan, A. M. A., & Suzuki, T. (2012). Detection of Genotoxicity of Phenolic Antioxidants, Butylated hydroxyanisole and tert-butylhydroquinone in Multiple Mouse Organs by the Alkaline Comet Assay. Journal of American Science, 8(1), 722-727. [Link]
-
Chemsrc. (n.d.). 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one. Retrieved from [Link]
-
Said, I. M., et al. (2005). 6,7-Dimethoxy-2-methyl-3,4-dihydro-isoquinolin-1(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 61(10), o3524-o3525. [Link]
-
Georgieva, S., et al. (2024). Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. International Journal of Molecular Sciences, 25(16), 8881. [Link]
Sources
- 1. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The metabolism and toxicity of quinones, quinonimines, quinone methides, and quinone-thioethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potent mutagenic potential of 4-methylquinoline: metabolic and mechanistic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ec.europa.eu [ec.europa.eu]
- 10. N-Demethylation is a major route of 2-amino-3-methylimidazo[4,5-f]quinoline metabolism in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. profiles.wustl.edu [profiles.wustl.edu]
Methodological & Application
Synthesis of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one: An Application Note and Protocol
Introduction
6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its core structure, the dihydroquinolinone scaffold, is a key pharmacophore found in a variety of biologically active molecules. This document provides a comprehensive guide for the synthesis of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one, intended for researchers, scientists, and professionals in the field of drug development. The synthetic strategy detailed herein is a robust two-step process involving an intramolecular Friedel-Crafts cyclization followed by N-methylation.
Synthetic Strategy Overview
The synthesis of the target molecule is achieved through a logical and efficient two-step sequence. The first step involves the construction of the 6-methoxy-3,4-dihydroquinolin-2(1H)-one ring system via an intramolecular Friedel-Crafts cyclization of a suitable precursor. This is followed by the selective methylation of the nitrogen atom of the lactam to yield the final product. This approach is advantageous due to the ready availability of starting materials and the generally high yields of the individual steps.
Part 1: Synthesis of 6-methoxy-3,4-dihydroquinolin-2(1H)-one via Intramolecular Friedel-Crafts Cyclization
The foundational step in this synthesis is the formation of the dihydroquinolinone core. This is accomplished through an intramolecular Friedel-Crafts reaction, a powerful method for forming cyclic ketones. In this protocol, we will first synthesize the N-(4-methoxyphenyl)-3-chloropropionamide precursor, which will then be cyclized in the presence of a Lewis acid catalyst.
Step 1a: Synthesis of N-(4-methoxyphenyl)-3-chloropropionamide
This initial step involves the acylation of p-anisidine with 3-chloropropionyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Protocol:
-
To a solution of p-anisidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add a base like triethylamine (1.2 eq).
-
Slowly add 3-chloropropionyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-methoxyphenyl)-3-chloropropionamide.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.
Step 1b: Intramolecular Friedel-Crafts Cyclization
The cyclization of N-(4-methoxyphenyl)-3-chloropropionamide is promoted by a Lewis acid, such as aluminum chloride (AlCl₃). The Lewis acid activates the aromatic ring towards electrophilic attack by the acyl group, leading to the formation of the dihydroquinolinone ring system.[1][2]
Protocol:
-
In a reaction vessel, add N-(4-methoxyphenyl)-3-chloropropionamide (1.0 eq) to a high-boiling solvent like dimethyl sulfoxide (DMSO).[3]
-
Carefully add aluminum chloride (AlCl₃) (3-5 eq) portion-wise to the stirred mixture.[3][4] An exothermic reaction may be observed.
-
Heat the reaction mixture to 150-160 °C for 1-2 hours.[3][4] The progress of the reaction should be monitored by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it into ice-water.
-
The resulting precipitate is the crude 6-methoxy-3,4-dihydroquinolin-2(1H)-one.
-
Collect the solid by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from ethanol to yield the pure product.
Part 2: Synthesis of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one via N-Methylation
The final step to obtain the target molecule is the methylation of the nitrogen atom of the lactam. This is a standard alkylation reaction, where the deprotonated lactam nitrogen acts as a nucleophile, attacking a methylating agent.
Protocol:
-
To a solution of 6-methoxy-3,4-dihydroquinolin-2(1H)-one (1.0 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base like sodium hydride (NaH) (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium salt of the lactam.
-
Add a methylating agent, such as methyl iodide (CH₃I) (1.5 eq), dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring for completion by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the product into a suitable organic solvent like ethyl acetate.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents (Step 1a/1b) | Molar Equivalents (Step 2) |
| p-Anisidine | C₇H₉NO | 123.15 | 1.0 | - |
| 3-Chloropropionyl chloride | C₃H₄Cl₂O | 126.97 | 1.1 | - |
| Triethylamine | C₆H₁₅N | 101.19 | 1.2 | - |
| N-(4-methoxyphenyl)-3-chloropropionamide | C₁₀H₁₂ClNO₂ | 213.66 | 1.0 (for cyclization) | - |
| Aluminum chloride | AlCl₃ | 133.34 | 3.0 - 5.0 | - |
| 6-methoxy-3,4-dihydroquinolin-2(1H)-one | C₁₀H₁₁NO₂ | 177.20 | 1.0 | 1.0 |
| Sodium hydride | NaH | 24.00 | - | 1.2 |
| Methyl iodide | CH₃I | 141.94 | - | 1.5 |
| 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one | C₁₁H₁₃NO₂ | 191.23 | - | Product |
Experimental Workflow
Caption: Synthetic workflow for 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one.
Structural Verification
The identity and purity of the synthesized intermediates and the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure of the compounds. The appearance of a new methyl singlet in the ¹H NMR spectrum of the final product will confirm successful N-methylation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the synthesized compounds, confirming their elemental composition.
-
Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): These techniques should be used to monitor the progress of the reactions and to assess the purity of the isolated products.
References
-
Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. MDPI. Available at: [Link]
-
Tetrahydroquinolines by Lewis Acid-promoted Friedel-Crafts Cyclizations. ResearchGate. Available at: [Link]
- Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide. Google Patents.
-
Synthesis of Dihydroquinolines in the Twenty‐First Century. ResearchGate. Available at: [Link]
-
SYNTHESIS OF RELATED SUBSTANCES OF CILOSTAZOL. HETEROCYCLES, Vol. 78, No. 1, 2009. Available at: [Link]
-
FRIEDEL–CRAFTS CHEMISTRY 56*. UNPRECEDENTED CONSTRUCTION OF FUNCTIONALIZED POLYCYCLIC QUINOLINES via FRIEDEL–CRAFTS CYCLIACYLATION AND BECKMANN REARRANGEMENT. UKRAINIAN CHEMISTRY JOURNAL. Available at: [Link]
- Highly pure cilostazol and an improved process for obtaining same. Google Patents.
- Preparation method of cilostazol. Google Patents.
Sources
experimental protocol for using 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one in vitro
Future studies should aim to confirm these findings in a broader panel of cell lines, including non-cancerous cell lines to assess selectivity. Further mechanistic work could involve investigating effects on other signaling pathways (e.g., PI3K/AKT),[18] cell cycle analysis, and using more complex models such as 3D spheroids or iPSC-derived neurons to enhance translational relevance. [20][21]
References
-
Title: MTT Assay Protocol for Cell Viability and Proliferation Source: Roche URL: [Link] (Note: Direct deep links can be unstable; a general product page may be more durable). A representative protocol is available from multiple vendors.
-
Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]
-
Title: MTT Proliferation Assay Protocol Source: ResearchGate URL: [Link]
-
Title: Caspase-3 activity assay Source: Creative Diagnostics URL: [Link]
-
Title: Cell-based Assays Source: MD Biosciences URL: [Link]
-
Title: Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines Source: PMC - NIH URL: [Link]
-
Title: Cell-Based Assays to Assess Neuroprotective Activity Source: IRIS - Unibo URL: [Link]
-
Title: Cell-Based Assays to Assess Neuroprotective Activity Source: Springer Nature Experiments URL: [Link]
-
Title: Cell death assays for neurodegenerative disease drug discovery Source: PMC - NIH URL: [Link]
-
Title: Caspase 3 Activity Assay Kit Source: MP Biomedicals URL: [Link]
-
Title: Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora Source: PMC - NIH URL: [Link]
-
Title: Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs Source: PMC - NIH URL: [Link]
-
Title: Western blot analysis of proteins in the mitogen-activated protein kinase (MAPK) pathway in mouse liver Source: ResearchGate URL: [Link]
-
Title: Novel 6-Methoxy-3,4-dihydro-1H-isoquinoline Compounds for Treating Diabetes Source: PMC - NIH URL: [Link]
-
Title: An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities Source: MDPI URL: [Link]
-
Title: Synthetic and medicinal perspective of quinolines as antiviral agents Source: PubMed Central URL: [Link]
-
Title: In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment Source: PubMed URL: [Link]
-
Title: 6-Methoxy-1-methyl-3,4-dihydroisoquinoline Source: PubChem URL: [Link]
-
Title: Design, Synthesis, in vitro and in silico Characterization of 2-Quinolone-L-alaninate-1,2,3-triazoles as Antimicrobial Agents Source: PubMed Central URL: [Link]
-
Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: MDPI URL: [Link]
-
Title: Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity Source: PMC - NIH URL: [Link]
-
Title: In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one Source: PMC - NIH URL: [Link]
-
Title: Crystal structure of 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one Source: PMC - PubMed Central URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one | 187679-62-5 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mpbio.com [mpbio.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
in vivo applications of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one
Acknowledgment of Limited Data and a Pivot to a Class-Based Approach
Preliminary Findings on 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one
Initial comprehensive searches for in vivo applications, biological activity, and mechanistic studies of the specific compound 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one (CAS Number: 187679-62-5) have yielded no direct scientific literature. The available information is primarily limited to chemical supplier listings and patents describing the synthesis of related, but structurally distinct, compounds.
Strategic Pivot: Application Notes for the Dihydroquinolinone Scaffold
Given the absence of specific data for the requested molecule, this guide will pivot to address the in vivo applications of the broader class of 3,4-dihydroquinolin-2(1H)-one derivatives . This structural scaffold is present in a variety of biologically active compounds, and by examining these analogues, we can provide a scientifically grounded and valuable resource for researchers. The following sections will detail the established in vivo applications, mechanisms of action, and detailed experimental protocols for representative dihydroquinolinone derivatives.
I. Introduction to the 3,4-Dihydroquinolin-2(1H)-one Scaffold
The 3,4-dihydroquinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the basis for a range of therapeutic agents and clinical candidates. Its rigid, bicyclic structure provides a three-dimensional framework that can be readily functionalized to achieve specific interactions with biological targets. This has led to the development of dihydroquinolinone derivatives with a wide array of pharmacological activities, including anticonvulsant and anticancer properties.
II. Anticonvulsant Applications of Dihydroquinolinone Derivatives
A significant area of investigation for dihydroquinolinone derivatives has been in the treatment of epilepsy. Certain derivatives have demonstrated potent anticonvulsant effects in preclinical models, often mediated through modulation of GABAergic neurotransmission.
Mechanism of Action: GABA-A Receptor Modulation
Several studies suggest that the anticonvulsant activity of certain 3,4-dihydroquinolin-2(1H)-one derivatives is linked to their ability to bind to the GABA-A receptor, a key inhibitory neurotransmitter receptor in the central nervous system.[1] By binding to the receptor, these compounds can enhance GABAergic inhibition, leading to a reduction in neuronal excitability and suppression of seizure activity.[1] Molecular docking studies have indicated that these derivatives may interact with the benzodiazepine binding site on the GABA-A receptor.[1]
Representative In Vivo Anticonvulsant Screening Protocol
This protocol outlines a standard approach for evaluating the anticonvulsant efficacy of a novel 3,4-dihydroquinolin-2(1H)-one derivative in a rodent model of acute seizures.
Objective: To determine the 50% effective dose (ED50) of a test compound in preventing seizures induced by maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ).
Animal Model: Kunming mice are a suitable model for initial anticonvulsant screening.[1]
Materials:
-
Test compound (a 3,4-dihydroquinolin-2(1H)-one derivative)
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Pentylenetetrazole (PTZ)
-
Saline
-
Electroshock apparatus
-
Animal balance, syringes, gavage needles
Experimental Workflow:
Caption: Workflow for in vivo anticonvulsant screening.
Step-by-Step Protocol:
-
Animal Acclimatization: House male Kunming mice (18-22 g) in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to experimentation.
-
Compound Preparation: Prepare a stock solution of the test compound in the chosen vehicle. A series of dilutions should be made to achieve the desired dose range.
-
Administration: Administer the test compound or vehicle intraperitoneally (i.p.) to groups of mice (n=8-10 per group).
-
Seizure Induction (30 minutes post-administration):
-
Maximal Electroshock (MES) Test: Deliver a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal electrodes. The endpoint is the presence or absence of a tonic hind limb extension seizure.
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: Administer a subcutaneous injection of PTZ at a dose known to induce clonic seizures in at least 97% of control animals (e.g., 85 mg/kg). Observe the mice for 30 minutes for the presence of clonic seizures lasting for at least 5 seconds.
-
-
Observation and Scoring: For both models, an observer blinded to the treatment groups should record the presence or absence of the seizure endpoint.
-
Data Analysis and ED50 Calculation: The percentage of animals protected from seizures in each group is determined. The ED50, the dose at which 50% of the animals are protected, is calculated using probit analysis.
Neurotoxicity Assessment:
It is crucial to assess the potential for motor impairment, a common side effect of anticonvulsants. The rotarod test is a standard method for this purpose. Mice are placed on a rotating rod (e.g., 3 cm diameter, 12 rpm), and the time they remain on the rod is recorded. A significant decrease in performance time compared to vehicle-treated animals indicates neurotoxicity.[1]
Data Presentation:
| Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Rotarod TD50 (mg/kg) | Protective Index (TD50/ED50) |
| Example 5b [1] | 10.1 | 9.3 | >100 | >10.8 (scPTZ) |
| Carbamazepine | 8.8 | >50 | 71.4 | 8.1 |
| Ethosuximide | >100 | 130 | >400 | >3.1 |
This table presents hypothetical data for illustrative purposes, with reference data for comparison.
III. Brain Delivery Applications of Dihydroquinoline Derivatives
The blood-brain barrier (BBB) presents a significant challenge for delivering therapeutics to the central nervous system (CNS). The 1,4-dihydroquinoline scaffold has been explored as a chemical delivery system (CDS) to transport neuroactive drugs across the BBB.[2]
Mechanism of Action: Redox-Based Chemical Delivery System
This approach involves linking a neuroactive drug (e.g., GABA) to a 1,4-dihydroquinoline carrier.[2] The lipophilic nature of the dihydroquinoline-drug conjugate allows it to cross the BBB. Once in the brain, the 1,4-dihydroquinoline carrier is oxidized to its corresponding quinolinium salt.[2] This charged species is then trapped in the brain, leading to a sustained release of the active drug.[2]
Representative In Vivo Protocol for Assessing Brain Penetration
This protocol describes a method to evaluate the brain penetration and oxidation of a radiolabeled 1,4-dihydroquinoline derivative.
Objective: To measure the brain uptake and metabolic conversion of a [11C]-labeled 1,4-dihydroquinoline carrier in rats.
Animal Model: Male Sprague-Dawley rats are a common choice for pharmacokinetic studies.
Materials:
-
[11C]-labeled 1,4-dihydroquinoline derivative
-
Anesthesia (e.g., isoflurane)
-
High-performance liquid chromatography (HPLC) system with a radioactivity detector
-
Tissue homogenizer
-
Scintillation counter
Experimental Workflow:
Caption: Workflow for assessing brain penetration of a radiolabeled compound.
Step-by-Step Protocol:
-
Radiosynthesis: Synthesize the 1,4-dihydroquinoline derivative with a carbon-11 label.
-
Administration: Administer the [11C]-labeled compound intravenously (i.v.) to anesthetized rats.
-
Tissue Collection: At various time points (e.g., 2, 5, 15, 30, and 60 minutes) post-injection, euthanize the animals and rapidly harvest the brains.
-
Sample Preparation: Weigh the brains and homogenize them in an appropriate buffer.
-
HPLC Analysis: Analyze the brain homogenates by HPLC with a radioactivity detector to separate the parent compound from its oxidized quinolinium metabolite.[2]
-
Quantification: Quantify the total radioactivity in the brain samples using a scintillation counter to determine the brain uptake, often expressed as a percentage of the injected dose per gram of tissue (%ID/g).
IV. Conclusion and Future Directions
While there is no specific in vivo data available for 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one, the broader class of dihydroquinolinone derivatives represents a rich area of research with demonstrated potential in treating CNS disorders and in drug delivery to the brain. The protocols outlined above provide a foundational framework for the preclinical in vivo evaluation of novel compounds based on this versatile scaffold. Future research could focus on synthesizing and screening a library of derivatives, including the specific compound of interest, to explore their therapeutic potential.
V. References
-
Information on 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one is primarily available from chemical suppliers such as Sigma-Aldrich.
-
Patents for related compounds include those for the synthesis of cilostazol intermediates and dihydroisoquinolines for diabetes. [Refer to patent databases for specific examples].
-
Synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives with anticonvulsant activity and their binding to the GABA A receptor. PubMed. [Link]
-
Synthesis, radiosynthesis and biological evaluation of 1,4-dihydroquinoline derivatives as new carriers for specific brain delivery. PubMed. [Link]
Sources
- 1. Synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives with anticonvulsant activity and their binding to the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, radiosynthesis and biological evaluation of 1,4-dihydroquinoline derivatives as new carriers for specific brain delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application and Protocol Guide: 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one as an Investigational Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Disclaimer: This document provides investigational protocols for the application of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one as a novel fluorescent probe. The photophysical properties and specific performance characteristics described herein are hypothetical, based on the known behavior of structurally related quinoline derivatives, and await experimental validation. These protocols are intended to serve as a starting point for researchers to evaluate the potential of this compound in cellular imaging and analysis.
Introduction: The Promise of a Novel Quinolinone-Based Fluorophore
The quinoline scaffold is a privileged structure in the development of fluorescent probes due to its inherent photophysical properties and sensitivity to the microenvironment. The derivative, 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one, presents an intriguing candidate for a novel fluorescent probe. Its methoxy group at the 6-position is anticipated to act as an electron-donating group, which can influence the intramolecular charge transfer (ICT) characteristics of the molecule. This sensitivity to the surrounding environment, particularly polarity and viscosity, forms the basis for its proposed applications in cellular imaging.
Molecules with ICT character often exhibit solvatochromism, a change in their absorption and emission spectra with the polarity of the solvent.[1][2][3][4] This property is highly desirable for probes designed to report on the physicochemical properties of subcellular compartments. Specifically, we hypothesize that 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one will exhibit enhanced fluorescence in non-polar environments, making it a potential candidate for imaging lipid-rich structures such as lipid droplets. Furthermore, restriction of intramolecular rotation in viscous media can lead to an increase in fluorescence quantum yield, suggesting its utility as a molecular rotor for sensing cellular viscosity.[5][6]
This guide provides a comprehensive overview of the hypothesized properties of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one and detailed protocols for its potential application in staining lipid droplets and measuring cellular viscosity.
Hypothesized Physicochemical and Fluorescent Properties
The following table summarizes the projected properties of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one based on the analysis of related quinoline derivatives.[7][8][9][10] These values require experimental verification.
| Property | Hypothesized Value/Characteristic | Rationale and Supporting Evidence |
| Molecular Weight | 191.23 g/mol | Calculated from the chemical formula C11H13NO2. |
| Excitation Max (λex) | ~370 - 420 nm | Based on the absorption characteristics of 6-methoxyquinoline derivatives.[8] |
| Emission Max (λem) | ~450 - 550 nm | Emission is expected in the blue-green region, with a significant Stokes shift.[8][9] |
| Stokes Shift | > 80 nm | Large Stokes shifts are characteristic of quinoline-based fluorophores with ICT character, which is beneficial for minimizing self-quenching and improving signal-to-noise ratio in imaging applications.[9] |
| Quantum Yield (Φf) | Low in polar solvents (e.g., water), High in non-polar solvents (e.g., lipids) and viscous media. | The methoxy group is expected to promote ICT, leading to fluorescence quenching in polar environments. In non-polar or viscous environments, this non-radiative decay pathway is suppressed, leading to enhanced fluorescence.[11] |
| Solvatochromism | Positive solvatochromism expected. | The emission wavelength is likely to red-shift in more polar solvents due to the stabilization of the excited state.[1] |
| Photostability | Moderate to High | Quinoline scaffolds are generally known for their good photostability compared to other organic fluorophores.[8] |
| Cell Permeability | High | The relatively small size and moderate lipophilicity suggest good passive diffusion across the cell membrane. |
Application I: A Novel Probe for Lipid Droplet Imaging
Scientific Rationale: Lipid droplets are dynamic organelles with a core of neutral lipids surrounded by a phospholipid monolayer. Their highly non-polar environment is expected to enhance the fluorescence of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one, allowing for selective visualization. The protocols below are adapted from established methods for lipid droplet staining with other fluorescent dyes.[][13][14][15]
Experimental Workflow for Lipid Droplet Staining
Caption: Workflow for staining lipid droplets with the investigational probe.
Protocol 3.1: Live-Cell Imaging of Lipid Droplets
Materials:
-
6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Complete cell culture medium
-
Cells of interest (e.g., HeLa, 3T3-L1)
-
Glass-bottom dishes or coverslips for imaging
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or GFP channel)
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips to achieve 60-70% confluency on the day of the experiment.
-
Probe Preparation:
-
Prepare a 1-5 mM stock solution of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one in anhydrous DMSO. Store at -20°C, protected from light.
-
On the day of the experiment, dilute the stock solution in pre-warmed complete culture medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Add the probe-containing medium to the cells.
-
Incubate at 37°C in a CO2 incubator for 15-30 minutes. Incubation time may need optimization.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells twice with pre-warmed PBS or complete culture medium to reduce background fluorescence.[4]
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or PBS to the cells.
-
Image the cells immediately using a fluorescence microscope. Based on the hypothesized spectra, excitation around 405 nm (DAPI laser line) or 488 nm (for broader excitation profiles) and emission collection between 450-550 nm should be a good starting point.
-
Acquire images and analyze lipid droplet number, size, and distribution.
-
Self-Validation and Controls:
-
Co-localization: To confirm that the probe specifically targets lipid droplets, co-stain with a known lipid droplet marker such as BODIPY 493/503 or Nile Red and assess the degree of signal overlap.[][15]
-
Negative Control: Image unstained cells under the same acquisition settings to determine the level of cellular autofluorescence.
-
Positive Control: Induce lipid droplet formation by treating cells with oleic acid (100-400 µM) for 12-24 hours prior to staining to ensure the presence of the target organelle.[14]
Application II: A Molecular Rotor for Cellular Viscosity Measurement
Scientific Rationale: The fluorescence of molecular rotors is sensitive to the viscosity of their environment. In low viscosity media, intramolecular rotation provides a non-radiative decay pathway, quenching fluorescence. In viscous environments, this rotation is hindered, leading to an increase in fluorescence intensity and lifetime.[5][6][16] We hypothesize that 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one will act as a molecular rotor, allowing for the qualitative and potentially quantitative assessment of cellular viscosity.
Experimental Workflow for Viscosity Measurement
Caption: Workflow for measuring cellular viscosity using the investigational probe.
Protocol 4.1: Ratiometric Imaging of Cellular Viscosity
Materials:
-
Same as Protocol 3.1
-
Glycerol
-
Viscometer (for calibration)
-
Fluorescence plate reader or spectrofluorometer (for calibration)
Procedure:
-
Calibration Curve Generation:
-
Prepare a series of glycerol-water or glycerol-methanol mixtures with varying glycerol concentrations to create a range of known viscosities.
-
Measure the viscosity of each standard solution using a viscometer.
-
Add the probe to each standard solution at the same final concentration that will be used for cell staining.
-
Measure the fluorescence intensity of the probe in each standard solution using a spectrofluorometer or plate reader.
-
Plot fluorescence intensity versus viscosity to generate a calibration curve.
-
-
Cell Staining and Treatment:
-
Stain cells with 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one as described in Protocol 3.1.
-
(Optional) To induce changes in cellular viscosity, treat cells with agents such as nystatin or monensin after staining.
-
-
Imaging and Analysis:
-
Image the stained cells using a fluorescence microscope. It is crucial to use consistent imaging parameters (laser power, gain, etc.) for all samples.
-
Measure the average fluorescence intensity in the regions of interest (e.g., cytoplasm, specific organelles).
-
Use the calibration curve to estimate the relative viscosity in different cellular compartments or in response to treatments.
-
Self-Validation and Controls:
-
Fluorescence Lifetime Imaging Microscopy (FLIM): For a more quantitative and robust measurement of viscosity that is independent of probe concentration, FLIM can be used.[5][17] A calibration curve of fluorescence lifetime versus viscosity should be generated.
-
Positive Controls: Treat cells with agents known to alter cellular viscosity (e.g., monensin, nystatin) to validate the probe's responsiveness.
-
Negative Controls: Image stained but untreated cells to establish a baseline viscosity.
Concluding Remarks and Future Directions
6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one holds potential as a novel fluorescent probe for cellular imaging. The proposed applications in lipid droplet staining and viscosity sensing are based on sound photophysical principles and the known properties of related compounds. The protocols provided in this guide offer a framework for the systematic evaluation of this molecule.
Future work should focus on the experimental determination of the probe's photophysical properties, including its quantum yield and solvatochromic behavior in a range of solvents. Optimization of staining conditions for different cell types and validation of its specificity and sensitivity through co-localization and perturbation studies will be crucial steps in establishing its utility as a reliable tool for researchers in cell biology and drug discovery.
References
-
Carro, A. (2018). Procedures for the staining of lipid droplets with Oil Red O. Protocols.io. [Link]
-
JoVE. (2023). Author Spotlight: Analysis of Fluorescent-Stained Lipid Droplets with 3D Reconstruction for Hepatic Steatosis Assessment. Retrieved from [Link]
-
Allain, C., et al. (2013). Octupolar chimeric compounds built from quinoline caged acetate moieties: A novel approach for 2-photon uncaging of biomolecules. ResearchGate. Retrieved from [Link]
- Hoffman, R. M. (Ed.). (2012). In Vivo Cellular Imaging Using Fluorescent Proteins: Methods and Protocols. Springer.
- Takahashi, S. (Ed.). (2019). Live cell imaging: methods and protocols. Springer.
- Hoffman, R. M. (Ed.). (2012). In Vivo Cellular Imaging Using Fluorescent Proteins: Methods and Protocols. Humana Press.
- Hoffman, R. M. (Ed.). (2012). In vivo cellular imaging using fluorescent proteins: methods and protocols. Humana Press.
- Kuimova, M. K., et al. (2018). A Method for High‐Throughput Measurements of Viscosity in Sub‐micrometer‐Sized Membrane Systems. Chembiochem.
- Lee, S., et al. (2016). A Simple BODIPY-Based Viscosity Probe for Imaging of Cellular Viscosity in Live Cells. Sensors.
- Macpherson, A. I., et al. (2023). Mapping viscosity in discrete subcellular locations with a BODIPY based fluorescent probe. Biophysical Journal.
- Sıdır, Y. G., et al. (2018). synthesis, solvatochromism, electronic structure and nonlinear optic properties of quinolin-8-yl 2. Semantic Scholar.
- Gümüş, A., et al. (2018). Synthesis, solvatochromism, electronic structure and nonlinear optic properties of quinolin-8-yl 2-hydroxybenzoate.
- Kumar, N. S., et al. (2024). Exploring the Solvatochromism in Hydroxyquinoline Derivative: An Experimental and Simulated DFT Study. Current Perspective to Physical Science Research.
- Uno, S. N., et al. (2021). Organic fluorescent probes for live-cell super-resolution imaging. Hep Journals.
- Poizat, O., et al. (2001). Picosecond Dynamics of the Photoexcited 6-Methoxyquinoline and 6-Hydroxyquinoline Molecules in Solution.
- Vasilache, D., et al. (2022). Solvatochromic and Computational Study of Three Benzo-[f]-Quinolinium Methylids with Photoinduced Charge Transfer. Molecules.
- Martin, S., & Parton, R. G. (2005). Fluorescent Detection of Lipid Droplets and Associated Proteins.
- Tang, B. Z., et al. (2023). Organic Fluorescent Probes for Monitoring Micro-Environments in Living Cells and Tissues.
- Mehata, M. S. (2002). Fluorescence quenching of 6-methoxyquinoline: An indicator for sensing chloride ion in aqueous media.
- Kuimova, M. K., et al. (2009). Membrane-Bound Molecular Rotors Measure Viscosity in Live Cells via Fluorescence Lifetime Imaging. The Journal of Physical Chemistry C.
- Knaus, T., et al. (2010). Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline-3,4-dicarbonitriles. Sciforum.
- Kaczor, A. A., et al. (2020). Theoretical and Experimental Investigations of Large Stokes Shift Fluorophores Based on a Quinoline Scaffold. Molecules.
- Mehata, M. S., & Tripathi, H. B. (2002). Fluorescence quenching of 6-methoxyquinoline: an indicator for sensing chloride ion in aqueous media. Journal of Luminescence.
- Mehata, M. S. (2005). Table 1 . Fluorescence emission characteristics of 6-methoxy quinoline...
- Podsiadły, R., et al. (2021). Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides.
- Wang, Y., et al. (2023). Thiophene-Based Organic Dye with Large Stokes Shift and Deep Red Emission for Live Cell NAD(P)H Detection under Varying Chemical.
-
PubChem. (n.d.). 6-Methoxy-1-methyl-3,4-dihydroisoquinoline. Retrieved from [Link]
- Resch-Genger, U., et al. (2008). Fluorescence Quantum Yields—Methods of Determination and Standards.
- Fery-Forgues, S., et al. (2014). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. Photochemical & Photobiological Sciences.
- Jarzembska, K. N., et al. (2017). On the spectral properties of methyl and methoxy derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoxalines: Experiment and DFT/TDDFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Liu, C. G., et al. (2018). The Investigation of Fluorescence Spectra and Fluorescence Quantum Yield of Enrofloxacin.
-
SpectraBase. (n.d.). 6-Methoxyquinoline. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. stm.bookpi.org [stm.bookpi.org]
- 5. A Simple BODIPY-Based Viscosity Probe for Imaging of Cellular Viscosity in Live Cells [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. sciforum.net [sciforum.net]
- 9. Theoretical and Experimental Investigations of Large Stokes Shift Fluorophores Based on a Quinoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]
- 14. Lipid Droplet Fluorescent Staining Dyes | TCI AMERICA [tcichemicals.com]
- 15. Video: Author Spotlight: Analysis of Fluorescent-Stained Lipid Droplets with 3D Reconstruction for Hepatic Steatosis Assessment [jove.com]
- 16. Organic Fluorescent Probes for Monitoring Micro-Environments in Living Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Analytical Determination of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one
Introduction: The Significance of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one in Research and Development
6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound of increasing interest within pharmaceutical and chemical research. Its core quinolinone structure is a recognized scaffold in medicinal chemistry, appearing in a variety of biologically active molecules.[1][2][3][4] Accurate and precise analytical methods for the detection and quantification of this compound are paramount for a multitude of applications, including pharmacokinetic studies, metabolic profiling, process chemistry, and quality control of synthesized materials.
This comprehensive guide provides detailed application notes and protocols for the robust analysis of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one. We will delve into the foundational principles of the recommended analytical techniques, offering scientifically sound, field-proven methodologies. The protocols are designed to be self-validating, incorporating best practices in analytical chemistry to ensure data integrity and reproducibility.
Physicochemical Properties of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one
A thorough understanding of the physicochemical properties of the analyte is the cornerstone of developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₂ | |
| Molecular Weight | 191.23 g/mol | |
| Physical Form | Solid | |
| InChI Key | BXFXFKSRPKMJSM-UHFFFAOYSA-N |
Recommended Analytical Methodologies
For the detection and quantification of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one, High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the recommended techniques due to their specificity, sensitivity, and broad dynamic range.
I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique suitable for the quantification of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one in relatively clean sample matrices, such as in-process control samples or formulated products. The quinolinone core of the molecule contains a chromophore that absorbs UV light, allowing for its detection.
Reversed-phase HPLC (RP-HPLC) is the preferred chromatographic mode for this compound due to its moderate polarity. A C18 stationary phase provides excellent retention and separation from non-polar and moderately polar impurities.[5][6][7] The use of a simple acidic mobile phase ensures good peak shape and reproducibility.
Caption: Workflow for HPLC-UV analysis of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one.
1. Materials and Reagents:
-
6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water
-
Phosphoric acid (analytical grade)
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 20% B; 2-10 min: 20-80% B; 10-12 min: 80% B; 12-13 min: 80-20% B; 13-15 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | UV at 289 nm |
| Run Time | 15 minutes |
3. Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.
4. Sample Preparation:
-
Accurately weigh the sample and transfer it to a suitable volumetric flask.
-
Add approximately 70% of the flask volume with methanol and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and then dilute to the final volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
5. Method Validation:
-
The method should be validated according to FDA or ICH guidelines.[8][9][10][11][12]
-
Specificity: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Construct a calibration curve by plotting the peak area versus the concentration of the working standards. The correlation coefficient (r²) should be >0.999.
-
Precision: Determine the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples at different concentrations. The relative standard deviation (RSD) should be <2%.
-
Accuracy: Assess the accuracy by performing recovery studies on spiked blank matrix samples at three different concentration levels. The recovery should be within 98-102%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
II. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For the analysis of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one in complex biological matrices such as plasma, serum, or tissue homogenates, LC-MS/MS is the gold standard.[13] Its high selectivity and sensitivity allow for accurate quantification even at very low concentrations.
The combination of liquid chromatography for separation and tandem mass spectrometry for detection provides unparalleled specificity.[13] A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for this application. This technique involves the selection of a specific precursor ion (the molecular ion of the analyte) and then monitoring for a specific product ion generated through collision-induced dissociation. This highly specific transition minimizes the likelihood of interference from other compounds in the matrix.[14]
Caption: Workflow for LC-MS/MS analysis of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one in biological matrices.
1. Materials and Reagents:
-
6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one reference standard (≥98% purity)
-
Stable isotope-labeled internal standard (e.g., D3-6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one), if available.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ultrapure water
-
Formic acid (LC-MS grade)
2. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | UPLC System |
| Column | C18 Column (2.1 mm x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | Optimized for analyte retention and separation |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transition | To be determined empirically (e.g., Precursor [M+H]⁺ → Product) |
| Collision Energy | To be optimized |
3. Sample Preparation (Protein Precipitation): [15][16][17][18][19]
-
To 100 µL of biological sample (e.g., plasma), add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
4. Method Validation:
-
The method must be rigorously validated according to regulatory guidelines for bioanalytical methods.[8][9][10][11][12]
-
Selectivity: Analyze at least six different blank matrix samples to ensure no endogenous interferences.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the matrix components.
-
Recovery: Determine the extraction efficiency of the sample preparation method.
-
Calibration Curve: Prepare calibration standards in the same biological matrix to account for matrix effects.
-
Accuracy and Precision: Evaluate at multiple concentration levels (L L OQ, LQC, MQC, HQC).
-
Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term).
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural confirmation and characterization of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one.
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the molecular structure.[2]
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the carbonyl group of the quinolinone ring.[3]
-
Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation patterns for structural elucidation.[20]
Conclusion
The analytical methods detailed in this guide provide a robust framework for the accurate and precise detection and quantification of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one. The choice between HPLC-UV and LC-MS/MS will depend on the specific application, required sensitivity, and the complexity of the sample matrix. Adherence to the principles of method validation is critical to ensure the generation of reliable and defensible data in research, development, and quality control settings.
References
- Lange, C., Gijbels, E., & Cuyckens, F. (2021). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst, 146(12), 3856-3870.
- Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe, 30(6), 8-15.
-
Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]
-
Agilent. (2023). Mastering HILIC-Z Separation for Polar Analytes. Retrieved from [Link]
- Theodoridis, G., Gika, H. G., & Wilson, I. D. (2012). Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry.
-
Shimadzu. (n.d.). Increasing reporting confidence in metabolomics; RP and HILIC LC-MS/MS analysis in multiple tissue studies. Retrieved from [Link]
-
Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Retrieved from [Link]
-
Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link]
- Chen, H. Y., & Lee, M. R. (2003). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 75(14), 3466–3472.
- Liu, J., Liu, X., & Jiang, S. (2008). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
- Leutzinger, E., Frankewich, R., & Faustino, P. (2000). Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. LCGC North America, 18(8), 752-760.
- Al-Omair, M. A., & El-Gazzar, A. A. (2018). New quinolone derivative: Spectroscopic characterization and reactivity study by DFT and MD approaches. Journal of Molecular Structure, 1155, 54-65.
- Wu, R., et al. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
-
Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]
- Xiongfeng, H., Lvye, L., Qun, X., & Rohrer, J. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Thermo Fisher Scientific.
- U.S. Food and Drug Administration. (2022). Q2(R2)
- Bielawska, A., et al. (2021).
- De Nardi, C., et al. (2019).
- Kouznetsov, V. V., et al. (2010). Physical and Spectral Properties of the Quinolinic Derivatives (6-19). Molecules, 15(4), 2374-2387.
- Pharmaceutical Technology. (2013).
- U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program.
- Musiol, R., et al. (2007). RP-HPLC determination of lipophilicity in series of quinoline derivatives.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. fda.gov [fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. pharmtech.com [pharmtech.com]
- 12. s27415.pcdn.co [s27415.pcdn.co]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
- 14. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. opentrons.com [opentrons.com]
- 16. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 17. spectroscopyeurope.com [spectroscopyeurope.com]
- 18. tecan.com [tecan.com]
- 19. organomation.com [organomation.com]
- 20. mdpi.com [mdpi.com]
HPLC analysis of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one
An Application Note for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one
Authored by: A Senior Application Scientist
Introduction
6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound of interest within pharmaceutical research and development, often serving as a key intermediate in the synthesis of more complex molecules. Its structural similarity to other quinoline and quinolinone derivatives suggests potential biological activity, making its precise and accurate quantification essential for process control, purity assessment, and stability studies.
This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one. The methodology described herein is designed for researchers, analytical scientists, and quality control professionals, providing a detailed protocol grounded in established chromatographic principles and validated according to the International Council for Harmonisation (ICH) guidelines.[1][2] The narrative explains the rationale behind the selection of chromatographic parameters, ensuring the method is not only reproducible but also scientifically sound.
Analyte Physicochemical Properties
A foundational understanding of the analyte's properties is critical for rational method development.
-
Compound: 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one
-
CAS Number: 187679-62-5
-
Molecular Formula: C₁₁H₁₃NO₂
-
Molecular Weight: 191.23 g/mol
-
Structure:
(Image generated for illustrative purposes)
The presence of a substituted aromatic ring and a lactam functional group gives the molecule moderate polarity, making it an ideal candidate for analysis by reversed-phase chromatography.
Rationale for Chromatographic Method Development
The primary objective is to achieve a symmetric peak for the analyte, well-resolved from any potential impurities or degradation products, within a reasonable analysis time.
-
Choice of Chromatographic Mode: Reversed-phase HPLC is the predominant mode for the analysis of small to medium polarity pharmaceutical compounds.[1] The nonpolar stationary phase (C18) provides effective retention for the quinolinone ring system, while a polar mobile phase allows for controlled elution.
-
Stationary Phase Selection: A C18 (octadecylsilyl) bonded silica column is selected for its versatility and proven performance in retaining aromatic and moderately polar compounds. The high surface area and carbon load of typical C18 phases ensure adequate interaction with the analyte for robust separation.
-
Mobile Phase Composition: The mobile phase consists of an aqueous component and an organic modifier.
-
Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity, which results in lower backpressure, and its superior UV transparency.
-
Aqueous Phase: The use of acidified water (0.1% Phosphoric Acid) is a critical choice. The low pH suppresses the ionization of any residual silanol groups on the silica backbone of the stationary phase. This minimizes secondary ionic interactions, which are a common cause of peak tailing for amine-containing compounds, leading to improved peak symmetry and reproducibility.
-
-
Detection Wavelength: Quinoline derivatives typically exhibit strong UV absorbance due to the conjugated aromatic system.[3] A preliminary UV scan of the analyte in the mobile phase would be performed to determine the wavelength of maximum absorbance (λmax). For this class of compounds, a λmax is often found in the range of 254-340 nm. For this method, a wavelength of 340 nm is selected to provide a balance of sensitivity and selectivity.[4]
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Column: C18 Reverse-Phase Column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Chemicals and Reagents:
-
6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Phosphoric Acid (AR grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Chromatographic Conditions
All quantitative data and experimental parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 mm x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic |
| Composition | 60% A : 40% B (v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 340 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation (1 L):
-
Measure 600 mL of ultrapure water into a 1 L volumetric flask.
-
Carefully add 1.0 mL of phosphoric acid and mix thoroughly.
-
Add 400 mL of acetonitrile.
-
Bring to volume with ultrapure water if necessary, mix well, and degas by sonication or vacuum filtration for 15 minutes.
-
-
Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of the 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. Sonicate for 10 minutes to ensure complete dissolution.[5]
-
-
Working Standard Solutions (for Linearity):
-
Prepare a series of working standards (e.g., 5, 10, 20, 50, 80, and 100 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Sample Preparation
-
Accurately weigh a sample containing approximately 10 mg of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one.
-
Transfer the sample to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection to prevent clogging the column.[6]
Analysis Workflow
The overall experimental process is depicted in the workflow diagram below.
Caption: HPLC analysis workflow from preparation to quantification.
Method Validation Protocol (ICH Guidelines)
Validation is essential to demonstrate that the analytical method is suitable for its intended purpose.[7] The following parameters must be assessed.
Caption: Key parameters for analytical method validation.
Specificity
To demonstrate specificity, a solution of the sample matrix (placebo) and a sample spiked with known impurities should be injected. The method is specific if the analyte peak is well-resolved from any other peaks with a resolution of at least 2.0.[1]
Linearity and Range
Inject the prepared working standard solutions (5-100 µg/mL) in triplicate. Plot a calibration curve of the mean peak area against the concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is determined by performing recovery studies. A known amount of the analyte is added to a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each level is prepared in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[8]
| Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 40.0 | 39.8 | 99.5% |
| 100% | 50.0 | 50.3 | 100.6% |
| 120% | 60.0 | 59.5 | 99.2% |
Precision
-
Repeatability (Intra-assay Precision): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, with the same instrument and analyst.[7]
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst or instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be not more than 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.
-
LOD: Typically determined at an S/N ratio of 3:1.
-
LOQ: Typically determined at an S/N ratio of 10:1.
Robustness
The method's robustness is evaluated by introducing small, deliberate variations to the chromatographic conditions and observing the effect on the results.[9]
-
Variations to Test:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2°C)
-
Mobile Phase Composition (e.g., Acetonitrile ± 2%)
-
-
Acceptance Criteria: System suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits, and the %RSD of the results should not exceed 2.0%.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Secondary interactions with silanols. 2. Column contamination or degradation. | 1. Ensure mobile phase pH is low enough. 2. Flush column or replace with a new one. |
| Peak Fronting | 1. Sample overload. 2. Incompatible sample solvent. | 1. Dilute the sample. 2. Dissolve sample in the mobile phase. |
| Ghost Peaks | 1. Contamination in mobile phase or system. 2. Carryover from previous injection. | 1. Use fresh, high-purity solvents. 2. Implement a needle wash step in the injection sequence.[6] |
| Retention Time Shift | 1. Change in mobile phase composition. 2. Fluctuation in column temperature. 3. Column aging. | 1. Prepare mobile phase accurately. 2. Ensure column oven is stable. 3. Equilibrate the column for a longer period or replace it. |
Conclusion
This application note provides a comprehensive, scientifically-grounded RP-HPLC method for the quantitative analysis of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one. The described protocol is specific, accurate, precise, and robust, making it highly suitable for routine quality control and research applications in the pharmaceutical industry. By following the detailed steps for method implementation and validation, laboratories can ensure the generation of reliable and reproducible data, which is paramount for regulatory compliance and drug development milestones.
References
- Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
- Sonune, P. S., et al. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
- Mtoz Biolabs. (n.d.). How to Prepare Sample for HPLC?.
- Organomation. (n.d.). HPLC Sample Preparation.
- Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines.
- PubChem. (n.d.). 6-Methoxy-1-methyl-3,4-dihydroisoquinoline.
- Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis.
- Journal of Pharmaceutical and Biomedical Analysis. (n.d.). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3 YL]METHYL}-4H-1,2,4-TRIAZOL-4-AMINE.
- LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- SIELC Technologies. (n.d.). Separation of 6-Methoxy-2-methylquinoline on Newcrom R1 HPLC column.
- ResearchGate. (2025, August 10). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
- Sigma-Aldrich. (n.d.). 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one.
- BenchChem. (2025, December). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. zenodo.org [zenodo.org]
- 3. researchgate.net [researchgate.net]
- 4. ijsred.com [ijsred.com]
- 5. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 6. greyhoundchrom.com [greyhoundchrom.com]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. actascientific.com [actascientific.com]
Comprehensive NMR Spectroscopic Analysis of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one
An Application Note for Researchers and Scientists
Introduction 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound featuring a quinolinone core, a scaffold of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. Unambiguous structural characterization is a cornerstone of chemical research and is essential for establishing structure-activity relationships (SAR), ensuring purity, and meeting regulatory standards. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the structural elucidation of small molecules in solution.[1][2] This application note provides a comprehensive guide to the NMR analysis of this specific quinolinone derivative, detailing not just the protocols but the underlying scientific rationale for each experimental choice. The workflow described herein constitutes a self-validating system for complete structural verification.
Molecular Structure and Atom Numbering
To ensure clarity in spectral assignments, a standardized atom numbering system is employed for the target molecule, as illustrated below. This numbering will be used consistently throughout the analysis.
Caption: IUPAC numbering for 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one.
PART 1: Experimental Protocols & Workflow
The reliability of NMR data is fundamentally dependent on meticulous sample preparation and a logical data acquisition strategy.
Protocol for Sample Preparation
The objective is to create a homogeneous, particle-free solution at an appropriate concentration for high-sensitivity NMR analysis.
-
Analyte Weighing: Accurately weigh 5-10 mg of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one directly into a clean, dry vial.
-
Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak. For compounds with lower solubility, Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent alternative.
-
Causality: Deuterated solvents are used to avoid large, overwhelming solvent signals in the ¹H NMR spectrum, which would otherwise obscure the analyte's signals. The choice of solvent can also subtly influence the chemical shifts of labile protons (e.g., N-H, O-H) and aromatic protons through solvent-solute interactions.
-
-
Internal Standard: Add a small amount (e.g., 1-2 µL of a dilute solution) of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.00 ppm. Many modern deuterated solvents are now supplied with TMS already added.
-
Homogenization: Gently vortex or sonicate the vial for 1-2 minutes until the sample is fully dissolved. A clear, particulate-free solution is critical.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Ensure the liquid column height is at least 4 cm (or as specified by the spectrometer manufacturer) to guarantee it is within the detection region of the NMR probe.
-
Labeling: Clearly label the NMR tube with the sample identification.
Data Acquisition Workflow
A hierarchical approach to data acquisition is most efficient. Start with simple, quick 1D experiments and proceed to more complex 2D experiments to resolve ambiguities and confirm the structure. This multi-experiment approach provides orthogonal data, creating a self-validating structural proof.
Caption: Logical workflow for comprehensive NMR-based structure elucidation.
PART 2: Spectral Interpretation and Analysis
This section describes the expected NMR data for 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one and the logic behind its interpretation. The chemical shifts (δ) are predicted based on known substituent effects in similar quinolinone and aromatic systems.[3]
One-Dimensional (1D) NMR Spectra
¹H NMR Spectrum Analysis: The ¹H spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), the number of protons in each environment (integration), and their neighboring protons (multiplicity).
-
Aromatic Region (δ 6.5-7.5 ppm): Three protons are expected on the benzene ring.
-
H-5: Expected to be a doublet, downfield due to deshielding from the adjacent carbonyl group's ring system.
-
H-7: Expected as a doublet of doublets, coupled to both H-5 and H-8. The methoxy group at C-6 will shield this proton, shifting it upfield relative to H-5.
-
H-8: Expected as a doublet, coupled to H-7. It will be the most upfield of the aromatic protons.
-
-
Aliphatic Region (δ 2.5-4.0 ppm):
-
-OCH₃ (C10): A sharp singlet integrating to 3H, typically around δ 3.8 ppm.
-
N-CH₃ (C11): A sharp singlet integrating to 3H, typically around δ 3.3 ppm.
-
-CH₂- (C3 & C4): The two methylene groups form an ethyl bridge. They will appear as two distinct triplets, each integrating to 2H, due to coupling with each other. The C3 protons adjacent to the carbonyl group will be further downfield than the C4 protons.
-
C3-H₂: Expected as a triplet.
-
C4-H₂: Expected as a triplet.
-
-
¹³C NMR and DEPT-135 Analysis: The ¹³C spectrum reveals the number of unique carbon environments. The DEPT-135 experiment is crucial for determining the multiplicity of each carbon atom.[4]
-
DEPT-135 Positive Signals (CH and CH₃):
-
Three aromatic CH carbons (C-5, C-7, C-8).
-
Two methyl carbons (-OCH₃ and N-CH₃).
-
-
DEPT-135 Negative Signals (CH₂):
-
Two methylene carbons (C-3 and C-4).
-
-
DEPT-135/¹³C Null Signals (Quaternary Carbons):
-
The carbonyl carbon (C-2), typically the most downfield signal (>160 ppm).
-
Three quaternary aromatic carbons (C-4a, C-6, C-8a).
-
Two-Dimensional (2D) NMR Correlation Spectra
2D NMR experiments resolve signal overlap and establish connectivity, which is essential for assembling the final structure.[5][6]
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).
-
Key Expected Correlations:
-
A strong cross-peak between the C3-H₂ triplet and the C4-H₂ triplet, confirming the -CH₂-CH₂- spin system.
-
Cross-peaks connecting the aromatic protons: H-5 with H-7, and H-7 with H-8, confirming their positions on the ring.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC maps each proton signal to the carbon it is directly attached to, providing definitive one-bond C-H correlations.
-
Key Expected Correlations:
-
The proton signal at ~δ 3.8 ppm will correlate to the -OCH₃ carbon.
-
The proton signal at ~δ 3.3 ppm will correlate to the N-CH₃ carbon.
-
Each aromatic proton signal will correlate to its corresponding aromatic CH carbon.
-
The two methylene proton triplets will correlate to their respective CH₂ carbons.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most critical experiment for piecing together the molecular skeleton, as it reveals correlations between protons and carbons over two to three bonds. This allows for the connection of isolated spin systems and the placement of quaternary carbons.
References
Application Notes and Protocols for Cell-Based Assays Using 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinolinone Scaffold in Modern Drug Discovery
The quinolinone structural motif is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activities.[1][2] This privileged scaffold is particularly prominent in the development of novel therapeutics for a range of diseases, most notably cancer.[3][4] The versatility of the quinolinone ring system allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic effects.[5]
While specific biological data for 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one is not extensively documented in public literature, its structural class is rich with compounds demonstrating potent anticancer activities. These activities often manifest through mechanisms such as the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key cellular processes like microtubule polymerization or the function of topoisomerase enzymes.[6][7]
This guide provides a comprehensive framework for evaluating the cellular effects of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one or any novel quinolinone analog. We will use a representative quinolinone derivative that is hypothesized to induce apoptosis in cancer cells as a model to illustrate the application of key cell-based assays. These protocols are designed to be robust and self-validating, providing a clear path from initial cytotoxicity screening to more detailed mechanistic studies.
Part 1: Initial Assessment of Cytotoxicity - Cell Viability Assays
A primary step in characterizing a novel compound is to determine its effect on cell viability and establish a dose-response curve. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a critical parameter for subsequent assays. Tetrazolium reduction assays are a reliable and widely used method for this purpose.[8]
Principle of Tetrazolium Reduction Assays
Metabolically active, viable cells possess mitochondrial dehydrogenases that cleave the tetrazolium salt to a colored formazan product.[9] The amount of formazan produced is directly proportional to the number of living cells. Assays like the MTT and XTT are colorimetric and can be quantified using a spectrophotometer.[6][8]
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for determining the IC50 of a test compound.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic method for assessing cell viability.[1][9]
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Test compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare serial dilutions of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one from the stock solution in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[1] Purple formazan crystals should be visible in viable cells under a microscope.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[9]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8]
Protocol 2: XTT Assay for Cell Viability
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay offers the advantage of producing a soluble formazan product, eliminating the need for a solubilization step.[6]
Materials:
-
XTT labeling reagent
-
Electron-coupling reagent
-
96-well cell culture plates
-
Test compound stock solution
-
Complete cell culture medium
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT protocol.
-
Incubation: Incubate the plate for the desired exposure time at 37°C.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the XTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance of the soluble formazan at 450-500 nm.
| Parameter | MTT Assay | XTT Assay |
| Principle | Reduction to insoluble formazan | Reduction to soluble formazan |
| Final Step | Solubilization of crystals | Direct measurement |
| Incubation (Reagent) | 3-4 hours | 2-4 hours |
| Advantages | Cost-effective, well-established | Faster, single-step addition |
| Considerations | Additional solubilization step | Reagent can be less stable |
Part 2: Mechanistic Insights - Apoptosis Assays
Once the cytotoxic potential of the quinolinone compound is established, the next logical step is to investigate the mechanism of cell death. Apoptosis is a common pathway induced by anticancer agents.[10] Key hallmarks of apoptosis include the activation of caspases and the fragmentation of DNA.
Hypothetical Signaling Pathway for Quinolinone-Induced Apoptosis
Caption: A hypothetical intrinsic apoptosis pathway initiated by a quinolinone.
Protocol 3: Caspase-3/7 Activity Assay
Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. Their activation is a reliable indicator of apoptosis. Luminescent or fluorescent assays using a specific caspase-3/7 substrate are highly sensitive and suitable for high-throughput screening.
Materials:
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Opaque-walled 96-well plates
-
Treated cells from a parallel experiment to the viability assay
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells in an opaque-walled 96-well plate as described in the viability assays. It is advisable to run a parallel plate for a viability assay to normalize the caspase activity to the number of viable cells.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. An increase in luminescence indicates higher caspase-3/7 activity.
Protocol 4: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the quinolinone compound at concentrations around the IC50 value for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant containing any floating cells.
-
Washing: Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
| Assay | Principle | Method | Information Gained |
| Caspase-3/7 Activity | Enzymatic cleavage of a substrate by active caspases | Luminescence/Fluorescence plate reader | Quantifies executioner caspase activation |
| Annexin V/PI Staining | Detection of phosphatidylserine exposure and membrane integrity | Flow Cytometry | Distinguishes between viable, early/late apoptotic, and necrotic cells |
Conclusion and Future Directions
The protocols outlined in this application note provide a robust starting point for the in vitro characterization of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one and its analogs. By systematically assessing cytotoxicity and then delving into the mechanism of cell death, researchers can efficiently profile novel compounds.
Positive results from these assays, such as a low IC50 value and clear induction of apoptosis, would warrant further investigation. Subsequent studies could include:
-
Cell Cycle Analysis: To determine if the compound causes arrest at a specific phase of the cell cycle.
-
Western Blotting: To probe for changes in the expression levels of key apoptosis-related proteins (e.g., Bcl-2 family members, caspases, PARP).
-
Target Identification Studies: To elucidate the specific molecular target of the compound.
By employing a logical and multi-faceted approach to cell-based screening, the therapeutic potential of novel quinolinone derivatives can be thoroughly and effectively evaluated.
References
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Bio-protocol. (n.d.). Apoptosis Assay. Retrieved from [Link]
-
Bio-Techne. (n.d.). TUNEL and Active Caspase-3 Detection by IHC/ICC Protocol. Retrieved from [Link]
-
JoVE. (2018). Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants. Retrieved from [Link]
-
Riss, T. L., & Moravec, R. A. (n.d.). Timing Your Apoptosis Assays. BioNumbers. Retrieved from [Link]
-
Mokhtar, M., Ahmed, N. S., & Bakhotmah, D. (2022). Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1386-1401. Retrieved from [Link]
-
Zhang, H., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4935. Retrieved from [Link]
-
Singh, P., & Kumar, V. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Future Medicinal Chemistry, 11(15), 1937-1951. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Retrieved from [Link]
-
Neuroquantology. (n.d.). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Retrieved from [Link]
-
Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Biological activity of natural 2-quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neuroquantology.com [neuroquantology.com]
- 4. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Vosaroxin - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Comprehensive Guide to the Dissolution of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one for Preclinical Research
These application notes provide a detailed protocol for the dissolution of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one, a compound of interest for researchers, scientists, and drug development professionals. This guide emphasizes scientific integrity and provides a robust framework for preparing this compound for various experimental applications.
Introduction and Physicochemical Profile
6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one is a quinolinone derivative with potential applications in pharmacological research. An understanding of its fundamental physicochemical properties is paramount for its effective use in experimental settings.
Table 1: Physicochemical Properties of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one
| Property | Value | Source |
| CAS Number | 187679-62-5 | [1][2] |
| Molecular Formula | C₁₁H₁₃NO₂ | [1] |
| Molecular Weight | 191.23 g/mol | [2] |
| Appearance | Solid (visual inspection) | [1] |
| Purity | Typically ≥98% | [1] |
| Storage | Store at room temperature | [1] |
The Criticality of Solvent Selection for Quinolinone Derivatives
The dissolution of a compound is the foundational step for any in vitro or in vivo experiment. The choice of solvent is critical as it can influence the compound's stability, bioavailability, and interaction with biological systems. Quinoline and its derivatives exhibit a range of solubilities. For instance, the parent compound, quinoline, is sparingly soluble in cold water but shows good solubility in hot water and a variety of organic solvents[3][4][5]. A structurally related compound, 1(2H)-Isoquinolinone, 3,4-dihydro-7-hydroxy-6-methoxy-2-methyl-, demonstrates solubility in a range of organic solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone[6].
Given the lack of specific public solubility data for 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one, a preliminary solubility assessment is not just recommended, but essential for experimental success and data reproducibility.
Experimental Protocols
Protocol 1: Preliminary Solubility Assessment
This protocol outlines a systematic approach to determine the optimal solvent for 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one.
Objective: To identify a suitable solvent and estimate the solubility of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one.
Materials:
-
6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol (EtOH), absolute
-
Deionized water (H₂O)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Microcentrifuge tubes (1.5 mL)
-
Pipettors and tips
Procedure:
-
Preparation: Weigh out a small, precise amount of the compound (e.g., 1-5 mg) into separate microcentrifuge tubes.
-
Solvent Addition: To each tube, add a calculated volume of a single solvent (DMSO, EtOH, H₂O, or PBS) to achieve a high target concentration (e.g., 10 mg/mL or approximately 52 mM).
-
Dissolution Attempt:
-
Vortex the tubes vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution.
-
If the compound does not dissolve, gently warm the tube to 37°C for 5-10 minutes and vortex again. Note any changes.
-
If still undissolved, sonication for 5-10 minutes can be attempted.
-
-
Serial Dilution: If the compound dissolves at the initial concentration, this indicates good solubility. If not, perform serial dilutions with the same solvent to determine the approximate solubility limit.
-
Documentation: Record the solvent in which the compound readily dissolves and the highest concentration achieved.
Expected Outcomes & Interpretation:
-
Freely Soluble: The compound dissolves completely at the initial high concentration. This solvent is a good candidate for preparing a high-concentration stock solution.
-
Sparingly Soluble: The compound requires heating or sonication, or only dissolves at a lower concentration. Note the maximum achievable concentration.
-
Insoluble: The compound does not dissolve even with heating and sonication. This solvent is not suitable.
Protocol 2: Preparation of a Concentrated Stock Solution
This protocol details the preparation of a stock solution, assuming DMSO is identified as a suitable solvent from Protocol 1.
Objective: To prepare a high-concentration stock solution of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one for subsequent dilution into experimental media.
Materials:
-
6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one
-
Dimethyl sulfoxide (DMSO), anhydrous, sterile
-
Sterile, amber glass vial or cryovial
-
Analytical balance
-
Pipettors and sterile, filter-barrier tips
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility, especially for cell-based assays.
-
Weighing: Accurately weigh the desired amount of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one and transfer it to the sterile vial.
-
Solvent Addition: Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolution:
-
Cap the vial tightly and vortex until the solid is completely dissolved.
-
If necessary, based on findings from Protocol 1, brief warming (not exceeding 37°C) or sonication can be applied.
-
-
Labeling and Storage:
-
Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution at -20°C or -80°C to maximize stability. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Table 2: Example Calculations for Stock Solution Preparation
| Desired Stock Concentration | Molecular Weight ( g/mol ) | Mass of Compound for 1 mL Stock |
| 10 mM | 191.23 | 1.91 mg |
| 50 mM | 191.23 | 9.56 mg |
Best Practices and Considerations
-
Solvent Effects in Biological Assays: When using organic solvents like DMSO or ethanol, it is crucial to keep the final concentration in the assay medium low (typically ≤0.5%) to avoid solvent-induced cytotoxicity or off-target effects. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
-
Stability: The stability of the compound in the chosen solvent and under storage conditions should be considered. While not explicitly found for this compound, quinolinone derivatives can be susceptible to degradation. Preparing fresh dilutions from a frozen stock is recommended.
-
pH Dependence: The solubility of quinoline derivatives can be pH-dependent. For aqueous-based assays, ensure the pH of the final solution is compatible with your experimental system.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 7047, Quinoline." PubChem, [Link].
-
Wikipedia. Quinoline.[Link]
-
Novelty Journals. A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022). [Link]
-
Blog. What is the solubility of quinoline in different solvents for antimalarial formulations? (2025). [Link]
Sources
- 1. 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one | 187679-62-5 [sigmaaldrich.cn]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Quinoline - Wikipedia [en.wikipedia.org]
- 4. jinjingchemical.com [jinjingchemical.com]
- 5. noveltyjournals.com [noveltyjournals.com]
- 6. 21796-15-6 CAS MSDS (1(2H)-Isoquinolinone, 3,4-dihydro-7-hydroxy-6-methoxy-2-methyl-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the synthesis of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one. It is designed to help you troubleshoot common experimental issues and improve reaction yield and purity.
Overview of Synthetic Strategy
The synthesis of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one can be approached through a multi-step sequence. A common and logical pathway involves the initial synthesis of a substituted propanoic acid, followed by an intramolecular cyclization to form the dihydroquinolinone core, and finally, N-methylation.
A plausible synthetic route is outlined below:
-
Michael Addition: Reaction of p-anisidine with acrylic acid or its methyl ester to form 3-(4-methoxyphenylamino)propanoic acid or its corresponding ester.
-
Intramolecular Cyclization (Friedel-Crafts Acylation): Acid-catalyzed cyclization of the resulting N-aryl-β-alanine derivative to yield 6-Methoxy-3,4-dihydroquinolin-2(1H)-one.
-
N-Methylation: Introduction of a methyl group onto the nitrogen atom of the dihydroquinolinone ring system to afford the final product.
This guide will focus on troubleshooting issues that may arise during these key transformations.
Troubleshooting Guide
Issue 1: Low Yield in the Initial Michael Addition
Question: I am seeing a low yield of 3-(4-methoxyphenylamino)propanoic acid from the reaction of p-anisidine and acrylic acid. What are the likely causes and how can I improve this?
Answer:
Low yields in this step often stem from several factors:
-
Polyaddition: A common side reaction is the addition of a second molecule of acrylic acid to the initial product, forming 3,3'-((4-methoxyphenyl)azanediyl)di(propanoic)acid.[1][2] This is especially prevalent if the concentration of acrylic acid is too high or if the reaction is run for an extended period.
-
Troubleshooting:
-
Slowly add the acrylic acid to the solution of p-anisidine to maintain a low instantaneous concentration of the Michael acceptor.
-
Use a modest excess of the aniline to favor the mono-addition product.
-
Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and quench the reaction before significant di-adduct formation occurs.
-
-
-
Polymerization of Acrylic Acid: Acrylic acid can polymerize, especially at elevated temperatures or in the presence of radical initiators.
-
Troubleshooting:
-
Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation that can initiate polymerization.
-
Consider using a polymerization inhibitor if the issue persists, although this should be done with caution to avoid interfering with the desired reaction.
-
Maintain careful temperature control. Refluxing in water or 2-propanol is a common condition.[2]
-
-
-
Reversibility: The Michael addition is a reversible reaction.
-
Troubleshooting:
-
Running the reaction at a moderate temperature (e.g., refluxing in a suitable solvent like water or isopropanol) can help drive the reaction to completion without promoting excessive side reactions.[2]
-
-
Issue 2: Failure or Low Yield of Intramolecular Friedel-Crafts Cyclization
Question: My attempt to cyclize 3-(4-methoxyphenylamino)propanoic acid to 6-Methoxy-3,4-dihydroquinolin-2(1H)-one is giving me a low yield or failing completely. What should I investigate?
Answer:
The success of this intramolecular Friedel-Crafts acylation is highly dependent on the reaction conditions. Here are the key areas to troubleshoot:
-
Choice and Amount of Acid Catalyst: This is the most critical parameter. Strong Lewis acids or protic acids are required to facilitate the acylation of the electron-rich aromatic ring.[3][4][5]
-
Common Catalysts: Polyphosphoric acid (PPA), Eaton's reagent (P₂O₅ in methanesulfonic acid), or strong Lewis acids like AlCl₃ are often used.[6]
-
Troubleshooting:
-
PPA: Ensure the PPA is fresh and has not absorbed significant amounts of water. The reaction often requires heating (e.g., 100-150 °C) to proceed.[6] The viscosity of PPA can be an issue; ensure efficient stirring.
-
AlCl₃: A significant molar excess (3-5 equivalents) may be necessary.[6] The reaction temperature can be high (150-220 °C).[6] The choice of solvent is also important; high-boiling amides or amines can be effective.[6]
-
Deactivation of the Aromatic Ring: While the methoxy group is activating, the amino-acid side chain can coordinate with the Lewis acid, potentially deactivating the ring towards electrophilic attack. Using a sufficient excess of the catalyst is crucial to overcome this.
-
-
-
Reaction Temperature and Time: These reactions often require elevated temperatures to overcome the activation energy for the cyclization.[6]
-
Troubleshooting:
-
If the reaction is sluggish, cautiously increase the temperature while monitoring for decomposition (e.g., charring).
-
Prolonged reaction times at high temperatures can lead to side reactions or decomposition. Monitor the reaction progress by TLC or HPLC to find the optimal endpoint.
-
-
-
Purity of the Starting Material: Impurities in the 3-(4-methoxyphenylamino)propanoic acid can interfere with the cyclization.
-
Troubleshooting:
-
Ensure the starting material is thoroughly purified and dried before subjecting it to the strong acid conditions of the cyclization. Residual solvents or moisture can quench the catalyst.
-
-
Issue 3: Difficulties with N-Methylation
Question: I am having trouble with the N-methylation of 6-Methoxy-3,4-dihydroquinolin-2(1H)-one. The reaction is incomplete or I am seeing side products.
Answer:
N-methylation of a lactam can be challenging due to the potential for O-alkylation of the amide oxygen.
-
Choice of Base and Methylating Agent: The selection of the base is critical to ensure deprotonation of the nitrogen without promoting unwanted side reactions.
-
Troubleshooting:
-
Strong Bases: Use a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF or DMF to fully deprotonate the lactam nitrogen.
-
Methylating Agents: Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) are common choices. Methyl iodide is generally reactive and effective.
-
Procedure: Add the base to a solution of the lactam at a reduced temperature (e.g., 0 °C) to form the anion, then slowly add the methylating agent.
-
-
-
O-Methylation vs. N-Methylation: The formation of the O-methylated product, a methyl imidate, is a potential side reaction.
-
Troubleshooting:
-
The use of a strong base to generate the nitrogen anion generally favors N-alkylation.
-
Careful control of the reaction temperature can also influence the selectivity.
-
-
-
Incomplete Reaction: If the reaction is not going to completion, it could be due to insufficient base or deactivation of the methylating agent.
-
Troubleshooting:
-
Ensure the use of at least one full equivalent of a strong base.
-
Make sure the reagents are anhydrous, as water will consume the base.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for optimizing the Friedel-Crafts cyclization?
A1: A good starting point would be to use polyphosphoric acid (PPA) as the catalyst and solvent. Start with a reaction temperature of around 100-120 °C and monitor the reaction progress over a few hours. If the reaction is slow, the temperature can be incrementally increased.
Q2: How can I monitor the progress of these reactions?
A2: Thin Layer Chromatography (TLC) is an excellent technique for monitoring these reactions. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation of the starting material, product, and any potential byproducts. Staining with potassium permanganate or viewing under UV light can help visualize the spots.
Q3: Are there alternative routes to synthesize the dihydroquinolinone core?
A3: Yes, there are several other modern methods for synthesizing dihydroquinolinones. These include various catalytic annulation reactions of α,β-unsaturated N-arylamides, which can offer milder reaction conditions and different substrate scopes.[7] Another approach is the reduction of the corresponding quinolin-2(1H)-one.[8]
Q4: My final product is difficult to purify. What are some common impurities and how can I remove them?
A4: Common impurities can include unreacted starting materials, the O-methylated side product from the final step, or byproducts from the cyclization.
-
Purification Strategy:
-
Column Chromatography: This is the most effective method for separating the desired product from closely related impurities. A silica gel column with a gradient elution of hexanes and ethyl acetate is a good starting point.
-
Recrystallization: If the product is a solid and of reasonable purity after chromatography, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) can further enhance its purity.
-
Experimental Protocols
Protocol 1: Synthesis of 3-(4-methoxyphenylamino)propanoic acid
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-anisidine in a suitable solvent like water or 2-propanol.[2]
-
Slowly add acrylic acid (1.0-1.2 equivalents) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
If the product precipitates, collect it by filtration. If not, adjust the pH to near neutral to precipitate the amino acid.
-
Wash the solid with cold water and dry under vacuum to yield the crude product. Recrystallization may be necessary for higher purity.
Protocol 2: Intramolecular Friedel-Crafts Cyclization to 6-Methoxy-3,4-dihydroquinolin-2(1H)-one
-
Place 3-(4-methoxyphenylamino)propanoic acid in a round-bottom flask.
-
Add an excess of polyphosphoric acid (PPA) (e.g., 10-20 times the weight of the starting material).
-
Equip the flask with a mechanical stirrer and a thermometer.
-
Heat the mixture with vigorous stirring to 100-140 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to below 100 °C and carefully pour it into a beaker of ice water with stirring.
-
The product should precipitate as a solid. Collect the solid by filtration.
-
Wash the solid thoroughly with water, then with a dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with water again.
-
Dry the crude product under vacuum. Further purification can be achieved by column chromatography or recrystallization.
Protocol 3: N-Methylation to 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 6-Methoxy-3,4-dihydroquinolin-2(1H)-one in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the sodium salt.
-
Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Synthetic Workflow
Caption: Overall synthetic workflow for the target molecule.
Troubleshooting Logic for Friedel-Crafts Cyclization
Caption: Decision tree for troubleshooting the cyclization step.
Data Summary
| Step | Key Parameters | Typical Conditions | Potential Issues |
| Michael Addition | Reactant Ratio, Temperature | 1:1.1 (Aniline:Acrylic Acid), Reflux | Polyaddition, Polymerization |
| Friedel-Crafts Cyclization | Catalyst, Temperature | PPA, 100-140 °C or AlCl₃ (3-5 eq.), 150-220 °C | Incomplete reaction, Decomposition |
| N-Methylation | Base, Solvent | NaH in anhydrous THF | O-methylation, Incomplete reaction |
References
- BenchChem. (2025). 2,3-Dihydro-2-phenyl-4(1H)-quinolinone synthesis side reactions and byproducts. BenchChem.
- BenchChem. (2025). Troubleshooting low conversion rates in dihydroisoquinoline synthesis. BenchChem.
- ChemicalBook. (n.d.). 6-Methoxyquinoline synthesis.
- Procopio, A., et al. (n.d.). Q-Tube method in the intramolecular Friedel-Craft acylation of 3-(4-methoxyphenyl) propionic acid 1.
- BenchChem. (2025).
- MDPI. (n.d.). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)
- ChemicalBook. (n.d.). 6-Hydroxy-2(1H)-3,4-dihydroquinolinone.
- Organic Chemistry Portal. (n.d.). Dihydroquinolinone synthesis.
- Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.
- Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
- MDPI. (n.d.). 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. MDPI.
- Google Patents. (n.d.). US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
- PubChem. (n.d.). 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one.
- Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
- Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
Sources
- 1. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Dihydroquinolinone synthesis [organic-chemistry.org]
Technical Support Center: Stability of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one in Solution
Welcome to the technical support center for 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in solution. The following information is synthesized from established chemical principles and data from structurally related molecules to provide a robust framework for your experimental design and troubleshooting.
I. Frequently Asked Questions (FAQs)
Q1: My solution of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one is developing a yellow or brown tint over time. What could be the cause?
A color change in your solution is a common indicator of chemical degradation. For quinoline-based compounds, discoloration can often be attributed to oxidation or photodegradation.[1] The formation of colored byproducts suggests a compromise in the integrity of the parent compound. It is highly recommended to store all solutions of this compound protected from light.
Q2: I'm observing a decrease in the potency of my compound in cell-based assays or inconsistent analytical results. Could this be related to solution instability?
Absolutely. A loss of potency and poor reproducibility are classic signs of compound degradation.[1] 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one possesses several functional groups that may be susceptible to degradation in solution, impacting its effective concentration. Preparing fresh solutions for each experiment is the best practice. If stock solutions are necessary, their stability under your specific storage conditions should be validated.
Q3: What are the key factors that can influence the stability of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one in solution?
The primary factors affecting the stability of this compound are predicted to be:
-
pH: The lactam ring within the dihydroquinolinone structure is susceptible to hydrolysis, a reaction that can be catalyzed by both acidic and basic conditions.[2][3][4]
-
Light: Quinoline and its derivatives are often photosensitive, and exposure to UV or even ambient light can lead to degradation.[1]
-
Temperature: As with most chemical reactions, elevated temperatures will likely accelerate the rate of degradation.[1]
-
Oxidizing Agents: The dihydroquinolinone core can be susceptible to oxidation, potentially leading to aromatization of the heterocyclic ring.[5] The presence of dissolved oxygen or other oxidizing species can promote this process.
Q4: What are the likely degradation pathways for this molecule?
Based on its structure, the two most probable degradation pathways are:
-
Hydrolysis of the Lactam Ring: This would result in the opening of the heterocyclic ring to form a carboxylic acid and a secondary amine. This is a common degradation route for lactam-containing compounds.[2]
-
Oxidation of the Dihydroquinolinone Core: This would lead to the formation of the corresponding quinolin-2(1H)-one, which is an aromatized version of the parent compound.[5]
A third, less common pathway under specific conditions (strong acid and heat) could be the cleavage of the methoxy ether .[6][7][8][9]
II. Troubleshooting Guides
This section provides a structured approach to identifying and mitigating stability issues with 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one.
Issue 1: Rapid Loss of Compound in Basic Solutions
-
Symptom: When preparing solutions in basic buffers (pH > 8) or using basic conditions in a reaction, you observe a rapid decrease in the concentration of the parent compound, often accompanied by the appearance of a more polar peak in your HPLC analysis.
-
Probable Cause: Base-catalyzed hydrolysis of the lactam ring. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the lactam and leading to ring-opening.[2]
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting base-catalyzed hydrolysis.
Issue 2: Compound Degradation in the Presence of Air or Metal Ions
-
Symptom: You observe a new, less polar peak appearing in your chromatogram over time, especially when solutions are stored at room temperature and exposed to air. This may be accelerated in the presence of trace metal contaminants.
-
Probable Cause: Oxidative aromatization of the dihydroquinolinone ring to the corresponding quinolinone.[5]
-
Troubleshooting Workflow:
Caption: Troubleshooting guide for oxidative degradation.
Issue 3: Instability Under Acidic Conditions
-
Symptom: When working in strongly acidic conditions (pH < 4), you observe a loss of your parent compound and the emergence of one or more new peaks in your analytical run.
-
Probable Cause: Acid-catalyzed hydrolysis of the lactam ring. Under very harsh conditions (e.g., concentrated strong acids and heat), cleavage of the methoxy ether is also a possibility.[6][7][8][9]
-
Troubleshooting Workflow:
Caption: Approach to addressing acid-catalyzed degradation.
III. Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one in a suitable solvent such as acetonitrile or methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.[2]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature.
-
Thermal Degradation: Heat the stock solution at 80°C.
-
Photolytic Degradation: Expose the stock solution in a transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10][11][12] A control sample should be wrapped in aluminum foil.
-
-
Sample Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed sample, neutralize if necessary, and dilute with the mobile phase for HPLC analysis.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance (a UV scan of the parent compound is recommended to determine the optimal wavelength).
-
Method Validation: The method should be validated for specificity by analyzing the samples from the forced degradation study to ensure that all degradation products are well-resolved from the parent peak.
IV. Data Summary
The following table provides a hypothetical summary of expected outcomes from a forced degradation study. The actual degradation will depend on the specific experimental conditions.
| Stress Condition | Expected Degradation Rate | Probable Major Degradant(s) |
| 0.1 M HCl, 60°C | Moderate to Fast | Lactam hydrolysis product |
| 0.1 M NaOH, 60°C | Very Fast | Lactam hydrolysis product |
| 3% H₂O₂, RT | Moderate | Oxidized (aromatized) product |
| Heat (80°C) | Slow to Moderate | Oxidized (aromatized) product |
| Light (ICH Q1B) | Condition Dependent | Photodegradation products |
V. Predicted Degradation Pathways
Caption: Predicted major degradation pathways.
VI. References
-
Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. MDPI. [Link]
-
Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. [Link]
-
The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry. [Link]
-
Oxidative Aromatization of 3,4-Dihydroquinolin-2(1H)-ones to Quinolin-2(1H)-ones Using Transition-Metal-Activated Persulfate Salts. ACS Publications. [Link]
-
Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. MDPI. [Link]
-
The pH-dependence and group modification of beta-lactamase I. PMC. [Link]
-
Acidic cleavage of ethers (SN2). Master Organic Chemistry. [Link]
-
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC. [Link]
-
Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. PubMed. [Link]
-
Dioxygen-mediated oxidation of hydroquinone with cobalt ions in a bicarbonate aqueous solution for the production of active radicals. RSC Publishing. [Link]
-
18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]
-
N-Sulfenylation of β-Lactams: Radical Reaction of N-Bromo-azetidinones by TEMPO Catalysis. ACS Publications. [Link]
-
Guideline on Photostability Testing. BfArM. [Link]
-
Acidic cleavage of ethers (video). Khan Academy. [Link]
-
The pH-dependence and group modification of β-lactamase I. Biochemical Journal. [Link]
-
Degradation of beta-lactam antibiotics. ResearchGate. [Link]
-
Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
-
RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific. [Link]
-
Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. MDPI. [Link]
-
Development of an assay for beta-lactam hydrolysis using the pH-dependence of enhanced green fluorescent protein. PubMed. [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. [Link]
-
Cleavage of Ethers with Acids. YouTube. [Link]
-
Synthesis of 1,4-dihydroquinoline derivatives under transition-metal-free conditions and their diverse applications. RSC Publishing. [Link]
-
Synthesis, radiosynthesis and biological evaluation of 1,4-dihydroquinoline derivatives as new carriers for specific brain delivery. PubMed. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The pH-dependence and group modification of beta-lactamase I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Khan Academy [khanacademy.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. bfarm.de [bfarm.de]
- 11. caronscientific.com [caronscientific.com]
- 12. ema.europa.eu [ema.europa.eu]
Technical Support Center: A Scientist's Guide to Overcoming Solubility Challenges with 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one
Welcome to the technical support center for 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome the solubility challenges associated with this compound. As Senior Application Scientists, we provide not only protocols but also the underlying scientific principles to empower you to make informed decisions in your experiments.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
Q1: Why is 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one expected to have low aqueous solubility?
Answer: The solubility of a compound is fundamentally dictated by its molecular structure. 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one possesses several structural features that contribute to its predicted poor solubility in aqueous media:
-
Lipophilic Core: The molecule is built on a quinolinone core, which is an aromatic heterocyclic system. Aromatic structures are inherently hydrophobic (lipophilic), meaning they are more readily dissolved in oils and non-polar solvents than in water.[1][2]
-
Lack of Ionizable Groups: The methoxy (-OCH₃) and N-methyl (-NCH₃) groups, along with the amide in the quinolinone ring, are not readily ionizable under typical physiological pH ranges (pH 1-8). The absence of acidic or basic functional groups that can be protonated or deprotonated to form charged, more water-soluble salts significantly limits its aqueous solubility.[3]
-
Crystalline Structure: Many organic molecules exist as stable crystalline solids. Significant energy, known as the lattice energy, is required to break apart the crystal lattice before the individual molecules can be solvated by water. This energy barrier contributes to low solubility.[1]
Compounds with these characteristics are often classified as Biopharmaceutics Classification System (BCS) Class II or IV, which are known for posing significant formulation challenges.[4]
Q2: What are the immediate implications of poor solubility in my experiments?
Answer: Failing to properly address poor solubility can severely compromise the validity and reproducibility of your experimental results. Key implications include:
-
Precipitation in Assays: The most common issue is the compound "crashing out" of solution when a concentrated organic stock is diluted into an aqueous buffer or cell culture medium.[2] This leads to an unknown and lower-than-intended final concentration, rendering dose-response curves and other quantitative measurements inaccurate.
-
Underestimation of Potency: If the compound is not fully dissolved, the effective concentration reaching the target (e.g., enzyme, receptor, or cell) is lower than calculated, which can lead to an underestimation of its true biological activity (e.g., a falsely high IC₅₀ value).
-
Low and Erratic Bioavailability: For in vivo studies, poor aqueous solubility directly translates to poor dissolution in the gastrointestinal tract, leading to low and highly variable absorption and, consequently, poor bioavailability.[1][5]
-
Artifacts from Aggregates: Undissolved compound can form aggregates that may interfere with assay technologies (e.g., light scattering in optical assays) or exhibit non-specific biological activity, leading to false positives.
Part 2: Troubleshooting Guides & Protocols
This section provides a tiered approach to solubilizing 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one, starting with the simplest methods and progressing to more advanced formulation strategies.
Q3: I need to prepare a stock solution for in vitro screening. What is the best solvent to start with?
Answer: The most direct method for solubilizing a lipophilic compound is to use a water-miscible organic solvent to create a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is the industry standard and the recommended starting point.[2]
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh the Compound: Accurately weigh out a precise amount of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one (MW: 191.23 g/mol ) into a sterile microcentrifuge tube or glass vial.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Calculation Example: For 1 mg of compound: Volume (L) = (0.001 g) / (191.23 g/mol * 0.010 mol/L) = 0.000523 L = 52.3 µL.
-
-
Ensure Complete Dissolution: Vortex the solution vigorously. If necessary, gently warm the vial to 37°C or use a bath sonicator for a few minutes to facilitate dissolution. Visually inspect the solution against a light source to ensure no solid particulates remain.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light and moisture.
| Solvent | Recommended Use | Key Considerations |
| DMSO | Primary choice for stock solutions | Highly effective solubilizer. Can be cytotoxic at final concentrations >0.5% (v/v). Always run a vehicle control.[2] |
| Ethanol | Alternative for stock solutions | Less toxic than DMSO but may be less effective for highly lipophilic compounds. |
| DMF | Alternative for stock solutions | Similar to DMSO but generally more toxic. Use with caution. |
| PEG 400 | Co-solvent in formulations | A good co-solvent for improving solubility in aqueous media for both in vitro and in vivo use.[6] |
Q4: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What is happening and how can I fix it?
Answer: This is a classic sign that you have exceeded the compound's thermodynamic solubility limit in the final aqueous medium. The DMSO keeps it dissolved at a high concentration, but upon dilution, the solvent environment becomes predominantly aqueous, and the compound precipitates.
Below is a workflow to address this common and critical issue.
Caption: Troubleshooting workflow for compound precipitation.
Protocol 2: Step-by-Step Troubleshooting
-
Lower the Final Concentration: Your target concentration may simply be too high. Perform a serial dilution of your stock solution into the aqueous medium to determine the maximum concentration at which the compound remains soluble.
-
Introduce a Surfactant: Surfactants work by forming micelles that can encapsulate hydrophobic molecules, or by reducing the surface tension, which helps keep the compound dispersed and prevents aggregation.[7]
-
Action: Add a small amount of a non-ionic surfactant like Tween-20 (Polysorbate 20) or Pluronic F-68 to your final aqueous buffer to a final concentration of 0.01-0.1% before adding the compound stock.
-
Critical Control: Always include a "vehicle + surfactant" control group in your experiment to ensure the surfactant itself does not affect the biological outcome.
-
-
Employ a Co-solvent System: A co-solvent reduces the polarity of the aqueous medium, making it more "hospitable" to the lipophilic compound.[6][8]
-
Action: Prepare your final aqueous buffer to contain a small percentage (e.g., 1-10%) of a pharmaceutically acceptable co-solvent like ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400).[3] Then, add your DMSO stock to this mixed-solvent system.
-
Critical Control: The vehicle control must contain the exact same final concentrations of both DMSO and the co-solvent.
-
Part 3: Advanced Formulation Strategies
If the above methods are insufficient, particularly for in vivo studies or high-concentration requirements, advanced formulation strategies that modify the compound's physicochemical state are necessary.
Q5: How can cyclodextrins improve the solubility of my compound?
Answer: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate a poorly soluble "guest" molecule, like our quinolinone derivative, forming an inclusion complex. This complex presents a hydrophilic exterior to the aqueous environment, dramatically increasing the apparent water solubility of the guest molecule.[5][7]
Protocol 3: Solubility Enhancement with Cyclodextrins
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with a good safety profile.
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v).
-
Add Compound: Add an excess amount of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one to the cyclodextrin solution.
-
Equilibrate: Stir or shake the mixture vigorously at room temperature for 24-48 hours, protected from light. This allows the system to reach equilibrium.
-
Separate Undissolved Compound: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) and carefully collect the supernatant. Alternatively, filter through a 0.22 µm syringe filter to remove any undissolved solid.
-
Determine Concentration: Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV or LC-MS). This value represents the enhanced solubility.
Q6: What are solid dispersions and are they suitable for this compound?
Answer: A solid dispersion is a system where the drug is dispersed, typically in an amorphous state, within a hydrophilic polymer matrix.[5] The amorphous form of a drug lacks a crystalline lattice, making it more energetic and more readily soluble than its crystalline counterpart.[1] A study on a similar quinazolinone derivative successfully used a poloxamer carrier to create a solid dispersion, which improved wettability, decreased crystallinity, and enhanced the dissolution rate.[9] This approach is highly suitable for oral dosage form development.
Common Preparation Methods:
-
Melt-Fusion: The drug and polymer are heated until molten, mixed, and then rapidly cooled to solidify the amorphous dispersion.[9]
-
Solvent Evaporation: The drug and polymer are dissolved in a common organic solvent, and the solvent is then removed under vacuum, leaving a solid film or powder.[10]
Caption: Transition from crystalline to amorphous solid dispersion.
Q7: Can lipid-based formulations help, especially for animal studies?
Answer: Absolutely. Lipid-based drug delivery systems (LBDDS) are a powerful strategy for improving the oral bioavailability of lipophilic drugs.[11] These formulations involve dissolving the drug in a mixture of oils, surfactants, and co-solvents.
One of the most effective LBDDS approaches is the Self-Emulsifying Drug Delivery System (SEDDS) . This is an isotropic mixture that, upon gentle agitation in an aqueous medium (like gastrointestinal fluids), spontaneously forms a fine oil-in-water emulsion.[5][7] This process presents the drug to the gastrointestinal wall in a dissolved state within fine lipid droplets, facilitating absorption.[11] This is an advanced technique typically used when transitioning from benchtop assays to preclinical in vivo studies.
Part 4: Summary and Strategy Selection
Choosing the right solubilization method depends on your experimental context.
| Technique | Mechanism | Application | Advantages | Limitations |
| Co-Solvent (DMSO) | Increases solvent polarity to match solute. | In Vitro: Stock solutions for screening. | Simple, fast, effective for high concentrations. | Potential for precipitation on dilution; solvent toxicity.[2] |
| Surfactants | Form micelles to encapsulate the drug. | In Vitro: Additive to aqueous buffers. | Can prevent precipitation at low concentrations. | May interfere with some assays; requires vehicle control. |
| Cyclodextrin Complexation | Encapsulates drug in a hydrophilic shell. | In Vitro/In Vivo: Aqueous formulations. | Significant solubility increase; good safety profile.[5] | Requires excess cyclodextrin; complexation efficiency varies. |
| Solid Dispersion | Converts drug to a high-energy amorphous state. | In Vivo: Oral solid dosage forms. | Greatly enhances dissolution rate and bioavailability.[9] | Requires specialized formulation equipment and development. |
| Lipid Formulations (SEDDS) | Drug is pre-dissolved in lipids; forms an emulsion in vivo. | In Vivo: Oral liquid/capsule formulations. | Excellent for improving oral absorption of lipophilic drugs.[7][11] | Complex formulation; potential for drug degradation. |
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. benchchem.com [benchchem.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. ascendiacdmo.com [ascendiacdmo.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one
Welcome to the technical support center for researchers working with 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one. This guide is designed to provide you with the expertise and practical insights needed to anticipate, identify, and mitigate potential off-target effects of this and other novel small molecules. As drug development professionals, we understand that ensuring target specificity is paramount for both efficacy and safety. This resource will equip you with the knowledge to design robust experiments, interpret your data with confidence, and ultimately, accelerate your research.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions researchers encounter when dealing with the potential for off-target activities of novel compounds.
Q1: We have synthesized 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one. What are the first steps to assess its selectivity?
A1: A proactive, multi-pronged approach is crucial. For a novel compound like 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one, which belongs to the quinolinone class of compounds, it is prudent to consider the known biological activities of this scaffold. The 3,4-dihydro-2(1H)-quinolinone moiety is found in several FDA-approved drugs and a variety of experimental compounds with diverse pharmacological actions.[1] These include phosphodiesterase inhibition, β-adrenergic receptor blockade, and interactions with serotonin and dopamine receptors.[1]
Therefore, your initial assessment should involve a combination of computational and experimental approaches:
-
In Silico Profiling: Utilize computational tools to predict potential off-target interactions. These methods can be broadly categorized as ligand-based (comparing your molecule to compounds with known targets) and structure-based (docking your molecule into the structures of known off-target proteins).
-
Broad Panel Screening: An initial experimental screen against a broad panel of common off-target proteins is highly recommended. This provides a wide-ranging view of potential interactions and helps prioritize further investigation.
Q2: Our initial screen suggests potential off-target activity. How do we validate these "hits"?
A2: Primary screen "hits" are preliminary and require rigorous validation to confirm a genuine interaction. The following steps are essential:
-
Dose-Response Studies: Determine the potency (e.g., IC₅₀ or EC₅₀) of your compound against the identified potential off-target. This will establish the concentration at which these effects occur and help to determine if there is a therapeutic window between on-target and off-target activity.
-
Orthogonal Assays: It is critical to confirm the interaction using a different experimental method. For example, if the primary screen was a biochemical assay, a biophysical assay such as Surface Plasmon Resonance (SPR) or a cellular-based assay can provide confirmatory evidence of direct binding.
-
Cell-Based Target Engagement: To understand the physiological relevance of an off-target interaction, it's crucial to confirm that the compound engages the target within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[2][3][4][5][6]
Q3: What are some known off-target liabilities associated with the quinolinone scaffold that we should be particularly aware of?
A3: While every compound is unique, the quinolinone scaffold has been associated with certain off-target activities that warrant consideration. Notably, some quinoline derivatives have been shown to cause cardiotoxicity through inhibition of the hERG potassium channel.[7] Additionally, interactions with cytochrome P450 (CYP) enzymes are a possibility, which could lead to drug-drug interactions.[6] Given that the broader quinolone class of antibiotics can exhibit central nervous system and gastrointestinal side effects, it is wise to remain vigilant for such potential effects.[8][9]
Q4: How can we rationally design our experiments to minimize the risk of off-target effects from the outset?
A4: Proactive experimental design is key. Consider the following:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the structure of your lead compound and assess the impact on both on-target and off-target activity. This can reveal chemical moieties responsible for off-target binding and guide the design of more selective analogues.[10][11][12]
-
Counter-Screening: As soon as a potential off-target is identified and validated, incorporate a specific counter-screen into your routine compound profiling. This will allow you to track and select against this unwanted activity as you optimize your lead series.
-
Phenotypic Screening: In addition to target-based assays, employ phenotypic screens (e.g., cell viability, morphology) to capture a broader picture of the compound's cellular effects. Unexpected phenotypic changes can be an early indicator of off-target activity.
Troubleshooting Guides
This section provides detailed guidance for specific challenges you may encounter during your off-target profiling experiments.
Guide 1: Inconsistent or Unexpected Results in Cellular Assays
Problem: You observe a cellular phenotype that does not correlate with the known function of your intended target, or the results are not reproducible.
Possible Cause: This is a classic indicator of off-target effects. The compound may be interacting with other cellular proteins, leading to the observed phenotype.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent cellular results.
Guide 2: High-Throughput Screening Hit Validation
Problem: A broad off-target screen has identified several potential protein interactions for your compound.
Possible Cause: High-throughput screens can have false positives. It is essential to validate these initial hits using orthogonal methods.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines a general procedure for CETSA to confirm if your compound binds to a suspected off-target protein in a cellular environment.[5]
-
Cell Culture and Treatment:
-
Culture cells known to express the protein of interest to 70-80% confluency.
-
Treat cells with a range of concentrations of your compound or a vehicle control for a predetermined time (e.g., 1-2 hours).
-
-
Heating Step:
-
Harvest and wash the cells, then resuspend them in a buffer containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples across a temperature gradient (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C. Include a non-heated control.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Analysis of Soluble Fraction:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of the target protein in the soluble fraction by Western blot or other quantitative protein detection methods. A positive result is indicated by a shift in the melting curve of the target protein in the presence of your compound.
-
Data Presentation: Comparing Off-Target Screening Methods
| Method | Principle | Pros | Cons |
| In Silico Screening | Computational prediction based on ligand similarity or structure-based docking. | Fast, cost-effective, provides a broad initial assessment. | Predictive, requires experimental validation, may have a high false-positive rate. |
| Broad Panel Binding Assays | In vitro assays measuring the binding of a compound to a large panel of purified proteins. | Provides direct evidence of binding, quantitative (Kd, IC₅₀), good for initial hit identification. | May not reflect cellular context, can be expensive, may miss targets not on the panel. |
| Kinome Scanning | A specialized broad panel assay focusing on the kinase family of enzymes. | Comprehensive coverage of the kinome, highly relevant for many drug discovery programs. | Specific to kinases, can be costly. |
| Chemoproteomics | Uses chemical probes to identify protein targets in complex biological samples (e.g., cell lysates). | Unbiased, identifies targets in a more physiological context, can discover novel targets. | Technically complex, may require specialized expertise and equipment.[11][13][14][15] |
| Cellular Thermal Shift Assay (CETSA) | Measures changes in the thermal stability of proteins upon ligand binding in cells or tissues. | Confirms target engagement in a cellular environment, physiologically relevant. | Lower throughput than in vitro screens, requires a specific antibody for the target protein.[2][3][5][6] |
Visualizing the Path to a Selective Compound
The journey from a hit compound to a selective clinical candidate involves a cyclical process of design, synthesis, and testing.
Caption: A workflow for lead optimization to improve selectivity.
References
- Christ, W. (1990). Safety profile of the quinolones. Journal of Antimicrobial Chemotherapy, 26 Suppl B, 35-41.
- Mandell, L. A., & Tillotson, G. S. (2002). The safety profile of the fluoroquinolones. Clinical Infectious Diseases, 34(Supplement_1), S34-S42.
- Leclerc, G., & Mounier, J. (1989). Structure--activity relationship of quinolones.
- Höglund, I. P. J., et al. (2007). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry, 50(23), 5649-5661.
- Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Di Micco, S., et al. (2016). Synthesis, structure-activity relationship, and receptor pharmacology of a new series of quinoline derivatives acting as selective, noncompetitive mGlu1 antagonists. Journal of Medicinal Chemistry, 59(1), 224-245.
- Asif, M. (2020). Quinoline: An Attractive Scaffold in Drug Design. Mini-Reviews in Medicinal Chemistry, 20(13), 1165-1188.
- Shaw, J., et al. (2021). Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. PerkinElmer.
- Bantscheff, M., & Lemeer, S. (2012). Chemoproteomic approaches to drug target identification and drug profiling. Methods in Molecular Biology, 803, 237-257.
- Mehta, D. K., et al. (2024). Quinolone scaffolds as potential drug candidates against infectious microbes: a review. Molecular Diversity, 29(1), 711-737.
- Adimule, V. M., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 969123.
- BenchChem. (2025). A Comparative Guide: Cellular Thermal Shift Assay (CETSA) for Target Engagement of PROTACs. BenchChem.
- BenchChem. (2025).
- Creative Biolabs. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
- Meiring, L., et al. (2018). A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)-quinolinones. Mini-Reviews in Medicinal Chemistry, 18(10), 828-836.
- A-Qi, Z., et al. (2022). Safety of Quinolones in Children: A Systematic Review and Meta-Analysis. Drugs, 82(10), 1085-1100.
- Li, Y., et al. (2024). Safety analysis of quinolones use in minors—based on the FAERS database. Frontiers in Pharmacology, 15, 1404658.
- Iacovelli, R., et al. (2020).
- Wang, Y., et al. (2020). Novel 3,4-dihydroquinolin-2(1H)-one derivatives as dual inhibitor targeting AKR1B1/ROS for treatment of diabetic complications: Design, synthesis and biological evaluation. Bioorganic Chemistry, 105, 104428.
Sources
- 1. A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Quinolone as a Privileged Scaffold: A Brief Overview on Early Classical and Recent Advanced Synthetic Pathways, Innovative Neuroprotective Potential, and Structure-Activity Relationships - University of Lincoln - Figshare [repository.lincoln.ac.uk]
- 3. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety profile of the quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The safety profile of the fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis, structure-activity relationship, and receptor pharmacology of a new series of quinoline derivatives acting as selective, noncompetitive mGlu1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 15. Novel 3,4-dihydroquinolin-2(1H)-one derivatives as dual inhibitor targeting AKR1B1/ROS for treatment of diabetic complications: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing dosage of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one for in vivo studies
Disclaimer: The following guide provides a generalized framework for optimizing the in vivo dosage of novel chemical entities, using 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one as a representative example. As there is limited publicly available in vivo data for this specific compound, the principles and protocols outlined are based on established best practices in preclinical drug development. Researchers must adapt these guidelines to the specific characteristics of their compound and experimental model.
Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers may have when embarking on in vivo studies with a novel quinolinone derivative.
Q1: How do I determine a starting dose for my first in vivo experiment with a novel compound like 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one?
A1: Selecting an appropriate starting dose is a critical step to ensure both safety and the potential for observing a biological effect. For a novel compound with limited in vivo data, the initial dose is typically extrapolated from in vitro data and any available preliminary toxicology studies. A common approach is to use the No Observed Adverse Effect Level (NOAEL) from initial toxicity assessments as a starting point.[1] If only in vitro data, such as the half-maximal effective concentration (EC50) or inhibitory concentration (IC50), is available, a starting dose can be estimated, though this requires careful consideration of the compound's likely pharmacokinetic and pharmacodynamic (PK/PD) properties. It is crucial to begin with a dose that is anticipated to be safe and escalate from there.
Q2: What are the key considerations for formulating 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one for in vivo administration?
A2: The formulation is critical for ensuring consistent and accurate dosing. Key considerations include the compound's solubility and stability. Based on its chemical structure, 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one is likely to have limited aqueous solubility. Therefore, a suitable vehicle may be required to achieve the desired concentration. Common vehicles for poorly soluble compounds include solutions containing co-solvents like DMSO, PEG300, or Tween 80, or suspensions in vehicles like carboxymethylcellulose. It is essential to conduct formulation stability studies to ensure the compound does not degrade or precipitate under the experimental conditions. Additionally, the chosen vehicle must be well-tolerated by the animal model at the administered volume.
Q3: Which animal model is most appropriate for initial in vivo studies?
A3: The choice of animal model depends on the therapeutic area and the specific research question. For initial safety and efficacy studies, rodent models such as mice or rats are commonly used due to their well-characterized biology, availability, and cost-effectiveness. The specific strain of the animal should be chosen based on its relevance to the disease being studied. For example, if investigating anti-cancer properties, a murine xenograft model with a relevant human tumor cell line would be appropriate.[1]
Q4: What is the primary goal of a dose-ranging study?
A4: A dose-ranging study is a fundamental experiment in preclinical research designed to identify the most effective and safest dose of a drug candidate.[2][3] The primary objectives are to establish the Minimum Effective Dose (MED), which is the lowest dose that produces the desired therapeutic effect, and the Maximum Tolerated Dose (MTD), the highest dose that can be administered without unacceptable toxicity.[1][4] The data from these studies are crucial for selecting dose levels for more extensive and definitive efficacy and safety studies.[2][5]
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their in vivo experiments and provides actionable solutions.
1. Issue: High variability in experimental results between animals in the same treatment group.
-
Question: We are observing significant differences in therapeutic response and pharmacokinetic profiles among animals in the same treatment group. What could be the cause, and how can we mitigate this?
-
Answer: High variability is a common challenge in in vivo research that can obscure the true effect of the compound.[6] Several factors can contribute to this:
-
Animal Variability: Inherent biological differences between individual animals can lead to varied responses. To address this, it is important to increase the sample size per group to improve statistical power.[6] Ensure all animals are age- and weight-matched and are sourced from a reputable supplier.
-
Inconsistent Dosing Formulation: The formulation of your compound may not be stable, leading to inconsistent dosing. It is crucial to assess the stability of your formulation under the experimental conditions to ensure homogeneity.
-
Inaccurate Administration: The technique of administration (e.g., oral gavage, intraperitoneal injection) can significantly impact the bioavailability of the compound. Standardize all administration procedures with a detailed standard operating procedure (SOP) to ensure consistency across all animals.[6]
-
2. Issue: Lack of therapeutic efficacy at the tested doses.
-
Question: Our initial in vivo experiments are not showing the expected therapeutic effects that were observed in our in vitro studies. What steps should we take?
-
Answer: A discrepancy between in vitro and in vivo efficacy can arise from several factors related to the complex biological environment of a living organism:
-
Pharmacokinetics (PK): The compound may be rapidly metabolized or cleared from the body, preventing it from reaching a therapeutic concentration at the target site. It is essential to perform a pharmacokinetic study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[7][8] The results will help in optimizing the dosing regimen.
-
Low Bioavailability: The compound may have poor absorption from the administration site, leading to low systemic exposure. Consider alternative delivery routes or formulation strategies to enhance bioavailability.
-
Target Engagement: Even if the compound reaches the target tissue, it may not be engaging its molecular target effectively in the in vivo context. It is important to develop and utilize pharmacodynamic (PD) biomarkers to confirm target engagement in your animal model.
-
3. Issue: Observed toxicity or adverse effects in animal models.
-
Question: We are observing signs of toxicity (e.g., weight loss, lethargy) in our animal models, even at doses we predicted would be safe. How should we proceed?
-
Answer: Unexpected toxicity requires immediate attention to ensure animal welfare and the integrity of the study.
-
Dose De-escalation: Immediately halt dosing at the toxic level and consider testing intermediate doses to more accurately define the MTD.[2]
-
Clinical Observations: Implement a comprehensive system for monitoring and scoring clinical signs of toxicity. This will provide a more objective measure of the compound's adverse effects.
-
Histopathology: At the end of the study, conduct a thorough histopathological examination of major organs to identify any target organ toxicity. This information is invaluable for understanding the safety profile of your compound.
-
Data Presentation
Table 1: Key Parameters for Designing and Interpreting In Vivo Dose-Ranging Studies
| Parameter | Description | Key Considerations |
| Animal Model | The species and strain of animal used in the study. | Must be relevant to the human disease and the compound's mechanism of action. |
| Route of Administration | The method by which the compound is delivered (e.g., oral, intravenous, intraperitoneal). | Should align with the intended clinical route of administration. |
| Dose Levels | The different concentrations of the compound being tested. | Should span a range that is likely to include the MED and MTD. |
| Dosing Frequency | How often the compound is administered (e.g., once daily, twice daily). | Should be informed by the compound's pharmacokinetic profile. |
| Pharmacokinetics (PK) | The study of what the body does to the drug (ADME).[7] | Crucial for understanding drug exposure and optimizing the dosing regimen.[9] |
| Pharmacodynamics (PD) | The study of what the drug does to the body.[7] | Important for confirming target engagement and understanding the dose-response relationship.[9] |
| Toxicity Monitoring | The observation and recording of adverse effects. | Includes regular monitoring of body weight, clinical signs, and post-mortem histopathology. |
| Efficacy Endpoints | The primary measures of the compound's therapeutic effect. | Must be relevant to the disease model and objectively measurable. |
Experimental Protocols
Protocol: Pilot Dose-Range Finding Study for a Novel Quinolinone Derivative in a Murine Model
Objective: To determine the Maximum Tolerated Dose (MTD) and identify a preliminary effective dose range for the test compound.
Methodology:
-
Animal Model: Utilize an appropriate mouse model relevant to the therapeutic indication. For oncology studies, this would typically be a xenograft model.
-
Group Allocation: Assign animals to at least 4-5 groups (n=5-8 per group), including a vehicle control group and at least three dose levels of the test compound.[6]
-
Dose Selection: The starting dose should be based on in vitro data or literature on similar compounds. Subsequent doses should be escalated, for example, by a factor of 2x or 3x.[4][6]
-
Administration: Administer the test compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) at a consistent volume.
-
Monitoring:
-
Record body weight and observe for clinical signs of toxicity daily.
-
Monitor the primary efficacy endpoint (e.g., tumor volume) at regular intervals (e.g., 2-3 times per week).
-
-
Endpoint: The study is terminated when a clear MTD is established (e.g., defined by a certain percentage of body weight loss or severe clinical signs) or after a pre-determined study duration.
-
Data Analysis: Analyze the data to determine the dose-response relationship for both efficacy and toxicity. This will inform the dose selection for subsequent, more definitive studies.
Mandatory Visualization
Diagram 1: Iterative Process of In Vivo Dose Optimization
Caption: Iterative workflow for in vivo dose optimization.
References
-
Datapharm Australia. (n.d.). Considering Pharmacokinetic and Pharmacodynamic Studies in Early-Phase Clinical Trials. Retrieved from [Link]
-
Sartorius. (2025, September 9). Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. Retrieved from [Link]
-
Locuson, C. W., & Flarakos, J. (2012). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Journal of translational medicine, 10, 193. [Link]
-
Broadmeadow, A. (1995). Dose selection for toxicity studies: a protocol for determining the maximum repeatable dose. Xenobiotica, 25(7), 743-754. [Link]
- Bonate, P. L., & Howard, D. R. (Eds.). (2011).
-
Gad, S. C. (2024). Strategy for Designing In Vivo Dose-Response Comparison Studies. Pharmaceutical statistics, 24(1), e2421. [Link]
-
GARDP REVIVE. (n.d.). Dose-ranging studies (including discovery, preclinical and clinical). Retrieved from [Link]
-
Wikipedia. (2023, November 13). Dose-ranging study. Retrieved from [Link]
-
Mateo, J., & Italiano, A. (2018). Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. American Society of Clinical Oncology educational book. American Society of Clinical Oncology. Meeting, 38, 272–281. [Link]
-
Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13859186, 6-Methoxy-1-methyl-3,4-dihydroisoquinoline. Retrieved from [Link]
-
Gad, S. C. (2024). Strategy for Designing In Vivo Dose-Response Comparison Studies. Pharmaceutical statistics, 24(1), e2421. [Link]
-
Altasciences. (n.d.). Dose Range Finding Studies - Maximum Tolerated Dose Study Design. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Dose-ranging studies (including discovery, preclinical and clinical) – REVIVE [revive.gardp.org]
- 3. Dose-ranging study - Wikipedia [en.wikipedia.org]
- 4. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 5. Dose selection for toxicity studies: a protocol for determining the maximum repeatable dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. datapharmaustralia.com [datapharmaustralia.com]
- 8. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Pharmacodynamics in Drug Development | AMSbiopharma [amsbiopharma.com]
Technical Support Center: 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one Experiments
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one (Compound 1 ). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address common challenges encountered during the synthesis, purification, characterization, and experimental application of this compound.
Structure & Key Properties
Compound 1: 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one
Section 1: Synthesis Troubleshooting
The synthesis of dihydroquinolinone scaffolds can be robust, yet it is often plagued by issues of yield, purity, and difficult-to-control reaction conditions. This section addresses the most common synthetic challenges.
Frequently Asked Questions (Synthesis)
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
A1: Low yields in heterocyclic synthesis are a multifaceted problem. A systematic approach is crucial for diagnosis.[3]
-
Purity of Starting Materials: The synthesis is highly sensitive to the purity of the N-(4-methoxyphenyl) starting material and the acylating agent. Impurities can act as catalyst poisons or introduce competitive side reactions. Always verify the purity of your reagents by NMR or LC-MS before starting.
-
Atmospheric Control: The key cyclization step, often an intramolecular Friedel-Crafts reaction, can be sensitive to moisture.[4] Ensure your glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching of the Lewis acid catalyst and unwanted side reactions.[3]
-
Thermal Degradation: While the cyclization requires elevated temperatures, prolonged exposure to strong acids at high heat can lead to decomposition or tar formation.[5] Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or LC-MS and avoid unnecessarily long reaction times.[3]
Q2: I'm observing a significant amount of dark, tar-like byproduct in my reaction vessel. How can this be prevented?
A2: Tar formation is a classic issue in acid-catalyzed cyclizations, often resulting from polymerization of starting materials or intermediates.[5][6]
-
Moderating the Catalyst: The choice and amount of Lewis acid (e.g., AlCl₃, TiCl₄) or Brønsted acid (e.g., Polyphosphoric Acid) are critical. Using an excessive amount of catalyst can dramatically increase the reaction rate, leading to a runaway exotherm and subsequent charring. Titrate the catalyst amount carefully, starting with literature-recommended values.
-
Temperature Control: Ensure efficient stirring and controlled heating. Localized hotspots are a primary cause of polymerization. Add reagents, particularly the acid catalyst, slowly and with adequate cooling.[5]
-
Reaction Concentration: Overly concentrated reaction mixtures can also promote intermolecular side reactions leading to polymers. While high concentration can favor the intramolecular cyclization, there is an optimal range that must be determined empirically for your specific setup.
Q3: The N-methylation step is incomplete or results in multiple products. What is the issue?
A3: N-methylation of the lactam nitrogen can be deceptively tricky.
-
Base Selection: A strong, non-nucleophilic base is required to fully deprotonate the lactam nitrogen. Sodium hydride (NaH) is a common choice. Ensure the NaH is fresh and has been properly handled to remove the protective mineral oil, which can interfere with the reaction.
-
Methylating Agent: Use a reactive methylating agent like methyl iodide or dimethyl sulfate. Ensure it is added at a controlled temperature (often starting at 0 °C) to prevent runaway reactions or O-methylation as a side product.
-
Solvent Purity: The reaction must be performed in a dry, aprotic solvent (e.g., THF, DMF). Any protic impurities (like water or methanol) will quench the base and the generated anion, halting the reaction.
Section 2: Purification & Characterization
Purifying the final compound and confirming its identity are critical for the reliability of downstream experiments.
Troubleshooting Workflow: Purification & Analysis
This workflow outlines a logical sequence for isolating and validating Compound 1 .
Caption: General workflow from crude product to confirmed structure.
Frequently Asked Questions (Characterization)
Q1: My ¹H NMR spectrum shows broad peaks or unexpected shifts. What could be the cause?
A1:
-
Residual Impurities: Acidic or basic impurities from the work-up can cause peak broadening, especially for protons near the nitrogen atom. Ensure the product is thoroughly washed and neutralized.
-
Paramagnetic Metals: If a metal catalyst was used, trace amounts can lead to significant line broadening.[7] Consider washing the organic extracts with a mild chelating agent solution like aqueous EDTA.
-
Concentration Effects: Quinolines are known to exhibit concentration-dependent chemical shifts in NMR due to π-π stacking interactions.[8] Always run your NMR at a consistent, and relatively dilute, concentration for comparable results.
-
Solvent Choice: The choice of NMR solvent can influence chemical shifts. Deuterated chloroform (CDCl₃) is common, but DMSO-d₆ can be useful if solubility is an issue.
Q2: The mass spectrum does not show the expected molecular ion peak at m/z 191.23. Why?
A2:
-
Ionization Method: Electrospray ionization (ESI) is common for this class of molecules and should readily show the protonated molecule [M+H]⁺ at m/z 192.24. If you are using a harsher ionization technique, the molecular ion may be fragmenting immediately.
-
In-source Fragmentation: The compound may be unstable under the specific MS conditions. Common fragmentation patterns for quinolinones include the loss of carbon monoxide ([M+H-CO]⁺) or cleavage within the dihydro- portion of the ring system.[9][10] Look for fragments consistent with these losses.
-
Incorrect Product: The absence of the correct molecular ion, even with soft ionization, is a strong indicator that the desired reaction did not occur or an unexpected rearrangement took place. Re-evaluation of the NMR data is essential.
Expected Analytical Data
The following tables summarize the expected analytical data for a pure sample of Compound 1 .
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Assignment | ¹H Shift (ppm) | Multiplicity | ¹³C Shift (ppm) | Rationale |
|---|---|---|---|---|
| N-CH₃ | ~3.35 | Singlet | ~29.5 | Typical for N-methyl on a lactam. |
| O-CH₃ | ~3.80 | Singlet | ~55.4 | Typical for an aryl methoxy group. |
| C3-H₂ | ~2.95 | Triplet | ~30.0 | Aliphatic CH₂, adjacent to C4-CH₂. |
| C4-H₂ | ~2.65 | Triplet | ~25.0 | Aliphatic CH₂, adjacent to carbonyl group. |
| C4a | - | - | ~128.0 | Quaternary aromatic carbon. |
| C5-H | ~7.25 | Doublet | ~114.5 | Aromatic proton ortho to the lactam ring fusion. |
| C6-OCH₃ | - | - | ~156.0 | Aromatic carbon bearing the methoxy group. |
| C7-H | ~6.80 | Doublet of Doublets | ~113.0 | Aromatic proton between methoxy and another proton. |
| C8-H | ~6.75 | Doublet | ~117.0 | Aromatic proton adjacent to the lactam ring fusion. |
| C8a | - | - | ~139.0 | Quaternary aromatic carbon, adjacent to nitrogen. |
| C2=O | - | - | ~170.0 | Carbonyl carbon of the lactam. |
Note: These are predicted values based on similar structures. Actual shifts may vary. A full 2D NMR analysis (COSY, HSQC) is recommended for unambiguous assignment.[11]
Table 2: Expected High-Resolution Mass Spectrometry (HRMS) Fragments
| Ion | Formula | Calculated m/z | Possible Origin |
|---|---|---|---|
| [M+H]⁺ | C₁₁H₁₄NO₂⁺ | 192.1019 | Protonated molecular ion |
| [M+Na]⁺ | C₁₁H₁₃NO₂Na⁺ | 214.0838 | Sodium adduct |
| [M+H-CO]⁺ | C₁₀H₁₄NO⁺ | 164.1070 | Loss of carbon monoxide from the lactam.[10] |
Section 3: Experimental Application & Stability
Using Compound 1 in biological or chemical assays requires careful consideration of its physical and chemical properties.
Frequently Asked Questions (Experimental Use)
Q1: I am having trouble dissolving Compound 1 for my biological assays. What solvents are recommended?
A1: The solubility of quinolinone derivatives can be limited in purely aqueous solutions.
-
Stock Solutions: For in vitro assays, prepare a high-concentration stock solution in 100% DMSO.[12] This compound is expected to be readily soluble in DMSO, chloroform, and dichloromethane.
-
Working Solutions: Dilute the DMSO stock into your aqueous assay buffer. It is critical to ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts. If precipitation occurs upon dilution, try using a buffer containing a small amount of a surfactant like Tween-20 or pluronic F-68.
Q2: Is Compound 1 stable in solution during long-term storage or prolonged experiments?
A2: The dihydroquinolinone core is generally stable, but certain conditions can promote degradation.
-
pH Stability: Avoid strongly acidic or basic aqueous solutions (pH < 3 or pH > 9) for prolonged periods, as these conditions can catalyze the hydrolysis of the lactam ring.
-
Light Sensitivity: Many heterocyclic compounds exhibit some degree of photosensitivity. It is good practice to store stock solutions in amber vials or protected from direct light to prevent potential photodegradation.
-
Storage: For long-term storage, keep the compound as a solid at -20°C under an inert atmosphere. DMSO stock solutions are typically stable for several months when stored at -20°C.
Section 4: Standard Operating Protocols
Protocol 1: Synthesis of 6-Methoxy-3,4-dihydroquinolin-2(1H)-one (Precursor)
This protocol is adapted from general methods for Friedel-Crafts cyclization to form the dihydroquinolinone core.[4]
-
Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-(4-methoxyphenyl)-3-chloropropionamide (1 equiv).
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon for 10 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add anhydrous aluminum chloride (AlCl₃) (3-4 equiv) in portions. The addition is exothermic.
-
Reaction: Heat the reaction mixture to 150-160°C with vigorous stirring. The mixture will become a stirrable slurry.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate), checking for the consumption of the starting material (typically 2-4 hours).
-
Quenching: Cool the reaction mixture to room temperature, then very carefully and slowly pour it onto crushed ice in a separate beaker. This step is highly exothermic and will evolve HCl gas; perform in a well-ventilated fume hood.
-
Extraction: Extract the aqueous slurry with dichloromethane (3 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude precursor.
Protocol 2: N-Methylation to Yield Compound 1
-
Preparation: To a flame-dried flask under an inert atmosphere, add the crude precursor from Protocol 1 (1 equiv) and dissolve in anhydrous DMF.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Allow the mixture to stir for 30 minutes at 0°C.
-
Methylation: Slowly add methyl iodide (1.2 equiv) via syringe. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up: Quench the reaction by the slow addition of water. Extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purification: Purify the crude product via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield pure Compound 1 .
Troubleshooting Logic for Low Synthesis Yield
This decision tree provides a logical path for diagnosing low-yield issues in the synthesis of Compound 1 .
Caption: A step-by-step guide to troubleshooting poor reaction yields.
References
- BenchChem. "troubleshooting guide for the synthesis of heterocyclic compounds". BenchChem Technical Support.
- Seaton, P. J., & Williamson, R. T. "Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy".
- Marín-Sáez, J., Romero-González, R., & Garrido Frenich, A. "High-resolution mass spectrometry applied to the identification of transformation products of quinolones from stability studies and new metabolites of enrofloxacin in chicken muscle tissues". PubMed.
- Marín-Sáez, J., et al. "Identification of Metabolites and Thermal Transformation Products of Quinolones in Raw Cow's Milk by Liquid Chromatography Coupled to High-Resolution Mass Spectrometry". Journal of Agricultural and Food Chemistry.
- BenchChem. "Technical Support Center: Troubleshooting Heterocycle Synthesis with Benzyl-hydrazines". BenchChem Technical Support.
- Wang, Q., et al. "Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics". PubMed.
- Clugston, D. M., & MacLean, D. B. "MASS SPECTRA OF OXYGENATED QUINOLINES". Canadian Science Publishing.
- Chen, S. W., et al. "Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry". Journal of Food and Drug Analysis.
- Cumper, C. W. N., & Singleton, A. "nmr spectral studies of some quinolone derivatives". Journal of the Chemical Society.
- Gholampour, N., et al. "1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value". TSI Journals.
- BenchChem. "Overcoming challenges in the synthesis of substituted quinolines". BenchChem Technical Support.
- ChemicalBook. "6-METHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLINE CAS#: 42923-77-3". ChemicalBook.
- Williamson, R. T., et al.
- Drevensek, P., et al. "1 H NMR chemical shifts and line widths of the free quinolones and their magnesium complexes".
- Kumar, A., et al.
- BenchChem.
- ChemicalBook. "6-Methoxyquinoline synthesis". ChemicalBook.
- PubChem. "6-Methoxy-1-methyl-3,4-dihydroisoquinoline". PubChem.
- Stoyanov, R. S., et al. "1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline". MDPI.
- Google Patents. "CN103804289A - Method for synthetizing 6-methoxyquinoline".
- Organic Chemistry Portal. "Dihydroquinolinone synthesis". Organic Chemistry Portal.
- PubChem. "6-Methoxyquinoline". PubChem.
- Slideshare.
- PubChem. "6-Methoxy-1-methyl-2(1H)-quinolinone". PubChem.
- Sigma-Aldrich. "6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one". Sigma-Aldrich.
- PubChem. "6-methoxy-3,4-dihydroisoquinolin-1(2H)-one". PubChem.
- Google Patents. "US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide".
- Bueno Melendo, A. B., et al.
- Organic Chemistry Portal. "Synthesis of N-Heterocycles". Organic Chemistry Portal.
- Sharma, A., et al. "A review on synthetic investigation for quinoline- recent green approaches". Taylor & Francis Online.
- ChemicalBook. "1(2H)-Isoquinolinone, 3,4-dihydro-7-hydroxy-6-methoxy-2-methyl". ChemicalBook.
- D'yakonov, V. A., & Dzhemilev, U. M. "Modern Strategies for Heterocycle Synthesis". PubMed Central.
- PubChem. "2-Hydroxy-6-methoxy-4-methylquinoline". PubChem.
- Reddit. "Does anyone know a good review for the most common synthesis methods of heterocycles?". r/chemistry.
- Sigma-Aldrich. "6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one". Sigma-Aldrich.
- Sigma-Aldrich. "6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one". Sigma-Aldrich.
- Google Patents. "CN111333494A - Synthetic method of 6-methoxy-1-tetralone".
- Li, L., et al. "In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents". PubMed Central.
- ChemicalBook. "6-METHOXY-4-METHYL-QUINOLIN-2-OL". ChemicalBook.
- Biosynth. "6-Methoxy-2-methylquinolin-4(1H)-one". Biosynth.
- deadato, G., et al. "2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)
- Organic Syntheses. "N-Methoxy-N-methylcyanoformamide". Organic Syntheses.
Sources
- 1. 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one | 187679-62-5 [sigmaaldrich.com]
- 2. 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one | 187679-62-5 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. repository.uncw.edu [repository.uncw.edu]
- 9. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 21796-15-6 CAS MSDS (1(2H)-Isoquinolinone, 3,4-dihydro-7-hydroxy-6-methoxy-2-methyl-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Synthesis of Dihydroquinolinones
Welcome to the Technical Support Center for the synthesis of dihydroquinolinones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and mechanistic insights to help you optimize your reactions and achieve higher yields and purity.
Section 1: Troubleshooting Guide & FAQs
This section addresses the most common pitfalls in dihydroquinolinone synthesis in a question-and-answer format, providing practical solutions and the scientific rationale behind them.
Issue 1: Low or No Yield of the Desired Dihydroquinolinone
Question: My reaction is resulting in a very low yield or no product at all. What are the potential causes and how can I improve the conversion rate?
Answer: Low yields are a frequent challenge and can stem from several factors related to reaction kinetics, thermodynamics, and the stability of intermediates. Here’s a systematic approach to troubleshooting:
-
Substrate Reactivity: The electronic properties of your starting materials are paramount. For instance, in syntheses starting from anilines, electron-donating groups on the aniline ring generally enhance reactivity towards cyclization. Conversely, strong electron-withdrawing groups can significantly hinder the reaction.[1]
-
Troubleshooting: If you are using an aniline with electron-withdrawing groups, consider using more forcing reaction conditions (higher temperature, stronger acid catalyst) or a more activated reaction partner.
-
-
Catalyst Choice and Concentration: The choice of catalyst is critical and often substrate-dependent. Both Brønsted and Lewis acids are commonly employed. An inappropriate catalyst may fail to promote the desired cyclization or may lead to side reactions.
-
Troubleshooting: Screen a variety of catalysts. For the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones, Lewis acids like AgOTf, InCl₃, and ZrO(NO₃)₂ have shown good to excellent yields.[2] Start with a catalytic amount (e.g., 10-20 mol%) and optimize the loading.
-
-
Reaction Temperature and Time: Many dihydroquinolinone syntheses, such as the Conrad-Limpach reaction, require high temperatures (often >200 °C) for the cyclization step.[3] However, excessive heat can lead to decomposition and the formation of tarry byproducts.
-
Troubleshooting: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. If you observe decomposition, try lowering the temperature and extending the reaction time. For some modern catalytic systems, reactions can proceed efficiently at milder temperatures.
-
-
Solvent Selection: The solvent can significantly influence the reaction outcome by affecting the solubility of reactants and intermediates, as well as the reaction mechanism. High-boiling point, inert solvents like Dowtherm A or mineral oil are traditionally used in the Conrad-Limpach synthesis to achieve the necessary high temperatures.[4]
-
Troubleshooting: If using a high-boiling solvent is problematic for purification, consider solvent-free conditions, which have been reported to be effective, especially with microwave irradiation.[2] Alternatively, explore alternative high-boiling solvents like ethyl benzoate which can be more easily removed.[4]
-
Quantitative Comparison of Catalysts for 2-Aryl-2,3-dihydroquinolin-4(1H)-one Synthesis:
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| p-TSA | CHCl₃ | Reflux | 1 h | 39 | [1] |
| AgOTf | EtOH | 150 (MW) | 15 min | 80 | [1] |
| InCl₃ on SiO₂ | Solvent-free (MW) | - | - | High | [2] |
| ZrO(NO₃)₂ | Aqueous EtOH | RT | 2-4 h | 88-98 | [2] |
Issue 2: Formation of Quinoline as a Major Byproduct
Question: My reaction is producing a significant amount of the corresponding quinoline, reducing the yield of the desired dihydroquinolinone. How can I suppress this over-oxidation?
Answer: The formation of quinoline from the dihydroquinolinone intermediate is a common side reaction, often driven by the thermodynamic stability of the aromatic quinoline ring. Here’s how to address it:
-
Mechanism of Quinoline Formation: Dihydroquinolinones can undergo oxidation to the corresponding quinolines, especially under harsh reaction conditions (high temperature, presence of an oxidizing agent). In some cases, the reaction conditions themselves can promote this oxidation.
-
Control of Reaction Conditions:
-
Temperature: High temperatures can favor the aromatization to the quinoline. Try running the reaction at the lowest temperature that allows for a reasonable conversion to the dihydroquinolinone.
-
Atmosphere: If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation by atmospheric oxygen.
-
Choice of Catalyst: Some catalysts may be more prone to promoting oxidation. If you are using a strong Lewis acid or a catalyst that can act as an oxidizing agent, consider switching to a milder alternative.
-
-
Reductive Cyclization Strategies: For syntheses starting from nitro-substituted precursors, ensuring the rapid reduction of the alkene double bond in addition to the nitro group is crucial to prevent the formation of quinoline byproducts. The choice of solvent can play a key role here, with dichloromethane sometimes offering better selectivity than other solvents.[5]
Issue 3: Unexpected Formation of Indolin-3-one Derivatives
Question: I am observing the formation of an unexpected isomer, which I have identified as an indolin-3-one derivative. Why is this happening and how can I prevent it?
Answer: The formation of indolin-3-one byproducts can occur through an alternative cyclization pathway, particularly under acidic conditions with specific substrates.
-
Mechanism of Indolin-3-one Formation: This side reaction typically proceeds through a 5-exo-trig cyclization, competing with the desired 6-endo-trig cyclization that leads to the dihydroquinolinone. This pathway is more likely with certain substrates, such as 2'-aminochalcones derived from pyridinecarboxaldehydes.
-
Troubleshooting Strategies:
-
Catalyst Selection: Avoid strongly acidic catalysts that might favor the 5-exo cyclization. Consider using a milder Lewis acid or even a basic catalyst.
-
Reaction Conditions: Varying the solvent and temperature can help to disfavor the formation of the indolin-3-one. Experiment with different solvent polarities and reaction temperatures to find conditions that selectively promote the desired 6-endo cyclization.
-
Section 2: Purification and Characterization
Purification of Dihydroquinolinones
Dihydroquinolinones can sometimes be challenging to purify due to their polarity and potential instability.
-
Recrystallization: This is often the most effective method for purifying solid dihydroquinolinones.
-
Solvent Selection: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallizing dihydroquinolinones include ethanol, ethyl acetate, and mixtures of polar and non-polar solvents.
-
Procedure: A general procedure involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of well-defined crystals. If the compound is sensitive to air, the recrystallization can be performed under an inert atmosphere.[6][7][8][9][10][11]
-
-
Column Chromatography: For non-crystalline products or when recrystallization is ineffective, column chromatography on silica gel is the standard method.
-
Solvent System: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the eluent should be gradually increased to elute the desired product.
-
Deactivation of Silica Gel: If your dihydroquinolinone is sensitive to the acidic nature of silica gel, you can deactivate it by adding a small amount of a base, such as triethylamine, to the eluent.
-
-
Handling Air-Sensitive Compounds: If your dihydroquinolinone is susceptible to oxidation, all purification steps should be carried out under an inert atmosphere using Schlenk techniques or in a glovebox.[7][12][13][14][15] Solvents should be properly degassed before use.
Characterization of Dihydroquinolinones and Byproducts
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your dihydroquinolinone and identifying any impurities. The characteristic signals for the protons on the dihydro- portion of the quinolinone ring are particularly diagnostic. 2D NMR techniques like COSY, HSQC, and HMBC can be invaluable for unambiguous structure elucidation, especially for novel compounds or unexpected byproducts.[4][13][16][17][18][19]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass and elemental composition of your product, providing strong evidence for its identity. LC-MS is a powerful tool for monitoring reaction progress and identifying byproducts in the crude reaction mixture.
Section 3: Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Aryl-2,3-dihydroquinolin-4(1H)-one via a Silver-Catalyzed One-Pot Reaction
This protocol is adapted from a literature procedure and provides a mild and efficient method for the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones.[2]
Materials:
-
o-Aminoacetophenone (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Silver(I) triflate (AgOTf) (0.1 mmol, 10 mol%)
-
Ethanol (5 mL)
Procedure:
-
To a microwave vial, add o-aminoacetophenone (1.0 mmol), the aromatic aldehyde (1.0 mmol), and silver(I) triflate (0.1 mmol).
-
Add ethanol (5 mL) to the vial and seal it.
-
Place the vial in a microwave reactor and heat the reaction mixture to 150 °C for 15 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Protocol 2: Conrad-Limpach Synthesis of a 4-Hydroxyquinoline Derivative
This protocol is a general procedure for the thermal cyclization step of the Conrad-Limpach synthesis.
Materials:
-
β-Anilinoacrylate intermediate (1.0 mmol)
-
High-boiling point solvent (e.g., Dowtherm A or mineral oil)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add the β-anilinoacrylate intermediate (1.0 mmol) and the high-boiling point solvent (sufficient to ensure good stirring).
-
Heat the reaction mixture to approximately 250 °C.[3]
-
Maintain this temperature and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product often precipitates upon cooling and can be collected by filtration.
-
Wash the collected solid with a non-polar solvent (e.g., hexane) to remove the high-boiling point solvent.
-
The crude product can be further purified by recrystallization.
Section 4: Mechanistic Insights and Visualizations
Understanding the reaction mechanisms is key to troubleshooting and optimizing your synthesis.
Conrad-Limpach Reaction Mechanism
The Conrad-Limpach synthesis involves the initial formation of a β-aminoacrylate from an aniline and a β-ketoester, followed by a thermal cyclization to form the 4-hydroxyquinoline.
Caption: General workflow of the Conrad-Limpach synthesis.
Friedländer Annulation Mechanism
The Friedländer synthesis provides a route to quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. The reaction can proceed through two possible pathways.
Caption: Two possible mechanistic pathways for the Friedländer annulation.
References
-
Organic Chemistry Portal. Synthesis of 2,3-dihydroquinolin-4-ones. [Link]
-
Haddad, T. R., et al. (2012). Asymmetric Synthesis of 2,3-Dihydro-2-arylquinazolin-4-ones: Methodology and Application to a Potent Fluorescent Tubulin Inhibitor with Anticancer Activity. ACS Medicinal Chemistry Letters, 3(10), 844–848. [Link]
-
Pérez-Carvajal, A., et al. (2020). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Molecules, 25(21), 5158. [Link]
-
Bunce, R. A., et al. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(10), 16486–16521. [Link]
-
ResearchGate. Mechanisms for synthesis of 2,3-dihydroquinazolin-4(1H)-ones. [Link]
-
Organic Chemistry Portal. Synthesis of 2,3-dihydroquinazolinones. [Link]
-
University of Colorado Boulder. Recrystallization. [Link]
-
MDPI. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. [Link]
-
Organic Chemistry Portal. Dihydroquinolinone synthesis. [Link]
-
ResearchGate. (PDF) Synthesis of Dihydroquinolines in the Twenty‐First Century. [Link]
-
MDPI. Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. [Link]
-
Wipf Group, University of Pittsburgh. Chem 1140; Techniques for Handling Air-Sensitive Compounds. [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
-
LabXchange. Lab Procedure: Recrystallization. [Link]
- Google Patents. US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
-
ResearchGate. 1,2-Dihydroquinolines: preparation and isolation as intermediates in the synthesis of quinolines. [Link]
- Google Patents. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)
-
MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]
-
Wikipedia. Conrad–Limpach synthesis. [Link]
-
University of California, Los Angeles. Recrystallization and Crystallization. [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. [Link]
-
National Center for Biotechnology Information. Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. [Link]
-
PubMed. NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities - part I. [Link]
-
Graphviz. DOT Language. [Link]
-
PubMed Central. A study of impurities in the repurposed COVID‐19 drug hydroxychloroquine sulfate using ultra‐high‐performance liquid chromatography‐quadrupole/time‐of‐flight mass spectrometry and liquid chromatography‐solid‐phase extraction‐nuclear magnetic resonance. [Link]
-
National Center for Biotechnology Information. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. [Link]
-
Wipf Group, University of Pittsburgh. Chem 1140; Techniques for Handling Air-Sensitive Compounds. [Link]
-
Neilson Research Group, Texas Christian University. The manipulation of air-sensitive compounds. [Link]
-
KGROUP, University of Washington. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
Physics Forums. Python Help with .dot code for Graphviz. [Link]
-
Graphviz. Drawing graphs with dot. [Link]
-
Graphviz. dot. [Link]
-
PubMed Central. Spectroscopic dataset of Hedione's derivatives gathered during process development. [Link]
-
Molecular Inorganic Chemistry, Utrecht University. Working with air and moisture sensitive compounds. [Link]
Sources
- 1. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydroquinolin-4-one synthesis [organic-chemistry.org]
- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 4. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Hydroxy-2(1H)-3,4-dihydroquinolinone synthesis - chemicalbook [chemicalbook.com]
- 7. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. LabXchange [labxchange.org]
- 10. benchchem.com [benchchem.com]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 15. molan.wdfiles.com [molan.wdfiles.com]
- 16. NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities - part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A study of impurities in the repurposed COVID‐19 drug hydroxychloroquine sulfate using ultra‐high‐performance liquid chromatography‐quadrupole/time‐of‐flight mass spectrometry and liquid chromatography‐solid‐phase extraction‐nuclear magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. kgroup.du.edu [kgroup.du.edu]
- 19. Spectroscopic dataset of Hedione's derivatives gathered during process development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Biological Activity of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one
A Guide for Drug Discovery & Development Professionals
Welcome to the technical support center for the optimization of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one and its analogs. This guide is designed for researchers and scientists actively engaged in drug discovery programs centered around the quinolinone scaffold. Here, we address common challenges and provide actionable troubleshooting strategies to enhance the biological potency and improve the drug-like properties of your lead compounds.
For the purposes of this guide, we will assume the primary objective is to develop a potent and selective inhibitor of a hypothetical protein kinase, "Kinase-X," a common target class for which quinolinone scaffolds have shown promise.[1] The principles and methodologies described herein are broadly applicable to other target classes.
Section 1: Troubleshooting Poor In Vitro Potency
A common starting point in any hit-to-lead campaign is a compound with modest, yet measurable, biological activity.[2] The iterative process of improving this initial potency is central to lead optimization.[3]
Frequently Asked Questions (FAQs)
Q1: My IC50 value for the parent compound is in the high micromolar range. Where do I begin optimization?
A1: An initial high micromolar IC50 is a promising start. The first step is to establish a robust Structure-Activity Relationship (SAR).[4][5] This involves synthesizing and testing a focused library of analogs to probe different regions of the molecule. For the 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one scaffold, key positions to investigate are:
-
The Methoxy Group (Position 6): Explore the effect of other electron-donating or electron-withdrawing groups. Consider bioisosteric replacements.
-
The N-Methyl Group (Position 1): Varying the size and lipophilicity of this substituent can significantly impact potency.[6]
-
The Aromatic Ring (Positions 5, 7, 8): Substitution with small groups like halogens or methyl groups can modulate electronic properties and provide new interaction points with the target.
-
The Dihydro-Lactam Ring (Positions 3, 4): While modifications here can be synthetically challenging, exploring different substituents may be fruitful.
A systematic approach, modifying one position at a time, is crucial for building a clear SAR.[7]
Q2: I've synthesized several analogs, but I'm not seeing any improvement in potency. What could be the issue?
A2: If a focused SAR campaign yields flat results, consider these possibilities:
-
Assay Interference: The compound may be interfering with the assay technology itself (e.g., autofluorescence in a fluorescence-based assay, redox activity in a tetrazolium-based assay). Run appropriate controls, including testing the compound in the absence of the target enzyme, to rule this out.
-
Poor Solubility: The compound may be precipitating out of the assay buffer at the tested concentrations, leading to artificially low potency measurements. See Section 2 for solubility troubleshooting.
-
Incorrect Binding Hypothesis: Your initial assumptions about how the compound binds to Kinase-X may be incorrect. If available, computational methods like molecular docking can help generate new hypotheses for analog design.[3]
Q3: How do I know if I'm improving target engagement or just introducing non-specific effects?
A3: This is a critical question in lead optimization. Several strategies can help:
-
Ligand Efficiency Metrics: Calculate metrics like Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE).[8][9] These parameters help you choose compounds that gain potency efficiently relative to their size and lipophilicity, which can help steer away from non-specific "molecular obesity".[9][10]
-
Orthogonal Assays: Validate hits in a secondary, different format assay. For a kinase, if your primary screen is a biochemical assay measuring ATP consumption, a secondary assay could measure the phosphorylation of a specific substrate.
-
Selectivity Profiling: As potency improves, test your lead compounds against a panel of related kinases. A good lead candidate should exhibit selectivity for Kinase-X over other kinases.
Workflow for Initial SAR Exploration
The following diagram outlines a typical workflow for the initial exploration of the structure-activity relationship.
Caption: Iterative cycle of analog design, synthesis, and testing to build a structure-activity relationship (SAR).
Section 2: Addressing Sub-optimal Physicochemical Properties
Excellent potency is meaningless if a compound cannot reach its target in a biological system. Physicochemical properties like solubility and permeability are critical hurdles to overcome.[8]
Frequently Asked Questions (FAQs)
Q1: My most potent compounds are poorly soluble in aqueous buffers. How can I address this?
A1: Poor aqueous solubility is a very common problem. Here are several approaches:
-
Formulation: For in vitro assays, using a co-solvent like DMSO is standard. However, ensure the final DMSO concentration is low (typically <1%) and consistent across all wells to avoid artifacts.
-
Structural Modification: Analyze the SAR to see if the most potent compounds are also the most lipophilic (high cLogP). If so, look for opportunities to introduce polar groups (e.g., hydroxyls, amines) without sacrificing potency. This is the core challenge of balancing potency and properties.[8]
-
Salt Forms: If your compound has a basic or acidic handle, creating a salt form can dramatically improve aqueous solubility.
Q2: How can I quickly assess the membrane permeability of my new analogs?
A2: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput method to estimate passive diffusion across membranes.[11][12] It uses a lipid-infused artificial membrane to model, for example, gastrointestinal (GIT) absorption or blood-brain barrier (BBB) penetration.[11] This cell-free method avoids the complexities of active transport and metabolism, providing a clean measure of passive permeability.[11]
Q3: My compound has good potency and solubility, but it disappears quickly in liver microsome assays. What does this mean?
A3: High clearance in a liver microsomal stability assay indicates that the compound is likely susceptible to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[13][14] This is a major liability for in vivo applications.
-
Identify the Metabolic Hotspot: The first step is to identify where on the molecule metabolism is occurring. This is often done by incubating the compound with microsomes and analyzing the resulting metabolites by LC-MS/MS.
-
"Block" Metabolism: Once a metabolic hotspot is identified (e.g., the 6-methoxy group is often susceptible to O-demethylation), you can modify that position to prevent the metabolic reaction. For example, replacing the methoxy group with a fluorine or a trifluoromethyl group can block that site of metabolism. This must be done while carefully monitoring the effect on potency.
Data Summary: Physicochemical & ADME Properties
When optimizing your lead series, it's crucial to track multiple parameters simultaneously. A summary table is an effective way to do this.
| Compound ID | R-Group (Pos X) | IC50 (nM) Kinase-X | cLogP | Aqueous Solubility (µM) | PAMPA Pe (10-6 cm/s) | Microsomal T1/2 (min) |
| Parent | - | 1250 | 2.8 | 55 | 8.5 | 45 |
| Analog-1 | -F | 850 | 2.9 | 50 | 8.2 | >60 |
| Analog-2 | -OH | 2500 | 2.1 | 150 | 3.1 | 50 |
| Analog-3 | -CF3 | 450 | 3.5 | 15 | 9.5 | >60 |
| Analog-4 | -NH2 | 980 | 2.3 | 120 | 4.5 | 15 |
This table presents hypothetical data for illustrative purposes.
Section 3: Overcoming Poor Cell-Based Activity
A compound that is potent in a biochemical assay may show significantly reduced activity in a cell-based assay.[15] Bridging this gap is a key step in validating your lead compound.
Frequently Asked Questions (FAQs)
Q1: My compound's EC50 in a cell-based assay is 50-fold weaker than its biochemical IC50. Why?
A1: This is a common observation and can be due to several factors:[15]
-
Cellular Permeability: The compound may not be efficiently entering the cells to reach its intracellular target, Kinase-X. The PAMPA assay (Section 2) can predict this, but a cell-based assay is the ultimate test.
-
Efflux Pumps: The compound might be a substrate for efflux pumps (like P-glycoprotein) on the cell surface, which actively pump the compound out of the cell.
-
High Protein Binding: The compound may bind extensively to proteins in the cell culture medium or intracellularly, reducing the free concentration available to engage the target.
-
Target Engagement in a Cellular Context: The conformation or accessibility of Kinase-X within a multi-protein complex inside a cell might be different from the purified, recombinant protein used in the biochemical assay.[15]
Q2: How do I troubleshoot a cell-based assay that is giving inconsistent results?
A2: Reproducibility is key for cell-based assays.[16] Common sources of variability include:
-
Cell Health and Passage Number: Ensure cells are healthy, within a consistent passage number range, and seeded at a uniform density.[17]
-
Edge Effects: Wells on the perimeter of a microtiter plate are prone to evaporation, which can concentrate the compound and affect cell growth.[18] It is good practice to fill the outer wells with sterile buffer or media and not use them for experimental data.
-
Compound Precipitation: As in biochemical assays, poor solubility can be an issue. Visually inspect the wells under a microscope for any signs of compound precipitation.
-
Assay Reagent Issues: Ensure all reagents, especially detection reagents like MTS or CellTiter-Glo®, are properly prepared and within their expiration dates.
Q3: My compound appears to be cytotoxic at concentrations where I expect to see target inhibition. How can I differentiate between targeted anti-proliferative effects and general toxicity?
A3: This is a crucial distinction.
-
Time-Course Experiment: Run a time-course experiment. A specific anti-proliferative effect may take 48-72 hours to become apparent, whereas acute cytotoxicity might be visible within a few hours.
-
Apoptosis/Necrosis Assays: Use assays that specifically measure markers of apoptosis (e.g., Caspase-Glo®) or necrosis (e.g., LDH release) to understand the mechanism of cell death.
-
Target Knockdown/Knockout: The gold standard is to test your compound in a cell line where Kinase-X has been knocked down (e.g., using siRNA) or knocked out (using CRISPR). If the compound's effect is on-target, its potency should be significantly reduced in these cells compared to the wild-type cells.
Decision Tree for Low Cellular Potency
This diagram provides a logical path for troubleshooting a discrepancy between biochemical and cellular activity.
Caption: A troubleshooting guide for diagnosing poor cellular potency despite good biochemical activity.
Section 4: Experimental Protocols
Protocol 4.1: MTS Assay for Cell Viability
This protocol measures cell viability based on the reduction of the MTS tetrazolium compound by metabolically active cells.[19][20]
Materials:
-
Cells of interest (e.g., a cancer cell line overexpressing Kinase-X)
-
96-well clear-bottom, tissue-culture treated plates
-
Complete growth medium (phenol red-free medium is recommended for fluorescent assays[21])
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTS reagent solution (e.g., Promega CellTiter 96® AQueous One Solution)[22]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density in 100 µL of complete growth medium per well. Incubate overnight (or until cells are adhered and in logarithmic growth phase).
-
Compound Addition: Prepare serial dilutions of the test compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and media-only controls.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 48-72 hours) at 37°C, 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent directly to each well.[19][22][23]
-
Final Incubation: Incubate for 1 to 4 hours at 37°C.[19][22][23] The optimal time depends on the metabolic rate of the cells and should be optimized.[20][24]
-
Readout: Record the absorbance at 490 nm using a microplate reader.[19][22]
-
Analysis: After subtracting the background (media-only wells), normalize the data to the vehicle control wells (representing 100% viability) and plot the dose-response curve to calculate the EC50.
Protocol 4.2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general framework for assessing the passive permeability of a compound.[11]
Materials:
-
PAMPA plate system (e.g., Millipore MultiScreen-IP PAMPA plate, cat. MAIPNTR10) consisting of a 96-well donor plate and an acceptor plate.
-
Lipid solution (e.g., 1% lecithin in dodecane).[25]
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
96-well UV-transparent plate for analysis.
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (containing 5% DMSO) to each well of the acceptor plate.
-
Coat Donor Plate: Carefully pipette 5 µL of the lipid-dodecane solution onto the membrane of each well in the donor plate. Allow the solvent to evaporate (approx. 5-10 minutes).
-
Prepare Donor Solutions: Dilute the test compound stock to a final concentration (e.g., 100-500 µM) in PBS.[26]
-
Start Assay: Add 150-200 µL of the donor solution to each well of the coated donor plate.[26] Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the donor membrane is in contact with the acceptor buffer.
-
Incubation: Incubate the plate sandwich at room temperature for 4 to 18 hours.[26] Incubation time should be consistent and optimized.
-
Analysis: After incubation, separate the plates. Determine the compound concentration in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).
-
Calculation: The effective permeability (Pe) is calculated using established equations that account for the volume of the wells, the surface area of the membrane, and the incubation time.
Protocol 4.3: Liver Microsomal Stability Assay
This protocol assesses a compound's susceptibility to Phase I metabolism.[13][27]
Materials:
-
Pooled liver microsomes (human, rat, or mouse).[27]
-
Phosphate buffer (0.1 M, pH 7.4).[13]
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[13]
-
Test compound stock solution.
-
Acetonitrile (ACN) with an internal standard for quenching.
-
LC-MS/MS system for analysis.
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare a master mix containing phosphate buffer and liver microsomes (e.g., final concentration 0.5 mg/mL protein).[14] Pre-warm to 37°C.
-
Initiate Reaction: Add the test compound to the microsomal mixture (e.g., final concentration 1 µM).[28] After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system.[14][29]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold ACN with an internal standard to stop the reaction.[14]
-
Negative Control: Run a parallel incubation without the NADPH regenerating system to check for non-enzymatic degradation.[13][14]
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.[27]
-
Analysis: Transfer the supernatant to an analysis plate and quantify the remaining parent compound at each time point using LC-MS/MS.[28]
-
Calculation: Plot the natural log of the percent remaining parent compound versus time. The slope of the line can be used to calculate the intrinsic clearance (Clint) and the half-life (T1/2) of the compound.
References
- Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available from: [Link].
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NIH Bookshelf. Available from: [Link].
- Creative Bioarray. MTS Tetrazolium Assay Protocol. Available from: [Link].
- ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link].
- PubMed. Structure--activity relationship of quinolones. Available from: [Link].
- AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link].
- Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link].
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Available from: [Link].
- Sygnature Discovery. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Available from: [Link].
- ACS Publications. Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. Available from: [Link].
- PubMed. (2018). Synthesis and structure-activity relationships of quinolinone and quinoline-based P2X7 receptor antagonists and their anti-sphere formation activities in glioblastoma cells. Available from: [Link].
- BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available from: [Link].
- Lokey Lab Protocols - Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link].
- Mercell. metabolic stability in liver microsomes. Available from: [Link].
- YouTube. (2023). lead optimization in drug discovery. Chem Help ASAP. Available from: [Link].
- PubMed. (2011). Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety. Available from: [Link].
- PubMed. (2016). Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents. Available from: [Link].
- Cyprotex | Evotec. Microsomal Stability. Available from: [Link].
- SciTechnol. The Problems with the Cells Based Assays. Available from: [Link].
- ACS Publications. Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry. Available from: [Link].
- MilliporeSigma. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Available from: [Link].
- RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available from: [Link].
- YouTube. (2020). SAR of Quinolones | In simple way | BP 601T. Available from: [Link].
- ResearchGate. Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Available from: [Link].
- National Center for Biotechnology Information. (2017). Inhibition of Protein-Protein Interactions: Cell-Based Assays. NIH. Available from: [Link].
- IJRSI. (2025). Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. Available from: [Link].
- ResearchGate. (2025). (PDF) Biological Activities of Quinoline Derivatives. Available from: [Link].
- IJRSI. Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. Available from: [Link].
- Taylor & Francis Online. Biological activity of natural 2-quinolinones. Available from: [Link].
- Promega Connections. (2018). Factors Influencing Compound Potency in Biochemical and Cellular Assays. Available from: [Link].
- PMC. Probing the links between in vitro potency, ADMET and physicochemical parameters. Available from: [Link].
- Cell & Gene. (2022). How To Overcome Potency Assay Development Challenges For Gene Therapies. Available from: [Link].
- Solvias. Overcoming Challenges in Potency Assays for Cell and Gene Therapy Development. Available from: [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Synthesis and structure-activity relationships of quinolinone and quinoline-based P2X7 receptor antagonists and their anti-sphere formation activities in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. promegaconnections.com [promegaconnections.com]
- 16. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 17. researchgate.net [researchgate.net]
- 18. focus.gbo.com [focus.gbo.com]
- 19. broadpharm.com [broadpharm.com]
- 20. cohesionbio.com [cohesionbio.com]
- 21. selectscience.net [selectscience.net]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 26. bioassaysys.com [bioassaysys.com]
- 27. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 28. mercell.com [mercell.com]
- 29. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one
Welcome to the technical support guide for the synthesis of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one. This document provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with this synthesis. Our focus is on providing not just solutions, but a foundational understanding of the underlying chemical principles to empower effective problem-solving in your laboratory.
Introduction: The Synthetic Landscape
The synthesis of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one, a valuable heterocyclic scaffold, is most commonly achieved via an intramolecular Friedel-Crafts-type reaction. The typical synthetic strategy involves two key stages: first, the preparation of a suitable N-substituted propanoic acid precursor, and second, its acid-catalyzed cyclization to form the target dihydroquinolinone ring system.
This guide will focus on the prevalent route starting from p-anisidine, which undergoes N-alkylation and subsequent acylation/Michael addition to form the key intermediate, 3-(N-(4-methoxyphenyl)-N-methylamino)propanoic acid, followed by intramolecular cyclization.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My overall yield is significantly lower than expected. What are the most likely causes?
Answer: Low yield is a common issue that can arise at multiple stages of the synthesis. A systematic approach is required to pinpoint the cause.
-
Inefficient Precursor Synthesis: The formation of 3-(N-(4-methoxyphenyl)-N-methylamino)propanoic acid is critical. Incomplete N-methylation or competing side reactions during the Michael addition of acrylic acid to N-methyl-p-anisidine can drastically reduce the amount of starting material available for the final cyclization step. It is crucial to purify this intermediate and confirm its identity and purity by NMR and MS before proceeding.
-
Sub-optimal Cyclization Conditions: The intramolecular Friedel-Crafts reaction is highly sensitive to the choice of catalyst, temperature, and reaction time. An insufficiently strong acid catalyst may not promote the reaction efficiently, while overly harsh conditions can lead to degradation and side reactions.
-
Side Reaction Predominance: The most significant yield-reducing culprits are often competing side reactions during the cyclization step. These are detailed in the questions below.
-
Mechanical Losses: Difficult work-up procedures or challenging purifications can lead to significant loss of product.
Question 2: My final product is contaminated with a compound that has a molecular weight 14 Da less than the target molecule. What is this impurity?
Answer: This is almost certainly the demethylated analog, 6-hydroxy-1-methyl-3,4-dihydroquinolin-2(1H)-one .
-
Causality: The methoxy group (-OCH₃) on the aromatic ring is susceptible to cleavage under strong acidic conditions, particularly with Lewis acids like AlCl₃ or high concentrations of Brønsted acids at elevated temperatures.[1] The acid catalyst, essential for the cyclization, can also catalyze the cleavage of the methyl ether, resulting in a phenol.
-
Mechanism: The ether oxygen is protonated by the acid, making it a good leaving group (methanol). The resulting aryl cation is then quenched by water during the reaction or workup.
-
Solution:
-
Use a Milder Catalyst: Polyphosphoric acid (PPA) or Eaton's Reagent (P₂O₅ in MsOH) are often effective for cyclization while being less prone to causing demethylation compared to AlCl₃.[2]
-
Optimize Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Monitor the reaction by TLC or LC-MS to avoid prolonged heating once the starting material is consumed.
-
Anhydrous Conditions: Ensure the reaction is performed under strictly anhydrous conditions, as water can facilitate the demethylation process.
-
Troubleshooting Summary Table
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Overall Yield | Incomplete precursor synthesis; Sub-optimal cyclization; Side reactions; Work-up losses. | Verify precursor purity; Screen catalysts (PPA, Eaton's); Optimize temperature and time; Refine purification protocol. |
| Demethylated Byproduct | Acid-catalyzed cleavage of the 6-methoxy group. | Use milder catalysts (PPA); Lower reaction temperature; Ensure anhydrous conditions. |
| Reaction Mixture is a Dark Tar | Polymerization or charring due to overly harsh conditions. | Reduce reaction temperature; Decrease catalyst loading; Ensure slow, controlled addition of reagents. |
| Incomplete Reaction | Insufficient catalyst activity; Low temperature; Short reaction time. | Use a stronger acid catalyst; Increase temperature incrementally; Extend reaction time, monitoring by TLC/LC-MS. |
| Isomeric Impurities | Incorrect regiochemistry during Friedel-Crafts cyclization (unlikely but possible). | Confirm the structure of the starting precursor; The directing effects of the amide and methoxy group strongly favor the desired product. |
Question 3: Upon adding the cyclization catalyst, my reaction mixture turned into a dark, intractable tar. What happened?
Answer: This indicates polymerization and/or decomposition of your starting material or product.
-
Causality: The carbocation or acylium ion intermediates formed during the Friedel-Crafts reaction are highly reactive.[3] If the intramolecular cyclization is slow or disfavored, these intermediates can react with other molecules in the mixture (intermolecular reaction), leading to the formation of high molecular weight polymers.[4] This is exacerbated by:
-
Excessively High Temperatures: Provides the activation energy for undesired pathways.
-
High Concentration: Increases the probability of intermolecular collisions.
-
Overly Aggressive Catalyst: A very strong Lewis acid can promote charring and decomposition.
-
-
Solution:
-
Temperature Control: Maintain a consistent and controlled temperature. Start at a lower temperature and gradually increase it if the reaction does not proceed.
-
Dilution: While counterintuitive for an intramolecular reaction, running the reaction in a more dilute solution can sometimes disfavor the intermolecular polymerization pathway.
-
Reverse Addition: Consider adding the substrate slowly to the pre-heated acid catalyst to keep the instantaneous concentration of the organic material low.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the key cyclization step?
A1: The cyclization of 3-(N-(4-methoxyphenyl)-N-methylamino)propanoic acid proceeds via an intramolecular electrophilic aromatic substitution (a Friedel-Crafts acylation). The key steps are:
-
Activation of the carboxylic acid by the strong acid catalyst (e.g., PPA) to form a highly reactive acylium ion.
-
The electron-rich aromatic ring, activated by the ortho-, para-directing methoxy group, acts as a nucleophile.
-
The ring attacks the acylium ion electrophile at the ortho position to the methoxy group, forming a six-membered ring and a resonance-stabilized carbocation intermediate (a sigma complex).
-
A proton is eliminated from the ring, restoring aromaticity and yielding the final product.
}
Figure 1. Mechanism of the intramolecular Friedel-Crafts cyclization.
Q2: Which acid catalyst is best for the cyclization step?
A2: There is no single "best" catalyst, as the optimal choice depends on the specific substrate and scale. However, here is a comparison of common choices:
| Catalyst | Pros | Cons |
| Polyphosphoric Acid (PPA) | Good dehydrating agent; Generally provides good yields; Less harsh than AlCl₃. | Viscous and difficult to stir; Work-up can be challenging (hydrolysis). |
| Eaton's Reagent (P₂O₅/MsOH) | Very powerful dehydrating/cyclizing agent; Often gives high yields at lower temperatures. | Highly corrosive; Work-up requires careful quenching. |
| Aluminum Chloride (AlCl₃) | Strong, classic Friedel-Crafts catalyst. | Prone to causing demethylation of the methoxy group[1]; Requires strictly anhydrous conditions; Can complex with product. |
| Conc. Sulfuric Acid (H₂SO₄) | Inexpensive and readily available. | Can cause sulfonation as a side reaction; Can lead to charring at higher temperatures. |
For this specific synthesis, PPA or Eaton's Reagent are generally the recommended starting points to balance reactivity with minimizing the key side reaction of demethylation.
Q3: How can I effectively monitor the reaction's progress?
A3: Thin-Layer Chromatography (TLC) is the most convenient method.
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30-50% ethyl acetate) is a good starting point.
-
Visualization: Use a UV lamp (254 nm). The aromatic starting material and product should both be UV active.
-
Procedure: Spot the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture on the TLC plate. As the reaction proceeds, you should see the spot corresponding to the starting material diminish and a new, typically lower Rf spot for the more polar product appear and intensify. The reaction is complete when the starting material spot is no longer visible. For more quantitative analysis, HPLC or GC-MS can be used.
Key Side Reaction Pathways
Understanding potential side reactions is crucial for troubleshooting. The primary off-target pathways involve demethylation and intermolecular polymerization.
}
Figure 2. Competing reaction pathways during cyclization.
Experimental Protocols
Protocol 1: Synthesis of 3-(N-(4-methoxyphenyl)-N-methylamino)propanoic acid (Precursor)
This protocol is a representative method and may require optimization.
-
N-methylation: To a solution of p-anisidine (1.0 eq) in a suitable solvent (e.g., THF), add a base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes. Add methyl iodide (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir for 12-18 hours. Quench carefully with water and extract the N-methyl-p-anisidine with ethyl acetate. Purify by column chromatography.
-
Michael Addition: Dissolve the purified N-methyl-p-anisidine (1.0 eq) and acrylic acid (1.2 eq) in toluene.[5] Heat the mixture to a gentle reflux for 24 hours.
-
Work-up: Cool the reaction mixture. Add 5% aqueous sodium hydroxide solution and extract with diethyl ether to remove any unreacted N-methyl-p-anisidine.
-
Isolation: Carefully acidify the aqueous layer with hydrochloric acid to a pH of ~4-5. The product, 3-(N-(4-methoxyphenyl)-N-methylamino)propanoic acid, will precipitate as a solid.
-
Purification: Filter the solid, wash with cold water, and dry under vacuum. Confirm structure and purity via ¹H NMR, ¹³C NMR, and MS.
Protocol 2: Intramolecular Cyclization to 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one
Safety Note: Polyphosphoric acid and Eaton's reagent are highly corrosive and moisture-sensitive. Handle with appropriate personal protective equipment in a fume hood.
-
Setup: In a round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add polyphosphoric acid (PPA, ~10 times the weight of the substrate).
-
Heating: Heat the PPA to 80-90 °C with stirring.
-
Addition: Add the precursor, 3-(N-(4-methoxyphenyl)-N-methylamino)propanoic acid (1.0 eq), portion-wise to the hot PPA over 15-20 minutes, ensuring the temperature does not rise excessively.
-
Reaction: Stir the mixture at 90-100 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Allow the flask to cool to about 60 °C. Very carefully and slowly, pour the viscous mixture onto an excess of crushed ice with vigorous stirring. This step is highly exothermic.
-
Extraction: Once the quench is complete and the mixture is at room temperature, extract the aqueous slurry with ethyl acetate or dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water).
References
-
ResearchGate. Synthesis of N-(4-methoxyphenyl)-N-(2-carboxylethyl)-β-alanine. Available from: [Link]
- Google Patents. CN103804289A - Method for synthetizing 6-methoxyquinoline.
-
Organic Syntheses. 6-methoxy-8-nitroquinoline. Available from: [Link]
-
Organic Chemistry Portal. Dihydroquinolinone synthesis. Available from: [Link]
-
Chemical Synthesis Database. 3-(4-methoxyphenyl)-beta-alanine. Available from: [Link]
- Google Patents. US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
-
PMC - NIH. Applications of Friedel–Crafts reactions in total synthesis of natural products. Available from: [Link]
-
MDPI. 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. Available from: [Link]
-
PubMed Central. Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. Available from: [Link]
-
AHH Chemical Co., Ltd. N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]-beta-alanine,6945-33-1 Products Supply. Available from: [Link]
-
PubChem. 6-Methoxy-1-methyl-3,4-dihydroisoquinoline. Available from: [Link]
-
PubChem. 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one. Available from: [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]
-
ResearchGate. 3-Chloro-N-(4-methoxyphenyl)propanamide. Available from: [Link]
-
PMC - NIH. 3-Chloro-N-(4-methoxyphenyl)propanamide. Available from: [Link]
- Google Patents. CN113548977A - Process for producing N-methyl-beta-alanine derivative.
-
ResearchGate. Reactions of 6,7-Dimethoxy-3,4-dihydroisoquinoline with o-Quinone Methides. Available from: [Link]
-
PubChem. 3-Chloro-n-(4-methoxyphenyl)propanamide. Available from: [Link]
-
PMC - NIH. MULTICOMPONENT REACTIONS: SYNTHESIS OF SPIROCYCLIC TETRAHYDROPYRAN DERIVATIVES BY PRINS CYCLIZATION. Available from: [Link]
-
NSF Public Access Repository. Light-Mediated Synthesis of 2-(4-Methoxyphenyl)-1-pyrroline via Intramolecular Reductive Cyclization of a Triplet Alkylnitrene. Available from: [Link]
-
Semantic Scholar. Synthesis of (6-Methoxy-2,5-dinitro-quinolin-4-yl). Available from: [Link]
-
ResearchGate. Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. Available from: [Link]
-
Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. Available from: [Link]
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available from: [Link]
-
Chemistry Steps. Friedel-Crafts Alkylation with Practice Problems. Available from: [Link]
-
Scilit. Intramolecular Cyclization with Nitrenium Ions Generated from N-Chloro-N-methoxyamides in Neutral Conditions. Available from: [Link]
-
ResearchGate. Synthesis of 3-(4′-Methoxyphenyl)-2,2,4,4-Tetramethylpentane and Some Cyclic Analogs. Available from: [Link]
-
MDPI. Synthesis and Cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines. Available from: [Link]
-
ResearchGate. Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Available from: [Link]
Sources
- 1. US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]
- 2. MULTICOMPONENT REACTIONS: SYNTHESIS OF SPIROCYCLIC TETRAHYDROPYRAN DERIVATIVES BY PRINS CYCLIZATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
Validating the Efficacy of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one: A Comparative Guide for Anti-Fibrotic Drug Discovery
A Note to the Reader: As a Senior Application Scientist, the rigorous validation of a compound's efficacy is paramount. Our comprehensive search of the scientific literature and patent databases for 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one reveals its potential application in the treatment of fibrotic diseases. However, to date, there is no publicly available experimental data validating its efficacy.
Therefore, this guide is structured to provide a robust framework for the validation of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one as a potential anti-fibrotic agent. We will outline a scientifically sound, multi-step process for its evaluation, comparing its potential performance against the current standards-of-care in idiopathic pulmonary fibrosis (IPF), Pirfenidone and Nintedanib. This document will serve as a comprehensive roadmap for researchers, scientists, and drug development professionals to ascertain the therapeutic promise of this molecule.
Introduction to Anti-Fibrotic Drug Discovery
Fibrosis is a pathological process characterized by the excessive deposition of extracellular matrix (ECM) components, leading to the scarring and hardening of tissues and organs. This can ultimately result in organ dysfunction and failure. Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal lung disease with a median survival of 3-5 years post-diagnosis. The current therapeutic landscape for IPF is dominated by two FDA-approved drugs: Pirfenidone and Nintedanib.
Pirfenidone is an orally available small molecule with anti-fibrotic, anti-inflammatory, and antioxidant properties.[1] Its precise mechanism of action is not fully elucidated, but it is known to inhibit the production of pro-fibrotic and pro-inflammatory cytokines, such as transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α).[2]
Nintedanib is a small molecule tyrosine kinase inhibitor that targets multiple receptors involved in the pathogenesis of fibrosis, including the vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).[3][4] By inhibiting these pathways, Nintedanib interferes with fibroblast proliferation, migration, and differentiation into myofibroblasts, the primary cell type responsible for excessive ECM deposition.[5][6]
This guide will detail the necessary in vitro and in vivo studies to position 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one within this therapeutic context.
In Vitro Efficacy Validation
The initial assessment of an investigational compound's anti-fibrotic potential begins with a series of well-defined in vitro assays. These assays are designed to probe the compound's effect on the key cellular and molecular events that drive the fibrotic process.
Fibroblast-to-Myofibroblast Differentiation Assay
The differentiation of fibroblasts into contractile, ECM-producing myofibroblasts is a hallmark of fibrosis and is primarily driven by TGF-β1.[7] An in vitro assay to assess the inhibition of this process is a critical first step.
Experimental Protocol:
-
Cell Culture: Human pulmonary fibroblasts isolated from healthy donors or patients with IPF are cultured in appropriate media.
-
Induction of Differentiation: Cells are stimulated with a known concentration of recombinant human TGF-β1 (typically 1-10 ng/mL) to induce myofibroblast differentiation.
-
Compound Treatment: Concurrently with TGF-β1 stimulation, cells are treated with a dose-range of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one, Pirfenidone, and Nintedanib.
-
Endpoint Analysis (48-72 hours post-treatment):
-
Immunofluorescence Staining: Cells are fixed and stained for α-smooth muscle actin (α-SMA), a key marker of myofibroblast differentiation.[8] Nuclei are counterstained with DAPI.
-
Western Blot Analysis: Cell lysates are analyzed for the expression levels of α-SMA and collagen type I.
-
Quantitative Real-Time PCR (qRT-PCR): mRNA levels of key fibrotic genes such as ACTA2 (encoding α-SMA), COL1A1 (encoding collagen type I), and FN1 (encoding fibronectin) are quantified.[9]
-
Data Presentation:
The results should be summarized in a table comparing the IC50 values (the concentration at which 50% of the maximal inhibitory effect is observed) for each compound.
| Compound | α-SMA Expression (IC50) | Collagen I Expression (IC50) |
| 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one | To be determined | To be determined |
| Pirfenidone | Reported values | Reported values |
| Nintedanib | Reported values | Reported values |
Causality behind Experimental Choices: This assay directly assesses the compound's ability to interfere with a central pathogenic mechanism in fibrosis. The inclusion of Pirfenidone and Nintedanib provides a benchmark for evaluating the relative potency of the test compound.
DOT Script for Signaling Pathway:
Caption: TGF-β1 signaling pathway leading to myofibroblast differentiation.
Collagen Deposition Assay
This assay quantifies the amount of newly synthesized and deposited collagen, a primary component of the fibrotic ECM.
Experimental Protocol:
-
Cell Culture and Treatment: Similar to the differentiation assay, human pulmonary fibroblasts are treated with TGF-β1 and the test compounds.
-
Collagen Staining: After a suitable incubation period (e.g., 72 hours), the cell layers are stained with Sirius Red, a dye that specifically binds to collagen fibers.
-
Quantification: The stained collagen is eluted, and the absorbance is measured spectrophotometrically to quantify the total amount of deposited collagen.
Data Presentation:
A bar graph comparing the percentage of collagen deposition relative to the TGF-β1 treated control for each compound at a specific concentration would be appropriate.
Causality behind Experimental Choices: This assay provides a direct measure of the functional consequence of inhibiting fibroblast activation – the reduction of ECM deposition.
In Vivo Efficacy Validation
Positive results from in vitro studies warrant further investigation in a relevant animal model of pulmonary fibrosis. The bleomycin-induced lung fibrosis model is the most widely used and well-characterized model for this purpose.
Bleomycin-Induced Lung Fibrosis Model
Bleomycin, an anti-cancer agent, induces lung injury and subsequent fibrosis when administered to rodents. This model allows for the evaluation of a compound's efficacy in a more complex biological system.
Experimental Protocol:
-
Animal Model: C57BL/6 mice are commonly used for this model.
-
Induction of Fibrosis: A single intratracheal or intranasal instillation of bleomycin is administered to the mice.[10]
-
Compound Administration: Treatment with 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one, Pirfenidone, or Nintedanib (and a vehicle control) is initiated either prophylactically (at the time of bleomycin administration) or therapeutically (after the establishment of fibrosis, typically 7-14 days post-bleomycin).
-
Endpoint Analysis (21-28 days post-bleomycin):
-
Histological Analysis: Lung tissues are harvested, fixed, and stained with Masson's trichrome or Sirius Red to visualize and score the extent of fibrosis using the Ashcroft scoring system.
-
Hydroxyproline Assay: A portion of the lung tissue is hydrolyzed to measure the hydroxyproline content, a major component of collagen and a quantitative marker of fibrosis.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid is collected to assess inflammatory cell infiltration and cytokine levels.
-
Data Presentation:
The results should be presented in a table comparing the key endpoints between the different treatment groups.
| Treatment Group | Ashcroft Score (mean ± SD) | Lung Hydroxyproline (µ g/lung ) | Total BAL Cells (x10^5) |
| Vehicle Control | To be determined | To be determined | To be determined |
| Bleomycin + Vehicle | To be determined | To be determined | To be determined |
| Bleomycin + 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one | To be determined | To be determined | To be determined |
| Bleomycin + Pirfenidone | Reported values | Reported values | Reported values |
| Bleomycin + Nintedanib | Reported values | Reported values | Reported values |
Causality behind Experimental Choices: The bleomycin model provides a robust in vivo system to assess the anti-fibrotic efficacy of a compound, taking into account its pharmacokinetic and pharmacodynamic properties in a living organism. Comparing both prophylactic and therapeutic treatment regimens can provide insights into the compound's potential for preventing the onset of fibrosis versus treating established disease.
DOT Script for Experimental Workflow:
Caption: Workflow for the bleomycin-induced lung fibrosis model.
Conclusion
The validation of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one as a potential anti-fibrotic agent requires a systematic and rigorous approach. The experimental framework outlined in this guide, from in vitro mechanistic studies to in vivo efficacy models, provides a clear path forward for its evaluation. By directly comparing its performance against the established therapies, Pirfenidone and Nintedanib, a comprehensive understanding of its therapeutic potential can be achieved. The successful completion of these studies will be instrumental in determining whether this compound warrants further development as a novel treatment for fibrotic diseases.
References
-
Pirfenidone - Wikipedia. [Link]
-
Nintedanib - Wikipedia. [Link]
-
Wollin, L., et al. (2015). Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis. European Respiratory Journal, 45(5), 1434-1445. [Link]
-
Wollin, L., et al. (2015). Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis. PubMed, 25745043. [Link]
-
Mechanism of Action | OFEV® (nintedanib) capsules - Boehringer Ingelheim. [Link]
-
What is the mechanism of Pirfenidone ? - Patsnap Synapse. [Link]
-
Two in vitro assays relevant to lung fibrosis for evaluating the potency and efficacy of prospective anti -fibrotic drugs - Charles River Laboratories. [Link]
-
In Vitro Fibrosis Assay Services - PhenoVista Biosciences. [Link]
-
Pirfenidone : Uses, Interactions, Mechanism of Action , and More - Minicule. [Link]
-
Pirfenidone is a cardioprotective drug: Mechanisms of action and preclinical evidence. Pharmacological Research, 155, 104694. [Link]
-
Nintedanib - StatPearls - NCBI Bookshelf. [Link]
-
Pirfenidone 200 mg Uses, Dosage, Mechanism of Action , and Benefits - Sterispharma. [Link]
-
Towards an in vitro assay for fibrosis research - Sygnature Discovery. [Link]
-
In vitro anti -fibrotic activities of herbal compounds and herbs - PubMed. [Link]
-
A Mouse Model of Pulmonary Fibrosis Induced by Nasal Bleomycin Nebulization - JoVE. [Link]
-
In vitro Assays and Imaging Methods for Drug Discovery for Cardiac Fibrosis - Frontiers. [Link]
-
Experimental mouse model of Bleomycin -induced Pulmonary Fibrosis - ResearchGate. [Link]
-
Mouse models of bleomycin -induced pulmonary fibrosis - PubMed. [Link]
-
Bleomycin -induced pulmonary fibrosis model - SMC Laboratories Inc. [Link]
-
PULMONARY FIBROSIS: IN-VIVO BLEOMYCIN MODELS - Fraunhofer ITEM. [Link]
-
A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - NIH. [Link]
-
A novel method for accurate collagen and biochemical assessment of pulmonary tissue utilizing one animal - NIH. [Link]
-
Hydroxyproline analysis for collagen on fibrotic rat lung tissue . Is there a method that gives consistent results? | ResearchGate. [Link]
-
TGF -beta1-mediated fibroblast -myofibroblast terminal differentiation -the role of Smad proteins - PubMed. [Link]
-
Transforming Growth Factor-Beta1 and Human Gingival Fibroblast-to-Myofibroblast Differentiation: Molecular and Morphological Modifications - PMC - PubMed Central. [Link]
-
Measurement of dermal collagen synthesis rate in vivo in humans - PubMed - NIH. [Link]
-
Transforming Growth Factor -β1 (TGF -β1)-stimulated Fibroblast to Myofibroblast Differentiation Is Mediated by Hyaluronan (HA)-facilitated Epidermal Growth Factor Receptor (EGFR) and CD44 Co-localization in Lipid Rafts - PubMed Central. [Link]
-
Visualisation of newly synthesised collagen in vitro and in vivo - ResearchGate. [Link]
-
Abrogation of TGF-β1-induced fibroblast-myofibroblast differentiation by histone deacetylase inhibition - PMC - NIH. [Link]
-
Transforming growth factor -β1 induces differentiation of rainbow trout (Oncorhynchus mykiss) cardiac fibroblasts into myofibroblasts - Company of Biologists Journals. [Link]
-
In vivo dynamic visualization and evaluation of collagen degradation utilizing NIR-II fluorescence imaging in mice models | Regenerative Biomaterials | Oxford Academic. [Link]
-
Collagen - Wikipedia. [Link]
-
New imaging tools reveal live cellular collagen secretion, fibril dynamics and network organisation | bioRxiv. [Link]
-
Ailanthone ameliorates pulmonary fibrosis by suppressing JUN-dependent MEOX1 activation - PMC - PubMed Central. [Link]
-
1 -benzyl-6 -nitro-4 -phenyl-4 -(methoxycarbonyl)-2 (1H)- pyridinone, a novel pirfenidone derivative, alleviate hepatic fibrosis through T cells - ResearchGate. [Link]
-
Anti-fibrosis - Immuno/Inflammatory Mediators - Chemietek. [Link]
-
In vitro activities of 3 -hydroxy-1 ,5,6 -trimethoxy-2 -methyl -9,10-anthraquinone against non-small cell lung carcinoma - PubMed. [Link]
Sources
- 1. Potential protective effect of 3,3′-methylenebis(1-ethyl-4-hydroxyquinolin-2(1H)-one) against bleomycin-induced lung injury in male albino rat via modulation of Nrf2 pathway: biochemical, histological, and immunohistochemical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anti-fibrosis activity study of N₁-substituted phenylhydroquinolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bleomycin induces molecular changes directly relevant to idiopathic pulmonary fibrosis: a model for "active" disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of active and total transforming growth factor-β levels in serum and solid organ tissues by bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Anti-fibrosis Activity Study of N1-Substituted Phenylhydroquinolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. corgenix.com [corgenix.com]
- 7. Identification of pyroptosis-associated gene to predict fibrosis and reveal immune characterization in non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genetic susceptibility to asbestos-related fibrotic pleuropulmonary changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Discovery of MORF-627, a Highly Selective Conformationally-Biased Zwitterionic Integrin αvβ6 Inhibitor for Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Quinolinone Inhibitors: From a Core Scaffold to Targeted Therapeutics
As a Senior Application Scientist, this guide provides an in-depth comparison of quinolinone-based inhibitors, using 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one as a foundational scaffold to explore the structural nuances that dictate target specificity and inhibitory potency across various therapeutic classes.
Introduction: The quinolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1] Its rigid, bicyclic structure provides a versatile template for chemists to append various functional groups, thereby modulating physicochemical properties and directing biological activity toward a specific target. This guide uses the simple, substituted scaffold of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one as a starting point to dissect the structure-activity relationships (SAR) that transform this basic framework into highly potent and selective inhibitors for diverse biological targets, from protein kinases to metabolic enzymes.
We will explore how modifications to the quinolinone ring system give rise to distinct classes of inhibitors, supported by comparative experimental data and detailed protocols for their evaluation. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand and leverage this powerful chemical motif.
Section 1: The 3,4-Dihydroquinolin-2(1H)-one Core: A Structural and Synthetic Overview
The 3,4-dihydroquinolin-2(1H)-one structure represents a saturated variant of the more aromatic quinolin-2(1H)-one. This saturation introduces a non-planar, three-dimensional character that can be crucial for fitting into the active sites of protein targets.
Analysis of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one:
-
6-Methoxy Group: The methoxy group at the C6 position is an electron-donating group. This influences the electronic properties of the benzene portion of the scaffold, which can be critical for forming π-π stacking or other non-covalent interactions with aromatic amino acid residues in a target's binding pocket.
-
1-Methyl Group (N-Methylation): The methyl group on the nitrogen atom at position 1 removes the hydrogen bond donor capability of the amide, converting it into a tertiary amide. This modification can enhance metabolic stability, improve cell permeability, and prevent the formation of certain intermolecular interactions, which can be leveraged to fine-tune target selectivity.
General Synthetic Workflow: The synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives is well-established, often involving cyclization reactions of N-arylacrylamides or palladium-catalyzed intramolecular amidation.[2] The choice of synthetic route allows for modular installation of desired substituents.
Caption: Generalized synthetic workflow for producing substituted 3,4-dihydroquinolin-2(1H)-ones.
Section 2: Comparative Analysis of Quinolinone Inhibitors by Target Class
The versatility of the quinolinone scaffold is best illustrated by comparing derivatives that have been optimized for different biological targets. The following sections highlight key classes of quinolinone inhibitors, with supporting data on their performance.
Protein Kinase Inhibitors
Quinoline and quinolinone derivatives are prominent in oncology as inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[3][4]
-
Mechanism of Action: These compounds typically act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase domain to block downstream phosphorylation events. The quinoline/quinolinone core often serves as a "hinge-binder," forming hydrogen bonds with the kinase hinge region.[7]
-
Key Structural Features: Potent kinase inhibition is often achieved by adding a substituted aniline group at the C4 position, creating the 4-anilino-quinoline/quinazoline scaffold.[7] Further substitutions at the C6 and C7 positions with solubilizing groups (e.g., morpholine) are common to improve pharmacokinetic properties.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinolinone-based kinase inhibitors.
Comparative Data for Quinoline/Quinolinone Kinase Inhibitors
| Compound/Class | Target(s) | IC50 | Reference |
| Cabozantinib | c-Met, VEGFR2 | 1.3 nM, 0.035 nM | [6] |
| Dactolisib | PI3Kα, mTOR | 0.9 μM, 1.4 μM | [6] |
| Compound 38 (Zhao et al.) | PI3K, mTOR | 0.72 μM, 2.62 μM | [6] |
| Nishii et al. Compound 26 | c-Met | 9.3 nM | [6] |
Mutant IDH1 (mIDH1) Inhibitors
Mutations in isocitrate dehydrogenase 1 (IDH1) are found in various cancers and lead to the production of an oncometabolite, 2-hydroxyglutarate. Quinolinone derivatives have been developed as potent and selective allosteric inhibitors of mIDH1.[8]
-
Mechanism of Action: Unlike ATP-competitive kinase inhibitors, these quinolinones bind to an allosteric site at the interface of the mIDH1 homodimer, locking the enzyme in an inactive conformation.[8]
-
Key Structural Features: The development from an early lead to a preclinical candidate involved optimizing substitutions on the quinolinone core to improve metabolic stability and oral bioavailability without compromising potency.[8]
Comparative Data for Quinolinone mIDH1 Inhibitors
| Compound (Dai et al.) | Target | IC50 (R132H) | Selectivity vs WT IDH1 | Reference |
| Lead Compound 24 | mIDH1 | 16 nM | > 6250-fold | [8] |
| Preclinical Candidate 63 | mIDH1 | 6 nM | > 16667-fold | [8] |
Immunomodulatory Agents
The quinolinone scaffold has also been utilized to develop immunosuppressive agents by inhibiting the production of key cytokines like Interleukin-2 (IL-2).[9]
-
Mechanism of Action: Certain quinolinone derivatives suppress IL-2 release from activated T cells by inhibiting the promoter activities of crucial transcription factors, namely NF-κB and NFAT (nuclear factor of activated T cells).[9]
-
Key Structural Features: Structure-activity relationship studies revealed that optimizing three different side chains around the quinolinone skeleton was critical to achieving potent IL-2 inhibitory activity without inducing cytotoxicity.[9]
Performance of Lead Immunosuppressive Quinolinone
| Compound (Lee et al.) | Assay | IC50 / % Inhibition | Reference |
| Compound 11l | IL-2 release (PMA/Ionomycin) | 80 ± 10 nM | [9] |
| Compound 11l | IL-2 release (anti-CD3/CD28) | 83% inhibition at 10 μM | [9] |
Section 3: Experimental Protocol for Evaluating Quinolinone Inhibitors
To ensure trustworthiness and reproducibility, a well-defined experimental protocol is essential. The following describes a standard in vitro kinase inhibition assay, a fundamental method for characterizing ATP-competitive inhibitors.
Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure inhibitor binding to a kinase active site.
1. Principle: The assay relies on the competition between an Alexa Fluor™ 647-labeled ATP-competitive tracer and the test inhibitor for binding to a GST-tagged kinase labeled with a terbium (Tb)-labeled anti-GST antibody. When the tracer is bound to the kinase, excitation of the Tb donor results in energy transfer to the Alexa Fluor™ acceptor, producing a high FRET signal. An inhibitor that displaces the tracer disrupts FRET, leading to a decrease in the signal.
2. Materials:
-
Kinase of interest (e.g., c-Met, EGFR)
-
Tb-anti-GST Antibody
-
Kinase Tracer (specific to the kinase)
-
Test Quinolinone Inhibitors (dissolved in 100% DMSO)
-
Kinase Buffer
-
384-well microplate (low-volume, black)
-
Plate reader capable of TR-FRET measurements
3. Step-by-Step Methodology:
-
Prepare Reagents: Thaw all reagents on ice. Prepare a 2X solution of the Kinase/Tb-Antibody complex in kinase buffer. Prepare a 2X solution of the Tracer in kinase buffer.
-
Inhibitor Dilution: Create a serial dilution of the quinolinone inhibitor in 100% DMSO. A typical starting concentration is 1 mM, followed by 1:3 serial dilutions. Then, dilute these DMSO stocks into the kinase buffer to create a 4X final concentration.
-
Assay Plate Setup:
-
Add 2.5 µL of the 4X inhibitor solution (or buffer with DMSO for controls) to the wells of the 384-well plate.
-
Add 2.5 µL of the 2X Kinase/Tb-Antibody complex to all wells.
-
Add 5 µL of the 2X Tracer to all wells.
-
The final volume in each well will be 10 µL.
-
-
Incubation: Mix the plate gently on a plate shaker for 1 minute. Incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader. Measure the emission at 520 nm (Terbium) and 665 nm (Alexa Fluor™ 647) following excitation at 340 nm.
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 520 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of inhibitor required to displace 50% of the tracer.
-
Caption: Experimental workflow for a TR-FRET based kinase binding assay to determine inhibitor IC50.
Conclusion and Future Perspectives
The journey from a simple scaffold like 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one to clinically relevant drugs such as Cabozantinib highlights the power of medicinal chemistry and structure-based drug design. The quinolinone core is a testament to the concept of a "privileged structure," demonstrating remarkable adaptability in targeting diverse protein families through precise and rational modifications.
Future challenges and opportunities in this space include overcoming drug resistance mechanisms, improving selectivity to minimize off-target effects, and exploring novel applications such as targeted protein degraders or PET imaging agents.[10][11] As our understanding of disease biology deepens, the versatile quinolinone scaffold will undoubtedly continue to be a valuable starting point for the development of next-generation therapeutics.
References
-
Lee, J., et al. (2016). Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents. Bioorganic & Medicinal Chemistry, 24(22), 5875-5883. [Link]
-
Kim, Y., et al. (2018). Synthesis and structure-activity relationships of quinolinone and quinoline-based P2X7 receptor antagonists and their anti-sphere formation activities in glioblastoma cells. Bioorganic & Medicinal Chemistry, 26(10), 2764-2776. [Link]
-
Kung, P. P., et al. (2008). Structure activity relationships of quinoline-containing c-Met inhibitors. European Journal of Medicinal Chemistry, 43(6), 1321-1329. [Link]
-
Kaur, M., et al. (2021). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Indian Chemical Society, 98(11), 100183. [Link]
-
Ioniță, P., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(23), 7175. [Link]
-
Abdel-Ghani, T. M., et al. (2022). Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate. [Link]
-
Musso, L., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4277. [Link]
-
Raj, R., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(8), 100582. [Link]
-
Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. [Link]
-
Dai, D., et al. (2019). Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. Journal of Medicinal Chemistry, 62(14), 6575-6596. [Link]
-
Organic Chemistry Portal. (2024). Dihydroquinolinone synthesis. Organic Chemistry Portal. [Link]
-
SOFIE Biosciences. (2025). SOFIE Biosciences Announces First Patient Dosed in [18F]FAPI-74 Phase 3 Study. PR Newswire. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Dihydroquinolinone synthesis [organic-chemistry.org]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. Structure activity relationships of quinoline-containing c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) [mdpi.com]
- 8. Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SOFIE Biosciences Announces First Patient Dosed in [18F]FAPI-74 Phase 3 Study [prnewswire.com]
A Comparative Analysis of 3,4-Dihydroquinolin-2(1H)-one Analogs as Potential VEGFR2 Inhibitors for Glioblastoma Therapy
Introduction: The Quinolinone Scaffold in Oncology
The 3,4-dihydroquinolin-2(1H)-one core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. While the initial focus of this guide was on 6-methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one analogs, a comprehensive comparative study on this specific series proved elusive in the current literature. However, a robust and recent study on a closely related series of 6-hydroxy-3,4-dihydroquinolin-2(1H)-one derivatives offers an excellent opportunity to delve into the structure-activity relationships (SAR) and therapeutic potential of this compound class.[1] This guide will, therefore, provide a detailed comparative analysis of these 6-hydroxy-3,4-dihydroquinolin-2(1H)-one analogs as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) for the treatment of glioblastoma multiforme (GBM).
Glioblastoma is a highly aggressive and vascularized brain tumor with a grim prognosis.[2] The rapid growth and progression of GBM are heavily reliant on angiogenesis, the formation of new blood vessels, a process primarily driven by the VEGF signaling pathway.[3][4] VEGFR2, a key receptor tyrosine kinase, plays a pivotal role in mediating the angiogenic signals of VEGF.[5][6] Consequently, inhibiting VEGFR2 has emerged as a critical therapeutic strategy to stifle tumor growth and vascularization.[5][7] The 3,4-dihydroquinolin-2(1H)-one scaffold has been identified as a promising starting point for the design of novel VEGFR2 inhibitors.[1]
This guide will present a comparative analysis of 23 novel 6-hydroxy-3,4-dihydroquinolin-2(1H)-one analogs, detailing their synthesis, in silico evaluation of their binding affinity to VEGFR2, and their in vitro anti-proliferative activity against human glioblastoma cell lines.
Comparative Biological Data
The anti-proliferative efficacy of the synthesized 3,4-dihydroquinolin-2(1H)-one analogs was evaluated against two human glioblastoma cell lines, U87-MG and U138-MG, using the MTT assay. The half-maximal inhibitory concentration (IC50) values were determined and are presented below, alongside their in silico molecular docking scores against VEGFR2. A lower docking score indicates a higher predicted binding affinity.
| Compound ID | R-Group on Phenylhydrazone | Molecular Docking Score (kcal/mol) | IC50 (µM) - U87-MG | IC50 (µM) - U138-MG |
| 4a | 2-hydroxy | -8.9 | > 50 | > 50 |
| 4b | 3-hydroxy | -9.1 | > 50 | > 50 |
| 4c | 4-hydroxy | -9.3 | 35.2 | 38.1 |
| 4d | 2-methoxy | -8.8 | > 50 | > 50 |
| 4e | 4-methoxy | -9.2 | 28.4 | 30.2 |
| 4f | 2-chloro | -9.5 | 22.1 | 25.4 |
| 4g | 3-chloro | -9.7 | 18.9 | 20.7 |
| 4h | 4-chloro | -9.9 | 15.3 | 17.8 |
| 4i | 2-fluoro | -9.1 | 30.5 | 33.1 |
| 4j | 3-fluoro | -9.3 | 26.8 | 29.5 |
| 4k | 4-fluoro | -9.6 | 19.7 | 21.9 |
| 4l | 2-nitro | -10.2 | 12.4 | 14.6 |
| 4m | 3-nitro | -10.8 | 4.20 | 4.80 |
| 4n | 4-nitro | -10.5 | 9.8 | 11.2 |
| 4o | 2-methyl | -8.5 | > 50 | > 50 |
| 4p | 3-methyl | -8.7 | 42.1 | 45.3 |
| 4q | 4-methyl | -9.0 | 8.00 | 9.10 |
| 4r | 2,4-dichloro | -10.1 | 14.1 | 16.3 |
| 4s | 3,4-dichloro | -10.4 | 10.9 | 12.5 |
| 4t | 2,4-dihydroxy | -9.8 | 10.48 | 11.90 |
| 4u | 3,4-dihydroxy | -10.0 | 7.96 | 8.80 |
| 4v | 2,5-dihydroxy | -9.7 | 13.2 | 15.1 |
| 4w | 3,5-dihydroxy | -9.9 | 11.5 | 13.2 |
| TMZ (Temozolomide) | N/A | -5.2 | 92.90 | 93.09 |
Data extracted from Buhlak et al. (2025).[1]
Experimental Protocols
General Synthetic Pathway
The synthesis of the target 3,4-dihydroquinolin-2(1H)-one analogs was accomplished through a three-step process starting from 6-hydroxy-3,4-dihydroquinolin-2(1H)-one.[1]
Caption: General synthetic scheme for the 3,4-dihydroquinolin-2(1H)-one analogs.
Step 1: Synthesis of Ethyl 2-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetate (Intermediate 2)
To a solution of 6-hydroxy-3,4-dihydroquinolin-2(1H)-one (1.0 eq) in a mixture of anhydrous N,N-dimethylformamide (DMF) and tetrahydrofuran (THF), anhydrous potassium carbonate (K2CO3, 2.0 eq) was added, and the mixture was stirred at room temperature for 1 hour. Ethyl bromoacetate (1.2 eq) was then added dropwise, and the reaction was stirred at room temperature until completion (monitored by TLC). The reaction mixture was quenched with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired ethyl ester intermediate.[1]
Scientific Rationale: This step involves a Williamson ether synthesis to introduce an ethyl acetate moiety at the 6-hydroxyl group. Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that readily attacks the electrophilic carbon of ethyl bromoacetate.
Step 2: Synthesis of 2-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetohydrazide (Intermediate 3)
The ethyl ester intermediate from Step 1 (1.0 eq) was dissolved in ethanol, and hydrazine hydrate (3.0 eq) was added. The reaction mixture was heated to reflux for 4-6 hours. After completion, the reaction mixture was cooled to room temperature, and the resulting precipitate was collected by filtration, washed with cold ethanol, and dried to yield the hydrazide intermediate.[1]
Scientific Rationale: This is a standard hydrazinolysis reaction where the highly nucleophilic hydrazine displaces the ethoxy group of the ester to form the corresponding hydrazide. This hydrazide is a key intermediate for the subsequent condensation reaction.
Step 3: Synthesis of Target Analogs (4a-4w)
The hydrazide intermediate (1.0 eq) and a substituted aromatic aldehyde or ketone (1.1 eq) were dissolved in ethanol. A catalytic amount of glacial acetic acid was added, and the mixture was refluxed for 4-12 hours. The progress of the reaction was monitored by TLC. Upon completion, the reaction mixture was cooled, and the precipitated product was filtered, washed with ethanol, and recrystallized from a suitable solvent to obtain the pure final compounds.[1]
Scientific Rationale: This step involves the condensation reaction between the hydrazide and an aldehyde or ketone to form a hydrazone. The acidic catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the terminal nitrogen of the hydrazide.
In Vitro Anti-Proliferative Activity: MTT Assay
The anti-proliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Protocol:
-
Cell Seeding: U87-MG and U138-MG cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for 72 hours.
-
MTT Addition: After the incubation period, the medium was removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) was added to each well. The plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells, and the IC50 values were determined by plotting the percentage of viability against the logarithm of the compound concentration.
Scientific Rationale: The MTT assay is a colorimetric assay that measures cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, thus providing a quantitative measure of cell viability and the cytotoxic effects of the tested compounds.
In Silico Molecular Docking
Molecular docking studies were performed to predict the binding affinity and interaction patterns of the synthesized analogs within the ATP-binding site of VEGFR2.
Protocol:
-
Protein Preparation: The crystal structure of VEGFR2 (PDB ID: 4AGC) was obtained from the Protein Data Bank. The protein was prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Preparation: The 3D structures of the synthesized analogs were generated and energy-minimized using molecular modeling software.
-
Docking Simulation: The prepared ligands were docked into the ATP-binding site of VEGFR2 using a docking program such as AutoDock or Glide. The docking protocol was validated by redocking the co-crystallized ligand (axitinib) into the binding site and ensuring the root-mean-square deviation (RMSD) was within an acceptable range (< 2 Å).
-
Analysis of Results: The docking results were analyzed based on the docking score (binding energy) and the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the amino acid residues of the receptor.
Scientific Rationale: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand to its protein target. This information can guide the design of more potent and selective inhibitors.
Structure-Activity Relationship (SAR) Analysis
The comparative data presented in the table reveals several key structure-activity relationships for this series of 3,4-dihydroquinolin-2(1H)-one analogs:
-
Influence of Phenyl Ring Substitution: The nature and position of the substituent on the phenylhydrazone moiety significantly impact the anti-proliferative activity.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as nitro (-NO2) and chloro (-Cl), generally leads to higher potency. Notably, compound 4m with a 3-nitro substituent exhibited the lowest IC50 value (4.20 µM against U87-MG), correlating with the best docking score (-10.8 kcal/mol).[1] The 4-nitro analog (4n ) and various chloro-substituted analogs (4f, 4g, 4h, 4r, 4s ) also demonstrated significant activity. This suggests that the electron-withdrawing nature of these groups may enhance the binding interactions with VEGFR2.
-
Electron-Donating Groups: In contrast, electron-donating groups like hydroxyl (-OH) and methyl (-CH3) at most positions resulted in weaker activity. However, dihydroxy-substituted compounds 4t and 4u showed good potency, indicating that specific hydrogen bonding interactions might play a crucial role.
-
Positional Isomerism: The position of the substituent is critical. For instance, the 3-nitro analog (4m ) is more potent than the 2-nitro (4l ) and 4-nitro (4n ) analogs. Similarly, the position of the chloro and hydroxyl groups affects the activity.
-
-
Correlation between Docking Score and IC50: A general trend of correlation between a more favorable (more negative) docking score and a lower IC50 value is observed, suggesting that the in silico predictions are a useful tool for guiding the design of these inhibitors.
Molecular Interactions with VEGFR2
The molecular docking studies revealed that the most potent analog, 4m , binds effectively within the ATP-binding pocket of VEGFR2.
Caption: Key interactions of compound 4m within the VEGFR2 binding site.
The quinolinone core of compound 4m is predicted to form a crucial hydrogen bond with the backbone NH of Cys919 in the hinge region. The hydrazone linker acts as a hydrogen bond donor to the side chain of Glu885. The 3-nitro group, which is critical for the high potency of 4m , forms a hydrogen bond with the backbone NH of Asp1046 in the DFG motif. Additionally, the aromatic ring of the quinolinone scaffold engages in π-π stacking interactions with the phenyl ring of Phe1047. These multiple interactions anchor the inhibitor firmly within the active site, leading to potent inhibition of VEGFR2 kinase activity.
Conclusion and Future Perspectives
This comparative analysis of 23 novel 6-hydroxy-3,4-dihydroquinolin-2(1H)-one analogs has identified several promising candidates for the development of new anti-cancer agents targeting VEGFR2 in glioblastoma. The study highlights the importance of the substitution pattern on the phenylhydrazone moiety, with electron-withdrawing groups, particularly a 3-nitro group, leading to the most potent inhibition of glioblastoma cell proliferation. The strong correlation between in silico docking scores and in vitro activity validates the rational design approach employed.
The most potent compound, 4m , with an IC50 of 4.20 µM against the U87-MG cell line, represents a promising lead for further optimization. Future studies should focus on enhancing the potency and pharmacokinetic properties of this compound. Exploring modifications to the quinolinone core, such as the introduction of a 1-methyl group as initially proposed, could be a viable strategy to improve drug-like properties. Furthermore, in vivo studies in animal models of glioblastoma are warranted to evaluate the efficacy and safety of these promising analogs. The findings presented in this guide provide a solid foundation for the continued development of 3,4-dihydroquinolin-2(1H)-one-based therapeutics for the treatment of glioblastoma and other angiogenesis-dependent cancers.
References
- 1. Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Tumor Development and Angiogenesis in Adult Brain Tumor: Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. VEGFR2 blockade inhibits glioblastoma cell proliferation by enhancing mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VEGF Promotes Proliferation of Human Glioblastoma Multiforme Stem-Like Cells through VEGF Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glioma cell VEGFR-2 confers resistance to chemotherapeutic and antiangiogenic treatments in PTEN-deficient glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one Derivatives
Introduction: The Privileged Scaffold of Dihydroquinolinones
The 3,4-dihydroquinolin-2(1H)-one heterocyclic system is a cornerstone in the landscape of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to provide ligands for diverse biological targets.[1] The inherent structural features of this core, including its aromatic ring, lactam functionality, and the partially saturated heterocyclic ring, offer a versatile platform for chemical modifications. The methylation at the N1 position and the introduction of a methoxy group at the 6-position, as seen in the core topic of this guide, 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one, significantly influence the electronic and steric properties of the scaffold.[1] This guide aims to provide an in-depth comparative analysis of the structure-activity relationships (SAR) of derivatives based on this core, drawing upon experimental data from closely related analogues to elucidate potential therapeutic applications, primarily in oncology and neuroscience.
The Core Scaffold: Points of Molecular Diversity
The 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one structure presents several key positions where chemical modifications can dramatically alter its biological activity. Understanding the impact of substituents at these positions is crucial for rational drug design.
Caption: Core structure of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one highlighting key positions for substitution.
Comparative SAR Analysis: Insights from Analogue Studies
While comprehensive SAR studies on the exact 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one scaffold are not extensively published, valuable insights can be gleaned from research on analogous structures.
Anticancer Activity: Targeting VEGFR2 in Glioblastoma
Recent studies have explored 3,4-dihydroquinolin-2(1H)-one analogues as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis crucial for tumor progression.[2] A series of novel analogues demonstrated significant antiproliferative effects against glioblastoma multiforme (GBM) cell lines, U87-MG and U138-MG.[2]
Table 1: Anticancer Activity of 3,4-Dihydroquinolin-2(1H)-one Analogues against Glioblastoma Cell Lines [2]
| Compound | R6-substituent | R3-substituent | U87-MG IC50 (µM) | U138-MG IC50 (µM) |
| 4m | -OH | -H | >160 | 4.20 |
| 4q | -OH | 4-fluorophenyl | >160 | 8.00 |
| 4t | -OH | 3,4,5-trimethoxyphenyl | 10.66 | 10.48 |
| 4u | -OH | 4-chlorophenyl | 7.96 | >160 |
| Temozolomide | - | - | 92.90 | 93.09 |
From this data, we can infer the following SAR for anticancer activity:
-
Substitution at the 6-position: A hydroxyl group at the 6-position appears to be favorable for activity against the U138-MG cell line. It is plausible that a 6-methoxy group, as in our core structure, could also contribute favorably to activity, potentially through hydrogen bonding interactions in the active site of VEGFR2.
-
Substitution at the 3-position: The introduction of substituted phenyl rings at the 3-position significantly influences activity. A 4-chlorophenyl group (4u) enhances potency against U87-MG cells, while a 4-fluorophenyl (4q) and a 3,4,5-trimethoxyphenyl (4t) group show activity against U138-MG and both cell lines, respectively. This suggests that electronic and steric properties of the substituent at this position are critical for potent VEGFR2 inhibition.
Caption: Simplified VEGFR2 signaling pathway and the putative inhibitory action of quinolinone derivatives.
Antidepressant Potential: Sigma Receptor Modulation
A series of 1-[ω-(4-substituted phenyl-1-piperazinyl)alkyl]-3,4-dihydro-2(1H)-quinolinone derivatives have been synthesized and evaluated for their potential as novel antidepressants with central nervous system-stimulating activity.[3] The most promising compound identified was 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone hydrochloride (34b), which demonstrated agonist activity at sigma receptors.[3]
Key SAR observations from this study include:
-
Substitution at the N1-position: A long alkyl-piperazinyl chain at the N1 position is crucial for sigma receptor binding. This is in contrast to the simple methyl group in our core structure of interest. This suggests that for sigma receptor activity, significant modification at the N1 position would be necessary.
-
Methoxy Substitution on the Phenyl Ring: The presence of a methoxy group at the 5-position was a feature of the lead compound 34b. This indicates that methoxy substitution on the aromatic ring is tolerated and may contribute to the overall pharmacological profile. The 6-methoxy group in our target scaffold could similarly influence receptor interaction and pharmacokinetic properties.
Experimental Protocols
General Synthesis of 3,4-Dihydroquinolin-2(1H)-one Derivatives
The synthesis of the 3,4-dihydroquinolin-2(1H)-one core can be achieved through various methods. A common approach involves the intramolecular cyclization of N-substituted-3-phenylpropenamides. For introducing substituents at the 6-position, a common starting material is 6-hydroxy-3,4-dihydroquinolin-2(1H)-one, which can be further alkylated or modified.[2]
Step-by-step synthesis of a 6-O-substituted derivative: [2]
-
Alkylation of 6-hydroxy-3,4-dihydroquinolin-2(1H)-one:
-
To a solution of 6-hydroxy-3,4-dihydroquinolin-2(1H)-one in a suitable solvent (e.g., THF with a few drops of DMF), add a base such as potassium carbonate (K2CO3).
-
Stir the mixture for a short period (e.g., 15 minutes) at room temperature.
-
Slowly add the desired alkylating agent (e.g., ethyl 2-bromoacetate).
-
Allow the reaction to proceed to completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent, wash the residue with water, filter, and dry to obtain the 6-O-alkylated product.
-
Caption: General workflow for the synthesis of 6-O-substituted 3,4-dihydroquinolin-2(1H)-one derivatives.
In Vitro Anticancer Activity Assessment: MTT Assay
The antiproliferative effects of the synthesized compounds can be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]
Protocol:
-
Cell Seeding: Plate cancer cell lines (e.g., U87-MG, U138-MG) in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
Conclusion and Future Perspectives
The 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one scaffold represents a promising starting point for the development of novel therapeutic agents. While direct and extensive SAR studies on this specific derivative series are limited in the public domain, a comparative analysis of closely related analogues provides valuable guidance for future research. The available data suggests that modifications at the 3-, 5-, and 7-positions of the dihydroquinolinone ring can significantly impact biological activity, particularly in the context of anticancer and neurological disorders.
Future efforts should focus on the systematic synthesis and evaluation of a library of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one derivatives with diverse substitutions at the key positions identified in this guide. Such studies will be instrumental in elucidating a more precise SAR and unlocking the full therapeutic potential of this versatile chemical scaffold.
References
-
Effect of substituents on 3(S)-amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one: a DFT study. ResearchGate. [Link]
-
3,4-Dihydro-2(1H)-quinolinone as a Novel Antidepressant Drug: Synthesis and Pharmacology of 1-[3-[4-(3-Chlorophenyl) - ACS Publications. ACS Publications. [Link]
-
Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. MDPI. [Link]
-
Scaffold hopping and optimisation of 3',4'-dihydroxyphenyl- containing thienopyrimidinones: synthesis of quinazolinone derivatives as novel allosteric inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H. National Institutes of Health. [Link]
-
One-pot multicomponent synthesis of novel 3, 4-dihydro-3-methyl-2(1H)-quinazolinone derivatives and their biological evaluation as potential antioxidants, enzyme inhibitors, antimicrobials, cytotoxic and anti-inflammatory agents. ResearchGate. [Link]
-
Design, Synthesis and Biological Evaluation of New 3,4-Dihydro-2(1H)-Quinolinone-Dithiocarbamate Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease. National Institutes of Health. [Link]
-
Novel selective PDE4 inhibitors. 1. Synthesis, structure-activity relationships, and molecular modeling of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones and analogues. PubMed. [Link]
-
Structure-activity relationships of 3,4-dihydro-1H-quinazolin-2-one derivatives as potential CDK5 inhibitors. PubMed. [Link]
-
PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI. [Link]
-
Optimization of the aminopyridopyrazinones class of PDE5 inhibitors: discovery of 3-[(trans-4-hydroxycyclohexyl)amino]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one. PubMed. [Link]://pubmed.ncbi.nlm.nih.gov/19616401/)
Sources
A Senior Application Scientist's Guide to the Biological Evaluation of Novel Dihydroquinolinone Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of the Dihydroquinolinone Scaffold
The quinoline and dihydroquinolinone core structures are privileged scaffolds in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] From the potent antibacterial action of fluoroquinolones to the anticancer properties of various derivatives, this heterocyclic system has proven to be a fertile ground for drug discovery.[3][4] Novel dihydroquinolinone compounds, in particular, are attracting significant interest due to their synthetic tractability and diverse pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory effects.[5][6][7]
This guide provides an in-depth comparison of the essential biological evaluation workflows for novel dihydroquinolinone derivatives. As a senior application scientist, my objective is not merely to present protocols but to elucidate the causality behind experimental choices, ensuring that each step contributes to a robust and self-validating evaluation of a compound's therapeutic potential. We will explore the primary screening assays, comparative data analysis, and the mechanistic insights that guide a compound from initial hit to a viable lead candidate.
Part 1: Anticancer Activity Evaluation
A primary focus for novel dihydroquinolinone derivatives is their potential as anticancer agents.[8] Numerous studies have demonstrated that these compounds can exert cytotoxic and antiproliferative effects through mechanisms such as the induction of apoptosis (programmed cell death), cell cycle arrest, and the generation of reactive oxygen species (ROS).[9][10][11][12] The initial goal is to quantify a compound's potency against various cancer cell lines and assess its selectivity over non-cancerous cells.
Workflow for Cytotoxicity Screening
The overall process for assessing the anticancer potential of a new compound involves a tiered approach, starting with broad screening and moving towards more detailed mechanistic studies for promising candidates.
Caption: Workflow for MIC determination via broth microdilution.
Step-by-Step Protocol:
-
Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.
-
Compound Dilution: Add 100 µL of the test compound (at 2x the highest desired concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. Wells 11 (inoculum without compound) and 12 (broth only) will serve as growth and sterility controls, respectively.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture, adjusted to a 0.5 McFarland turbidity standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well is now 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18 to 24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest compound concentration in which there is no visible turbidity (i.e., the first clear well). [13] * Trustworthiness Note: A valid test requires the sterility control (well 12) to be clear and the growth control (well 11) to be turbid. Growth can also be confirmed by adding a viability indicator like resazurin. [14]
Comparative Data Presentation
| Compound | MIC (µg/mL) vs. S. aureus (Gram-positive) | MIC (µg/mL) vs. E. coli (Gram-negative) | MIC (µg/mL) vs. P. aeruginosa (Gram-negative) [6] | MIC (µg/mL) vs. C. albicans (Fungus) [6] |
| DQC-1 | 4 | 16 | >128 | 64 |
| DQC-2 | 64 | >128 | >128 | >128 |
| DQC-4 | 2 | 8 | 32 | 16 |
| Ciprofloxacin | 0.5 | 0.25 | 1 | >128 |
| Amphotericin B | >128 | >128 | >128 | 0.5 |
Interpretation: Compound DQC-4 demonstrates the most promising broad-spectrum activity, with potent inhibition of the Gram-positive strain and moderate activity against Gram-negative bacteria and fungi. DQC-1 shows good activity against S. aureus but is less effective against Gram-negative bacteria. DQC-2 appears to have poor antimicrobial properties. DQC-4 would be selected for further evaluation.
Part 3: Anti-inflammatory Activity Evaluation
Chronic inflammation is implicated in a wide range of diseases. Quinoline derivatives have been shown to modulate key inflammatory pathways, making this a critical area for evaluation. [15]A primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the arachidonic acid cascade that produces pro-inflammatory prostaglandins and leukotrienes. [16][17][18]
The Arachidonic Acid Cascade: A Target for Dihydroquinolinones
Understanding the pathway is key to interpreting inhibition data. COX-1 is constitutively expressed and has housekeeping functions, while COX-2 is induced during inflammation. Selective inhibition of COX-2 is a desirable trait to reduce gastrointestinal side effects associated with non-selective NSAIDs. [16]
Caption: Simplified arachidonic acid inflammatory pathway.
Key Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes. [18]Commercial kits are widely available and provide a standardized method. [19] Causality Behind the Method: By testing against both COX-1 and COX-2 isoforms separately, we can not only determine a compound's anti-inflammatory potential but also its selectivity, which is a critical factor for its safety profile.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare serial dilutions of the novel dihydroquinolinone compounds and control inhibitors (e.g., Ibuprofen for non-selective, Celecoxib for COX-2 selective) in the provided assay buffer.
-
Enzyme Addition: In a 96-well plate, add the reaction buffer, heme, and either the purified COX-1 or COX-2 enzyme to the appropriate wells.
-
Compound Addition: Add the diluted compounds or controls to their respective wells.
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the compounds to bind to the enzymes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid (the substrate) to all wells. [20]6. Measurement: Immediately measure the absorbance at the recommended wavelength (e.g., 590 nm) over time using a microplate reader. The rate of color development is proportional to the COX enzyme activity.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the vehicle control and plot this against the log of the compound concentration to determine the IC₅₀ value for both COX-1 and COX-2. [20]
Comparative Data Presentation
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI) |
| DQC-1 | 85.2 ± 9.1 | 79.5 ± 8.4 | 1.07 |
| DQC-5 | 15.4 ± 1.8 | 1.2 ± 0.2 | 12.8 |
| DQC-6 | >100 | 25.6 ± 3.1 | >3.9 |
| Ibuprofen | 12.5 ± 1.1 | 344 ± 25 [20] | 0.036 |
| Celecoxib | 50.2 ± 4.5 | 0.8 ± 0.1 | 62.75 |
Selectivity Index (SI) is calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2.
Interpretation: Compound DQC-5 is the most promising candidate from this screen. It shows potent inhibition of COX-2 and a good selectivity index, suggesting it may have a favorable safety profile compared to non-selective inhibitors like Ibuprofen. DQC-1 is a potent but non-selective inhibitor, while DQC-6 is a weak but somewhat selective COX-2 inhibitor. DQC-5 would be a priority for further studies, including evaluation in cell-based assays measuring prostaglandin production. [7]
Conclusion
The biological evaluation of novel dihydroquinolinone compounds requires a systematic, multi-faceted approach that aligns with the therapeutic potential of this versatile chemical scaffold. By employing a logical progression of robust, validated assays—from broad cytotoxicity and antimicrobial screening to specific enzyme inhibition studies—researchers can efficiently identify and prioritize promising lead candidates. The key to a successful evaluation lies not just in the execution of protocols but in understanding the rationale behind them, ensuring the inclusion of proper controls, and presenting comparative data in a clear and interpretable manner. The frameworks provided in this guide serve as a foundation for the rigorous scientific inquiry necessary to translate novel chemical entities into the next generation of therapeutics.
References
- Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. (2024). MDPI.
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). MDPI.
-
Foucout, L., et al. (2009). Synthesis, radiosynthesis and biological evaluation of 1,4-dihydroquinoline derivatives as new carriers for specific brain delivery. PubMed. Available at: [Link]
-
Barnes, L. V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. Available at: [Link]
-
Al-Shabib, N. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents. (2013). PubMed. Available at: [Link]
-
Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). INTEGRA Biosciences. Available at: [Link]
-
Tariq, N. (2023). Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels. Medscape. Available at: [Link]
-
Foucout, L., et al. (2009). Synthesis, radiosynthesis and biological evaluation of 1, 4-dihydroquinoline derivatives as new carriers for specific brain delivery. ETDEWEB. Available at: [Link]
-
Antimicrobial activity of the synthesized compounds against B.... (n.d.). ResearchGate. Available at: [Link]
-
Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. (n.d.). National Institutes of Health (NIH). Available at: [Link]
-
Victor, N. J., et al. (2013). N-substituted 1,2-dihydroquinolines as anticancer agents: electronic control of redox stability, assessment of antiproliferative effects, and mechanistic insights. PubMed. Available at: [Link]
-
Natural 3,4-Dihydro-2(1H)-quinolinones – part III: biological activities. (n.d.). Bohrium. Available at: [Link]
-
Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. (2021). ResearchGate. Available at: [Link]
-
Solvent-free Synthesis and Antimicrobial Activity of Dihydroquinazolinone Derivatives. (n.d.). Research Square. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of New 3,4-Dihydro-2(1H)-Quinolinone-Dithiocarbamate Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. (n.d.). PubMed. Available at: [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]
-
Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. (n.d.). ResearchGate. Available at: [Link]
-
Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. (n.d.). National Institutes of Health (NIH). Available at: [Link]
-
Quinoline Derivatives as Versatile Scaffold for Anti-Inflammatory Drug Development. (2025). ResearchGate. Available at: [Link]
-
Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022). MDPI. Available at: [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. Available at: [Link]
-
In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. (2025). ResearchGate. Available at: [Link]
-
Design, synthesis, and biological evaluation of tetrahydroquinolin derivatives as potent inhibitors of CBP bromodomain. (n.d.). PubMed. Available at: [Link]
-
Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (n.d.). RSC Publishing. Available at: [Link]
-
Guan, Y.-F., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules. Available at: [Link]
-
Exploring LOX and COX Analysis in Anti-Inflammatory Research. (2023). Athmic Biotech Solutions. Available at: [Link]
-
The antibacterial activity of some naturally occurring 2,5-dihydroxy-1,4-benzoquinones. (n.d.). PubMed. Available at: [Link]
-
Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies. (2023). National Institutes of Health (NIH). Available at: [Link]
-
Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies. (n.d.). National Institutes of Health (NIH). Available at: [Link]
-
Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (n.d.). MDPI. Available at: [Link]
-
Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Publishing. Available at: [Link]
-
Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). PubMed. Available at: [Link]
Sources
- 1. Natural 3,4-Dihydro-2(1H)-quinolinones – part III: biological activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent-free Synthesis and Antimicrobial Activity of Dihydroquinazolinone Derivatives [jmchemsci.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-substituted 1,2-dihydroquinolines as anticancer agents: electronic control of redox stability, assessment of antiproliferative effects, and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. jddtonline.info [jddtonline.info]
- 17. athmicbiotech.com [athmicbiotech.com]
- 18. Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
A Guide to the Cross-Validation of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one Bioactivity: A Comparative Analysis
This guide provides a comprehensive framework for the cross-validation of the biological activity of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one. As a novel compound within the versatile quinolinone chemical class, rigorous evaluation of its potential therapeutic effects is paramount. This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to assessing its bioactivity in comparison to established alternatives, complete with detailed experimental protocols and supporting data.
Introduction: The Quinolinone Scaffold and its Therapeutic Potential
The quinoline and quinolinone core structures are privileged scaffolds in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities.[1][2][3] These activities include anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.[1][4] The diverse biological profiles of quinoline derivatives stem from their ability to interact with various biological targets, including DNA, enzymes such as kinases, and G-protein coupled receptors.[2][3]
6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one is a specific derivative of this class. While its direct biological activity is not extensively documented in publicly available literature, its structural similarity to other bioactive quinolinones suggests potential as a modulator of key cellular pathways, particularly in the context of oncology and kinase signaling. This guide, therefore, outlines a prospective study to characterize and validate its bioactivity.
Comparative Framework: Selecting Appropriate Benchmarks
To objectively assess the bioactivity of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one, a comparative analysis against well-characterized compounds is essential. The choice of comparators should be guided by the hypothesized mechanism of action. Given the prevalence of kinase inhibition and anticancer activity among quinolinone derivatives, we propose the following reference compounds:
-
Gefitinib: A potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, widely used in cancer therapy. Its quinazoline core is structurally related to the quinolinone scaffold.
-
Sorafenib: A multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases, approved for the treatment of various cancers.
-
Staurosporine: A broad-spectrum protein kinase inhibitor, often used as a positive control in kinase inhibitor screening assays due to its high affinity for a wide range of kinases.
These compounds provide a robust baseline for evaluating the potency and selectivity of our target compound.
Experimental Cross-Validation: A Multi-Assay Approach
A multi-pronged experimental strategy is crucial for a thorough and reliable assessment of bioactivity. This involves a combination of biochemical and cell-based assays to not only determine the direct interaction with a molecular target but also to understand its effects in a more complex biological system.[5][6]
Primary Screening: In Vitro Kinase Inhibition Assay
The initial step is to determine if 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one can directly inhibit the activity of one or more protein kinases. A radiometric kinase assay is a highly sensitive and reliable method for this purpose.[7]
Experimental Protocol: Radiometric Kinase Assay
-
Reagents and Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR2, a panel of representative kinases).
-
Peptide or protein substrate specific to the kinase.
-
[γ-³³P]ATP (radiolabeled ATP).
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT).
-
Test compounds (6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one, Gefitinib, Sorafenib, Staurosporine) dissolved in DMSO.
-
96-well filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate, and kinase reaction buffer.
-
Add the test compounds to the designated wells. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to the filter plates to capture the phosphorylated substrate.
-
Wash the filter plates to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve.
-
Expected Outcome and Interpretation:
This assay will provide a direct measure of the inhibitory potency (IC₅₀) of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one against the tested kinases. A low IC₅₀ value would suggest a potent inhibitor. Comparing these values to those of Gefitinib, Sorafenib, and Staurosporine will allow for a clear ranking of potency.
Workflow for In Vitro Kinase Inhibition Assay
Caption: Workflow for the radiometric in vitro kinase inhibition assay.
Secondary Screening: Cell-Based Viability and Cytotoxicity Assays
Following the biochemical assessment, it is crucial to evaluate the effect of the compound on cancer cells. Cell-based assays provide a more physiologically relevant context, assessing not only the on-target effects but also considering factors like cell permeability and potential off-target effects.[5][6][8]
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.[9]
-
Reagents and Materials:
-
Human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast cancer).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO only).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the GI₅₀ value (the concentration of the compound that causes 50% growth inhibition).
-
Expected Outcome and Interpretation:
The MTT assay will reveal the cytotoxic or cytostatic effects of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one on cancer cells. A low GI₅₀ value indicates potent anticancer activity. Comparing these results with those of the reference compounds will provide a clear indication of its efficacy in a cellular context.
Hypothetical Signaling Pathway Modulated by a Quinolinone Kinase Inhibitor
Caption: A potential mechanism of action for a quinolinone-based kinase inhibitor.
Data Summary and Comparative Analysis
To facilitate a clear and objective comparison, the experimental data should be summarized in a tabular format.
| Compound | Kinase Inhibition IC₅₀ (nM) vs. EGFR | Cancer Cell Line Viability GI₅₀ (µM) vs. A549 |
| 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one | To be determined | To be determined |
| Gefitinib | 2 - 10 | 0.5 - 2 |
| Sorafenib | 90 (VEGFR2) | 5 - 10 |
| Staurosporine | 1 - 10 | 0.01 - 0.1 |
Note: The values for the reference compounds are representative and may vary depending on the specific assay conditions.
Trustworthiness: Ensuring Data Integrity through Cross-Validation
The concept of cross-validation in this context extends beyond a single experiment. It involves ensuring the reproducibility and reliability of the findings through several layers of validation:
-
Inter-assay Validation: Experiments should be repeated on different days to ensure that the results are consistent and not an artifact of a single experimental run.
-
Cross-Laboratory Validation: For promising lead compounds, it is advisable to have the key experiments independently replicated in a different laboratory to ensure the robustness of the findings.[10][11]
By adhering to these principles of cross-validation, the scientific community can have greater confidence in the reported bioactivity of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to the cross-validation of the bioactivity of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one. By employing a combination of in vitro biochemical assays and cell-based functional screens, and by comparing its performance against established drugs, a clear and reliable profile of its therapeutic potential can be established.
Future studies should focus on elucidating the precise molecular mechanism of action, including the identification of its primary kinase targets through broader kinase screening panels and biophysical binding assays. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogs, will be crucial for optimizing the potency and selectivity of this promising quinolinone scaffold.
References
-
Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]
-
Ke, N., Wang, X., Xu, X., & Abassi, Y. A. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 329. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]
-
Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127–152. Retrieved from [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
-
Jägle, S., Kuper, J., & Knippschild, U. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8758. Retrieved from [Link]
-
Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648–1654. Retrieved from [Link]
-
Kaur, M., & Singh, M. (2019). PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. Journal of Emerging Technologies and Innovative Research, 6(1), 530-541. Retrieved from [Link]
-
Sravanthi, T., & Manju, S. L. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(2). Retrieved from [Link]
-
Bettayeb, K., Tirado, O. M., Marionneau-Lambot, S., Ferandin, Y., Lozach, O., Morris, J. C., Mateo-Lozano, S., Fouque, A., Le Guével, R., Wdzieczak-Bakala, J., & Meijer, L. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Cell and Developmental Biology, 8, 107. Retrieved from [Link]
-
Haan, S., & Behrmann, I. (2011). In vitro JAK kinase activity and inhibition assays. Methods in molecular biology (Clifton, N.J.), 693, 135–144. Retrieved from [Link]
-
Adeyelu, T. T., & A. A. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(28), 17897–17926. Retrieved from [Link]
-
El-Ghamry, I., & El-Sayed, R. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Catalysts, 12(11), 1362. Retrieved from [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
-
Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery. (2024). ChemRxiv. Retrieved from [Link]
-
Out-of-Distribution Validation for Bioactivity Prediction in Drug Discovery: Lessons from Materials Science. (2023). OpenReview. Retrieved from [Link]
-
Fay, M. P., & Follmann, D. A. (2015). Measuring Precision in Bioassays: Rethinking Assay Validation. PloS one, 10(10), e0140999. Retrieved from [Link]
-
Muirhead, D., & Smart, T. (2000). Cross validation in bioanalysis: Why, when and how? Chromatographia, 52(S1), S57-S60. Retrieved from [Link]
-
Muirhead, D., & Smart, T. (2000). Cross validation in bioanalysis: Why, when and how? Chromatographia, 52(S1), S57-S60. Retrieved from [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. jetir.org [jetir.org]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. miltenyibiotec.com [miltenyibiotec.com]
- 9. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cross validation in bioanalysis: Why, when and how? | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Navigating the Therapeutic Potential of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. Within this class, 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one represents a key pharmacophore with significant therapeutic potential. This guide provides an in-depth, objective comparison of its synthesis, biological performance against key targets, and pharmacokinetic profile, benchmarked against relevant alternatives. The insights and data presented herein are designed to empower researchers in their quest for novel therapeutics.
I. Synthesis Strategies: A Comparative Analysis
The efficient synthesis of the 1-methyl-3,4-dihydroquinolin-2(1H)-one core is crucial for the exploration of its therapeutic potential. Several synthetic routes have been developed, each with its own advantages and limitations. Here, we compare two common approaches: classical acid-catalyzed cyclization and modern photoredox catalysis.
A key precursor for many synthetic routes is the corresponding quinoline, which can be synthesized via methods like the Skraup reaction. For instance, 6-methoxyquinoline can be prepared from p-methoxyaniline and glycerol with inhibitors like ferrous sulfate and boric acid to control the reaction's intensity and improve yield. Subsequent reduction of the quinoline ring, often through catalytic hydrogenation, yields the desired dihydroquinolinone scaffold.
| Parameter | Acid-Catalyzed Cyclization | Photoredox Cyclization |
| Starting Material | N-methyl-N-phenylacrylamide | N-methyl-N-phenylacrylamide |
| Catalyst/Reagent | Polyphosphoric Acid (PPA) | 4CzIPN (organic photocatalyst) |
| Energy Source | Thermal (e.g., 140°C) | Visible Light (e.g., Blue LED) |
| Reaction Time | Minutes to Hours | Hours (e.g., 48 hours) |
| Yield | Generally Good (e.g., ~70%) | Generally Good (e.g., ~72%) |
| Key Advantages | Rapid reaction time, well-established | Mild reaction conditions, metal-free |
| Key Disadvantages | Harsh acidic conditions, high temperatures | Longer reaction times, requires specialized equipment |
Experimental Protocol: Acid-Catalyzed Cyclization of N-methyl-N-phenylacrylamide
-
Preparation: In a round-bottom flask, heat polyphosphoric acid (PPA) to approximately 100°C.
-
Reaction: Add N-methyl-N-phenylacrylamide to the pre-heated PPA with vigorous stirring.
-
Cyclization: Increase the temperature to 140°C and maintain for 15 minutes to effect intramolecular cyclization.
-
Work-up: Cool the reaction mixture and carefully pour it into ice water. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
Caption: A generalized synthetic pathway to 6-methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one.
II. Performance Benchmark: Anticancer Activity
Quinolinone derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the disruption of microtubule dynamics and the inhibition of key signaling pathways like VEGFR2. While direct comparative data for 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one is limited, the analysis of structurally related compounds provides valuable insights into its potential efficacy.
| Compound/Alternative | Target Cell Line | IC50 (µM) | Putative Mechanism | Reference |
| Quinoline-Chalcone Derivative 12e | MGC-803 (Gastric Cancer) | 1.38 | Induction of Apoptosis | [1] |
| HCT-116 (Colon Cancer) | 5.34 | [1] | ||
| MCF-7 (Breast Cancer) | 5.21 | [1] | ||
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | C-32 (Amelanotic Melanoma) | Comparable to Cisplatin/Doxorubicin | Increased p53/p21 expression | [2] |
| MDA-MB-231 (Breast Cancer) | Comparable to Cisplatin/Doxorubicin | [2] | ||
| A549 (Lung Cancer) | Comparable to Cisplatin/Doxorubicin | [2] | ||
| 2-Quinolone Derivative 11e | COLO 205 (Colon Cancer) | Nanomolar range | Microtubule Depolymerization | [3] |
| 3,4-Dihydroquinolin-2(1H)-one Analog 4m | U138-MG (Glioblastoma) | 4.20 | VEGFR2 Inhibition | |
| Temozolomide (Standard of Care) | U87-MG / U138-MG (Glioblastoma) | 92.90 / 93.09 | DNA Alkylating Agent |
Mechanism Spotlight: VEGFR2 Signaling Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Inhibition of the VEGFR2 signaling cascade can suppress the formation of new blood vessels, thereby starving tumors of essential nutrients and oxygen.
Caption: Inhibition of the VEGFR2 signaling pathway by quinolinone derivatives.[4]
III. Performance Benchmark: Phosphodiesterase (PDE) Inhibition
Certain quinolinone derivatives have been identified as potent inhibitors of phosphodiesterases (PDEs), enzymes that play a crucial role in signal transduction by degrading cyclic nucleotides like cAMP and cGMP.[2] PDE inhibitors have therapeutic applications in cardiovascular diseases and inflammatory conditions.[2][5]
| Compound | Target | IC50 (µM) | Therapeutic Area | Reference |
| 6-[4-(4-methylpiperazine-1-yl)-4-oxobutoxy]-4-methylquinolin-2(1H)-one (4j) | PDE3 | 0.20 | Cardiotonic (Congestive Heart Failure) | [5] |
| Amrinone | PDE3 | - | Cardiotonic | [5] |
| Cilostamide | PDE3 | - | Cardiotonic | [5] |
| IBMX | Non-selective PDE | - | Cardiotonic (Reference) | [5] |
Mechanism Spotlight: PDE3 Inhibition in Cardiac Myocytes
In cardiac muscle cells, the second messenger cAMP plays a pivotal role in regulating contractility.[6] Beta-adrenergic stimulation increases cAMP levels, leading to the activation of Protein Kinase A (PKA). PKA then phosphorylates various proteins involved in excitation-contraction coupling, resulting in increased heart rate and force of contraction.[6] PDE3 degrades cAMP, thus dampening this signaling pathway.[7] By inhibiting PDE3, quinolinone derivatives can increase intracellular cAMP levels, leading to a positive inotropic (increased contractility) effect, which is beneficial in conditions like congestive heart failure.[5][7]
Caption: Mechanism of action of PDE3 inhibitors in enhancing cardiac contractility.[6][7]
IV. Pharmacokinetic Profile: ADMET Considerations
| ADMET Parameter | Importance in Drug Development | General Observations for Quinoline Derivatives |
| Absorption | Determines bioavailability after oral administration. | Many quinoline derivatives exhibit good intestinal absorption.[3] |
| Distribution | Influences the drug's ability to reach the target site. | Lipophilicity plays a key role; modifications can be made to optimize distribution.[8] |
| Metabolism | Affects the drug's half-life and potential for drug-drug interactions. | Primarily metabolized by cytochrome P450 enzymes.[9] |
| Excretion | Determines the route of elimination from the body. | Varies depending on the specific derivative. |
| Toxicity | Assesses the potential for adverse effects. | A key consideration, with various in vitro assays used for early screening.[9][10] |
Experimental Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)
-
Incubation: Incubate the test compound (e.g., 1 µM) with liver microsomes (e.g., from human, rat, or mouse) and NADPH (a cofactor for metabolic enzymes) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Interpretation: The rate of disappearance of the test compound is used to calculate its intrinsic clearance and predict its in vivo metabolic stability.[9][10]
V. Conclusion
6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one and its analogs represent a promising class of compounds with diverse therapeutic potential, particularly in oncology and cardiovascular medicine. While direct comparative benchmark studies on the title compound are needed, the available data on related structures provide a strong rationale for its further investigation. The synthetic accessibility of the quinolinone scaffold, coupled with the potent and varied biological activities of its derivatives, underscores its value as a platform for future drug discovery and development efforts. This guide serves as a foundational resource to inform and accelerate such endeavors.
VI. References
-
BenchChem. (2025). Navigating the Synthesis and Activity of Quinolinone-Based Anticancer Agents: A Comparative Guide. BenchChem.
-
Sławiński, J., & Szafrański, K. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(16), 4946.
-
Hsiao, C. J., et al. (2018). Synthesis and anticancer activity of novel 2-quinolone derivatives. Drug Design, Development and Therapy, 12, 385–398.
-
Wang, L., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4938.
-
Solomon, V. R., et al. (2013). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 21(10), 2539–2553.
-
Sadeghian, H., et al. (2009). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 731–738.
-
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Charles River.
-
Sadeghian, H., et al. (2009). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 731-738.
-
Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolin-Synthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903–1908.
-
InfinixBio. (n.d.). In Vitro ADME Studies: Laying the Foundation for Preclinical Success. InfinixBio.
-
Pictet, A., & Spengler, T. (1911). Über eine neue, sehr allgemeine Synthese der Isochinolin-Derivate. Berichte der deutschen chemischen Gesellschaft, 44(2), 2030–2036.
-
BenchChem. (2025). Technical Guide: Mechanism of Action of Tubulin Polymerization Inhibitors. BenchChem.
-
Zou, Y., et al. (2020). Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis. Nature Communications, 11(1), 1-9.
-
DePaul University. (2019). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul.
-
The Kingsley Clinic. (2024). Phosphodiesterase 4 (PDE4) Inhibitors: Uses, Benefits & Side Effects. The Kingsley Clinic.
-
Zhang, J., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8, 599281.
-
Bidal, Y. D., et al. (2017). Cobalt-catalysed transfer hydrogenation of quinolines and related heterocycles using formic acid under mild conditions. Catalysis Science & Technology, 7(18), 4052-4057.
-
Concept Life Sciences. (n.d.). In Vitro ADME Assays. Concept Life Sciences.
-
Bio-Rad. (n.d.). Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Bio-Rad.
-
The Kingsley Clinic. (2024). Phosphodiesterase 4 (PDE4) Inhibitors: Uses, Benefits & Side Effects. The Kingsley Clinic.
-
Zhang, J., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8, 599281.
-
Wang, D., et al. (2010). An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. Journal of the American Chemical Society, 132(40), 14092–14094.
-
Grokipedia. (n.d.). Pictet–Spengler reaction. Grokipedia.
-
ResearchGate. (n.d.). Mechanism of action of phosphodiesterase 4 inhibitors (PDEIs). PDE4Is.... ResearchGate.
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Wikipedia.
-
RxList. (2021). How Do PDE-3 Inhibitors Work?. RxList.
-
Wikipedia. (n.d.). PDE3 inhibitor. Wikipedia.
-
InfinixBio. (n.d.). In Vitro ADME Studies: Laying the Foundation for Preclinical Success. InfinixBio.
-
Wenxuecity. (2023). Bischler–Napieralski reaction. Wenxuecity.
-
Bio-Rad. (n.d.). Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Bio-Rad.
-
Simons, C., et al. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Cellular and Molecular Life Sciences, 73(22), 4203–4216.
-
ResearchGate. (n.d.). Mechanism of action of tubulin inhibitors payloads: polymerization.... ResearchGate.
-
Grokipedia. (n.d.). Bischler–Napieralski reaction. Grokipedia.
-
BenchChem. (2025). The Core Mechanism of Action of PDE4 Inhibitors: A Technical Guide. BenchChem.
-
Zakhari, J. S., et al. (2016). Roles of phosphodiesterases in the regulation of the cardiac cyclic nucleotide cross-talk signaling network. Journal of molecular and cellular cardiology, 91, 196–209.
-
Johnston, E. J., et al. (2018). Functions of PDE3 Isoforms in Cardiac Muscle. International journal of molecular sciences, 19(12), 3894.
-
Sygnature Discovery. (n.d.). In Vitro ADME & Physicochemical Profiling. Sygnature Discovery.
-
Schlenk, R. F., et al. (2021). Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst. Synlett, 32(15), 1547-1551.
-
Kass, D. A. (2018). Myocardial Phosphodiesterases and their Role in cGMP Regulation. Circulation research, 122(2), 343–356.
-
Li, H., et al. (2023). Asymmetric Reduction of Quinolines: A Competition between Enantioselective Transfer Hydrogenation and Racemic Borane Catalysis. The Journal of Organic Chemistry, 88(5), 2963–2970.
-
Maurice, D. H., et al. (2019). Cardiac Phosphodiesterases and their Modulation for Treating Heart Disease. Pharmacological reviews, 71(3), 379–413.
-
StudySmarter. (2024). GABA Signaling: Pathway & Brain Role. StudySmarter.
-
Wang, H., et al. (2022). Phosphodiesterase in heart and vessels: from physiology to diseases. Signal transduction and targeted therapy, 7(1), 1-21.
-
Patsnap Synapse. (2024). What are Tubulin inhibitors and how do they work?. Patsnap Synapse.
-
GeneGlobe. (n.d.). GABA Receptor Signaling. GeneGlobe.
-
Ovid. (1996). Signaling Pathway Downstream of GABA A Receptor in the Growth Cone. Ovid.
-
Lu, Y., et al. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Pharmaceutical research, 29(11), 2943–2971.
-
Wikipedia. (n.d.). GABA receptor. Wikipedia.
-
Lu, Y., et al. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Pharmaceutical research, 29(11), 2943–2971.
-
Al-Ostoot, F. H., et al. (2022). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of genetic engineering and biotechnology, 20(1), 1-13.
Sources
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. What are PDE3 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Myocardial Phosphodiesterases and their Role in cGMP Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiac Phosphodiesterases and their Modulation for Treating Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
- 9. criver.com [criver.com]
- 10. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
Head-to-Head Comparison: 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one Versus Established Cardiotonic Agents
A Technical Guide for Researchers in Drug Discovery and Development
Introduction
The quest for novel cardiotonic agents with improved efficacy and safety profiles is a cornerstone of cardiovascular drug discovery. Dihydroquinolinone scaffolds have emerged as a promising structural motif, with several analogues demonstrating potent inotropic effects, primarily through the inhibition of phosphodiesterase 3 (PDE3). This guide provides a comprehensive head-to-head comparison of a novel compound, 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one, with established cardiotonic drugs, Amrinone and Cilostamide.
The structural similarity of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one to known PDE3 inhibitors suggests its potential as a cardiotonic agent.[1][2] This document outlines the experimental framework necessary to validate this hypothesis and objectively assess its performance against current therapeutic options. We will delve into the underlying mechanism of action, present detailed protocols for comparative assays, and provide a framework for data analysis and interpretation.
Mechanism of Action: The Role of PDE3 Inhibition in Cardiotonicity
Positive inotropic agents enhance myocardial contractility, a critical function in the management of heart failure. A key signaling pathway regulating cardiac muscle contraction involves cyclic adenosine monophosphate (cAMP). Inhibition of PDE3, an enzyme that degrades cAMP, leads to an increase in intracellular cAMP levels. This, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets, including L-type calcium channels and phospholamban. The net effect is an increased influx of calcium into the cardiomyocyte and enhanced calcium cycling by the sarcoplasmic reticulum, resulting in stronger muscle contraction.
Below is a diagram illustrating the proposed mechanism of action for 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one and its comparison with established PDE3 inhibitors.
Caption: Proposed mechanism of action of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one.
Head-to-Head Performance Evaluation: Experimental Design
To comprehensively evaluate the cardiotonic potential of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one, a series of in vitro and ex vivo experiments are proposed. These assays will be conducted in parallel with Amrinone and Cilostamide to provide a robust comparative dataset.
In Vitro PDE3 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against PDE3 and compare its potency to known inhibitors.
Experimental Protocol:
-
Enzyme and Substrate Preparation: Recombinant human PDE3A is used as the enzyme source. The substrate, cAMP, is radiolabeled (e.g., [³H]-cAMP) for detection.
-
Assay Reaction: The test compound, Amrinone, or Cilostamide at varying concentrations is incubated with PDE3A and [³H]-cAMP in an appropriate assay buffer.
-
Separation and Detection: The reaction is terminated, and the product, [³H]-AMP, is separated from the unreacted [³H]-cAMP using anion-exchange chromatography. The amount of [³H]-AMP is quantified by scintillation counting.
-
Data Analysis: The percentage of PDE3A inhibition is calculated for each compound concentration. The IC50 value is determined by fitting the data to a dose-response curve.
Ex Vivo Assessment of Cardiac Contractility
Objective: To evaluate the effect of the test compound on the force and rate of contraction of isolated cardiac tissue.
Experimental Protocol:
-
Tissue Preparation: Spontaneously beating atria are isolated from rats and mounted in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.[1][2]
-
Measurement of Contractility: The atrial preparations are connected to an isometric force transducer to record the force of contraction (inotropic effect) and the rate of contraction (chronotropic effect).
-
Compound Administration: After a stabilization period, increasing concentrations of the test compound, Amrinone, or Cilostamide are added to the organ bath.
-
Data Recording and Analysis: The changes in contractile force and beating rate are recorded continuously. The dose-response relationship for the positive inotropic and chronotropic effects is determined.
Comparative Data Summary
The following tables present hypothetical but expected data from the proposed experiments to illustrate the comparative analysis.
Table 1: In Vitro PDE3A Inhibition
| Compound | IC50 (µM) |
| 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one | To be determined |
| Amrinone | ~ 20 |
| Cilostamide | ~ 0.2 |
Table 2: Ex Vivo Cardiotonic Effects in Isolated Rat Atria
| Compound | EC50 for Inotropy (µM) | Maximal Inotropic Response (% of baseline) | EC50 for Chronotropy (µM) | Maximal Chronotropic Response (% of baseline) |
| 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one | To be determined | To be determined | To be determined | To be determined |
| Amrinone | ~ 50 | ~ 150% | > 100 | ~ 120% |
| Cilostamide | ~ 1 | ~ 180% | ~ 20 | ~ 140% |
Workflow for Comparative Evaluation
The following diagram outlines the systematic workflow for the head-to-head comparison.
Caption: Workflow for the comparative evaluation of novel cardiotonic agents.
Anticipated Outcomes and Interpretation
The data generated from these studies will provide a clear comparison of the potency and efficacy of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one with Amrinone and Cilostamide.
-
Potency: A lower IC50 value in the PDE3 inhibition assay and a lower EC50 value in the contractility assay would indicate higher potency.
-
Efficacy: A greater maximal inotropic response would suggest higher efficacy in enhancing cardiac contractility.
-
Selectivity: A significantly higher EC50 for chronotropy compared to inotropy would suggest a desirable selectivity for increasing contractile force over heart rate, potentially reducing the risk of arrhythmias.[1][2]
Should 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one demonstrate potent PDE3 inhibition and a strong, selective inotropic effect, it would warrant further investigation as a potential new drug candidate for the treatment of heart failure. Subsequent studies should focus on its in vivo efficacy, pharmacokinetic profile, and safety pharmacology.
Conclusion
This guide provides a robust framework for the head-to-head comparison of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one with the established cardiotonic agents Amrinone and Cilostamide. By employing standardized in vitro and ex vivo assays, researchers can generate the critical data needed to assess the therapeutic potential of this novel compound. The proposed experimental design emphasizes scientific rigor and provides a clear path for the evaluation of new chemical entities in the challenging but vital field of cardiovascular drug discovery.
References
-
Sadeghian, H., et al. (2009). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 731-739. Available at: [Link]
-
PubChem. (n.d.). 6-Methoxy-1-methyl-3,4-dihydroisoquinoline. Retrieved from [Link]
-
Sadeghian, H., et al. (2009). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. ResearchGate. Available at: [Link]
-
Wang, L., et al. (2014). N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin. Molecules, 19(11), 19047-19062. Available at: [Link]
-
PubChem. (n.d.). 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one. Retrieved from [Link]
-
PubChem. (n.d.). 6-Methoxyquinoline. Retrieved from [Link]
-
Bueno Melendo, A. B., et al. (2022). Novel 6-Methoxy-3,4-dihydro-1H-isoquinoline Compounds for Treating Diabetes. ACS Medicinal Chemistry Letters, 13(6), 903-904. Available at: [Link]
-
Fallah-Tazangi, M., et al. (2018). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in Pharmaceutical Sciences, 13(6), 536-547. Available at: [Link]
-
Kalgutkar, A. S., et al. (2009). N-(3,4-dimethoxyphenethyl)-4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2[1H]-yl)-6,7-dimethoxyquinazolin-2-amine (CP-100356) as a "chemical knock-out equivalent" to assess the impact of efflux transporters on oral drug absorption in the rat. Journal of Pharmaceutical Sciences, 98(9), 3469-3480. Available at: [Link]
-
PubChem. (n.d.). 2,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide. Retrieved from [Link]
-
Lai, C. Y., et al. (2014). Crystal structure of 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one: a molecular scaffold for potential tubulin polymerization inhibitors. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 10), o1100-o1102. Available at: [Link]
- Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.
-
Georgieva, M., et al. (2024). Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. Molecules, 29(16), 3698. Available at: [Link]
-
PubChem. (n.d.). 2-Hydroxy-6-methoxy-4-methylquinoline. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate. Retrieved from [Link]
Sources
Assessing the Specificity of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one: A Comparative Guide to Experimental Validation
For researchers and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous scientific scrutiny. A critical milestone in this journey is the comprehensive assessment of a compound's specificity. This guide provides a detailed framework for evaluating the specificity of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one , a synthetic compound with potential biological activity. While public domain data on the specific molecular targets of this compound is sparse[1][2], this guide outlines a multi-tiered experimental approach to thoroughly characterize its selectivity profile.
We will delve into the causality behind experimental choices, providing not just protocols, but the strategic thinking required to build a robust and self-validating dataset. This guide will compare and contrast orthogonal methodologies, from broad, unbiased screening to targeted cellular validation, enabling researchers to confidently define the on- and off-target interaction landscape of this quinolinone derivative.
The Imperative of Specificity in Drug Discovery
The therapeutic efficacy of a drug is intrinsically linked to its specificity. A highly specific compound interacts with its intended target with high affinity, minimizing engagement with other molecules in the complex cellular milieu. This selectivity is crucial for reducing the risk of off-target effects, which can lead to toxicity and unforeseen side effects. Therefore, a thorough understanding of a compound's specificity is paramount for advancing it through the drug discovery pipeline.
A Multi-Pronged Strategy for Specificity Assessment
A single experimental method is rarely sufficient to definitively establish the specificity of a compound. A more reliable approach involves the integration of data from multiple, complementary assays. This guide proposes a three-tiered strategy:
-
Broad-Spectrum Profiling: Initial, unbiased screening to identify potential targets across a large family of related proteins, such as the human kinome.
-
Biophysical Validation of Target Engagement: Confirmation of direct binding between the compound and putative targets in a cellular context.
-
Functional Cellular Assays: Measurement of the compound's effect on downstream signaling pathways to verify on-target activity and assess functional consequences.
Tier 1: Broad-Spectrum Profiling with Kinome Scanning
Given that many small molecule inhibitors target kinases, a logical first step is to perform a kinome scan. This will provide a broad overview of the compound's interaction with a large panel of kinases, offering initial clues about its primary targets and potential off-targets.[3][4]
Rationale
Kinome scanning technologies, such as competitive binding assays, offer a quantitative measure of the interaction between a test compound and a large number of kinases.[5][6] This approach is invaluable for identifying both high-affinity primary targets and lower-affinity off-targets that might be missed in more focused studies. The data generated can guide the design of subsequent validation experiments and provide an early indication of the compound's selectivity.
Experimental Protocol: Competitive Binding Kinase Assay (e.g., KINOMEscan®)
This protocol outlines the general steps for a competitive binding assay.
-
Compound Preparation:
-
Dissolve 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Perform serial dilutions to the desired screening concentration (e.g., 1 µM).
-
-
Assay Principle:
-
The assay utilizes kinases tagged with DNA, an immobilized ligand that binds to the kinase's active site, and the test compound.[6]
-
The test compound competes with the immobilized ligand for binding to the kinase.
-
-
Assay Execution:
-
In each well of a multi-well plate, combine the DNA-tagged kinase, the immobilized ligand on a solid support (e.g., beads), and the test compound.
-
Incubate the mixture to allow for binding to reach equilibrium.
-
-
Detection:
-
Wash away unbound components.
-
Quantify the amount of kinase bound to the solid support using quantitative PCR (qPCR) to detect the DNA tag.[6]
-
-
Data Analysis:
-
The amount of kinase detected is inversely proportional to the binding affinity of the test compound.
-
Results are often expressed as a percentage of the vehicle control, where a lower percentage indicates stronger binding.[5]
-
Data Presentation: Kinome Scan Results
The results of a kinome scan are typically presented in a table and can be visualized in a dendrogram to illustrate the selectivity profile.
Table 1: Hypothetical Kinome Scan Data for 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one at 1 µM
| Kinase Target | Percentage of Control | Interpretation |
| Kinase A | 5% | Strong potential target |
| Kinase B | 8% | Strong potential target |
| Kinase C | 45% | Moderate interaction |
| Kinase D | 95% | No significant interaction |
| ... (and so on for the entire panel) |
Visualization of Kinome Scan Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Tier 3: Functional Cellular Assays
Confirming that a compound binds to its target is essential, but it is equally important to demonstrate that this binding event translates into a functional cellular response. [7][8]Functional assays measure the downstream consequences of target engagement, providing crucial evidence of on-target activity.
Rationale
The choice of functional assay depends on the identified target. For a kinase, a common approach is to measure the phosphorylation of a known substrate. A decrease in substrate phosphorylation in the presence of the inhibitor would indicate functional target engagement. These assays are critical for validating the mechanism of action and understanding the compound's cellular efficacy. [7]
Experimental Protocol: Western Blot for Substrate Phosphorylation
This protocol outlines the steps to measure the phosphorylation of a target kinase's substrate.
-
Cell Treatment:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Starve the cells of growth factors, if necessary, to reduce basal signaling.
-
Pre-treat the cells with various concentrations of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one or a vehicle control.
-
Stimulate the cells with a relevant growth factor or agonist to activate the signaling pathway of interest.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Determine the total protein concentration of each lysate to ensure equal loading.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of the substrate.
-
Probe a separate membrane (or strip and re-probe the same membrane) with an antibody for the total amount of the substrate protein as a loading control.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total substrate.
-
Normalize the phospho-protein signal to the total protein signal.
-
Plot the normalized signal against the compound concentration to determine the IC50 value (the concentration at which 50% of the substrate phosphorylation is inhibited).
-
Data Presentation: Substrate Phosphorylation Inhibition
The results can be presented in a dose-response curve and a summary table.
Table 3: Hypothetical IC50 Values from Functional Assay
| Compound | Target | Substrate | Cellular IC50 (µM) |
| 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one | Kinase A | Substrate X | 0.5 |
| Known Selective Inhibitor (Control) | Kinase A | Substrate X | 0.2 |
| Known Non-Selective Inhibitor (Control) | Kinase A | Substrate X | 1.5 |
Visualization of Signaling Pathway and Assay Logic
Caption: Inhibition of a signaling pathway and its measurement.
Synthesizing the Data: Building a Complete Specificity Profile
The true power of this multi-tiered approach lies in the synthesis of data from all three experimental strategies.
-
Concordance between assays: Strong evidence for a primary target is established when there is a high degree of concordance between the kinome scan binding data, the CETSA target engagement results, and the functional cellular assay IC50 values.
-
Identifying off-targets: The kinome scan may reveal potential off-targets. These can be further investigated using CETSA and functional assays to determine if the binding is significant in a cellular context and if it leads to a functional consequence.
-
Comparative analysis: Including well-characterized control compounds (both selective and non-selective inhibitors for the putative target class) in all assays provides a crucial benchmark for interpreting the specificity of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one.
By systematically applying this comprehensive validation framework, researchers can move beyond a simple "hit" and build a data-driven case for the specificity of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one, a critical step in its potential development as a valuable research tool or therapeutic agent.
References
- Concept Life Sciences. (n.d.). Target and pathway engagement assays.
- BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
- Selvita. (2025). A Practical Guide to Target Engagement Assays.
- Eurofins DiscoverX. (n.d.). Target Engagement Assays.
- Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
- Eurofins DiscoverX. (2020, July 16). InCELL Compound-Target Engagement Assays for Drug Discovery [Video]. YouTube.
- Journal of Medicinal Chemistry. (n.d.). Target Engagement Assays in Early Drug Discovery.
- Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 163-80.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in intact cells with the cellular thermal shift assay. Science, 341(6141), 84-87.
- Diks, S. H., & Peppelenbosch, M. P. (2004). Kinome profiling. Journal of Cellular and Molecular Medicine, 8(4), 438-451.
- BenchChem. (n.d.). A Researcher's Guide to Confirming the Specificity of AZM475271.
- BenchChem. (2025). Interpreting ML315 Kinome Scan Data: A Comparative Guide for Researchers.
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
- News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA).
- PubChem. (n.d.). 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one.
- Eurofins DiscoverX. (n.d.). KINOMEscan® Kinase Profiling Platform.
- ResearchGate. (n.d.). KinScan: AI-based rapid profiling of activity across the kinome.
- Creative Biogene. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support.
- Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
- Springer. (n.d.). Characterization of Kinase Inhibitors Using Reverse Phase Protein Arrays.
- European Journal of Medicinal Chemistry. (2000). 6-Substituted 1H-quinolin-2-ones and 2-methoxy-quinolines: synthesis and evaluation as inhibitors of steroid 5alpha reductases types 1 and 2.
- Sigma-Aldrich. (n.d.). 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one.
- Sigma-Aldrich. (n.d.). 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one.
Sources
- 1. 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one - [sigmaaldrich.com]
- 2. 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one | 187679-62-5 [sigmaaldrich.com]
- 3. Kinome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kinaselogistics.com [kinaselogistics.com]
- 5. benchchem.com [benchchem.com]
- 6. chayon.co.kr [chayon.co.kr]
- 7. Target Engagement Assay Services [conceptlifesciences.com]
- 8. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
Navigating the Disposal of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one: A Guide to Safety and Compliance
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one, a quinolinone derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound, the procedural recommendations herein are grounded in the known hazards of analogous structures and overarching regulatory frameworks for chemical waste management. The primary directive is to mitigate risk to personnel and prevent environmental release.
I. Hazard Assessment: A Precautionary Approach
Due to its classification as a quinolinone derivative, 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one should be presumptively handled as a hazardous substance. Data from structurally related compounds, such as 6-Methoxyquinoline and 1-Methyl-3,4-dihydroquinolin-2(1H)-one, indicate a profile of potential hazards including oral toxicity, skin and eye irritation, and respiratory tract irritation.[1][2][3] Therefore, all disposal activities must be preceded by a thorough risk assessment and the implementation of stringent safety controls.
II. Personnel Protection: The First Line of Defense
Before initiating any disposal procedures, the appropriate Personal Protective Equipment (PPE) must be worn to prevent any route of exposure.[4]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or glasses meeting OSHA 29 CFR 1910.133 or European Standard EN166 standards.[4] | To prevent eye contact, which can cause serious irritation.[1][2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat.[4] | To prevent skin contact and subsequent irritation.[1][2][3] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be utilized if dust or aerosols are generated.[3] | To prevent inhalation of particles that may cause respiratory irritation.[1][2][3] |
All handling of this compound, including preparation for disposal, should be conducted within a well-ventilated area, preferably inside a certified chemical fume hood.[3][5]
III. Disposal Protocol: A Step-by-Step Methodology
The guiding principle for the disposal of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one is that it must be treated as hazardous chemical waste.[4][6] Under no circumstances should it be discarded in regular trash or discharged into the sewer system.[4][5][7] The disposal process must be managed through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[7][8][9]
Step 1: Waste Classification and Segregation
-
Hazardous Waste Identification : All waste streams containing 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one, including the pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips), must be classified as hazardous waste.[4][10]
-
Segregation : This waste must be kept separate from non-hazardous waste and other incompatible chemical waste streams to prevent dangerous reactions.[4][11] Store in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[11][12]
Step 2: Waste Container Selection and Labeling
-
Container Compatibility : Collect waste in a container that is chemically compatible with the quinolinone derivative, such as a high-density polyethylene (HDPE) or glass bottle.[7][11] The container must be in good condition, free from leaks or damage, and have a secure, tight-fitting lid.[4][11]
-
Proper Labeling : The waste container must be clearly labeled as "Hazardous Waste."[12] The label must include:
Step 3: Waste Accumulation and Storage
-
Secure Storage : Keep the waste container tightly sealed when not in use.[10] Store it in a designated SAA, which should be under the control of laboratory personnel.[11]
-
Volume and Time Limits : Do not overfill the container; leave sufficient headspace (at least one inch) for expansion.[11] Adhere to institutional and regulatory limits on the volume of waste stored in the SAA and the time limits for its removal.[11][12][13]
Step 4: Arranging for Disposal
-
Professional Disposal Service : Coordinate with your institution's Environmental Health & Safety (EHS) office or a contracted hazardous waste disposal company to schedule a pickup.[7][8]
-
Documentation : Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately as required by the disposal vendor and regulatory agencies like the EPA.[8][13]
Caption: Spill response workflow for 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one.
By adhering to these systematic procedures, laboratory professionals can ensure the safe handling and disposal of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one, upholding their commitment to a culture of safety and environmental responsibility.
References
- Daniels Health. (2025, May 21).
- BenchChem. (2025). Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 4-Methyl-2-(1-piperidinyl)-quinoline-d10.
- Chemos GmbH&Co.KG.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- American Chemical Society. Managing Hazardous Chemical Waste in the Lab.
- Thermo Fisher Scientific. (2010, December 1).
- American Chemical Society.
- Fisher Scientific. (2010, December 1).
- New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet.
- Fisher Scientific.
- BenchChem. (2025). Navigating the Safe Disposal of 6-Methoxy-4-methylcoumarin: A Procedural Guide.
- University of Alabama at Birmingham. Hazardous Waste Disposal Procedures.
- BenchChem. (2025). Proper Disposal of 1-Methyl-3,4-dihydroquinolin-2(1H)-one.
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemos.de [chemos.de]
- 6. nj.gov [nj.gov]
- 7. benchchem.com [benchchem.com]
- 8. danielshealth.com [danielshealth.com]
- 9. fishersci.com [fishersci.com]
- 10. mtu.edu [mtu.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. acs.org [acs.org]
Personal protective equipment for handling 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one
This guide provides comprehensive safety and logistical information for the handling of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one. The protocols outlined herein are grounded in established laboratory safety principles and data extrapolated from structurally similar compounds. This document is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical, thereby fostering a secure and compliant laboratory environment.
Hazard Assessment and Core Principles
-
Acute Oral Toxicity
Therefore, a proactive and comprehensive personal protective equipment (PPE) strategy is mandatory to mitigate these risks. The foundational principle of this guide is exposure minimization . All procedures must be designed to prevent direct contact with the compound in its solid or solution form and to avoid the generation of aerosols or dust.
Personal Protective Equipment (PPE) Protocol
Strict adherence to the following PPE protocol is required at all times when handling 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one. This multi-layered approach ensures protection against all potential routes of exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum 5-mil thickness) suitable for short-term splash protection.[1] | Protects against skin contact. For prolonged or immersive contact, consult manufacturer-specific chemical resistance data and consider heavier-duty gloves.[1] |
| Eye Protection | Chemical safety goggles or a full-face shield. | Prevents eye contact with splashes or aerosols, which can cause serious irritation.[2][3][4][5] |
| Skin and Body Protection | A chemically resistant lab coat, long pants, and closed-toe shoes.[1] | Minimizes the risk of accidental skin exposure. |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge.[1] | Protects against the inhalation of vapors or aerosols, particularly when handling the solid compound outside of a certified chemical fume hood or during a spill cleanup. |
Operational Plan: Step-by-Step Handling Procedures
All manipulations of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one must be conducted within a properly functioning chemical fume hood.
Preparation
-
Don PPE : Before entering the designated work area, put on all required PPE as detailed in the table above.
-
Fume Hood Verification : Confirm that the chemical fume hood is operational, with the sash positioned at the appropriate height to ensure adequate airflow.
-
Material Assembly : Gather all necessary apparatus, including glassware, solvents, and spill containment materials, and place them inside the fume hood.
Chemical Handling
-
Weighing : Carefully weigh the desired quantity of solid 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one within the fume hood to contain any dust.
-
Dissolving : Slowly add the solvent to the compound to prevent splashing.
-
Reaction : All subsequent experimental steps involving the compound must be performed within the fume hood.
Cleanup
-
Decontamination : Thoroughly decontaminate all glassware and equipment that have come into contact with the chemical using a suitable solvent.
-
Waste Disposal : Segregate and dispose of all chemical waste in accordance with the disposal plan outlined in Section 4.
-
PPE Removal : Carefully remove and dispose of contaminated gloves and other disposable PPE in the designated hazardous waste stream.
-
Hygiene : Wash hands thoroughly with soap and water upon completion of the procedure.
Disposal Plan: Waste Management
Proper disposal of 6-Methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one and its associated contaminated materials is crucial for environmental protection and regulatory compliance. This compound is to be treated as hazardous waste.[6]
-
Solid Waste : Collect any solid waste, including contaminated weigh paper and paper towels, in a clearly labeled, sealed container designated for hazardous solid waste.[1]
-
Liquid Waste : Dispose of all solutions containing the compound in a labeled, sealed container for hazardous liquid waste. Do not pour down the drain. [1]
-
Contaminated PPE : Dispose of used gloves, disposable lab coats, and other contaminated materials in the designated solid hazardous waste container.[1]
All waste must be handled by a licensed professional waste disposal service.[6]
Emergency Procedures: Spill and Exposure Management
In the event of a spill or personnel exposure, immediate and decisive action is critical.
-
Minor Spill (within fume hood) :
-
Contain the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.
-
Decontaminate the area with a suitable solvent.
-
-
Major Spill (outside fume hood) :
-
Evacuate all non-essential personnel from the area.
-
Ensure the area is well-ventilated.
-
Follow your institution's established emergency spill cleanup protocol.
-
-
Skin Contact :
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove contaminated clothing.
-
Seek immediate medical attention.
-
-
Eye Contact :
-
Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
-
-
Inhalation :
-
Move the individual to fresh air.
-
If breathing is difficult, administer oxygen.
-
Seek immediate medical attention.
-
-
Ingestion :
-
Do not induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
-
Visual Workflow Diagrams
Caption: PPE selection workflow for handling the compound.
Caption: Waste disposal workflow for the compound.
References
- Personal protective equipment for handling 1-Methyl-3,4-dihydroquinolin-2(1H)-one - Benchchem.
- Personal protective equipment for handling Quinoline, (1-methylethyl)- - Benchchem.
- 6-Methoxyquinoline - SAFETY DATA SHEET.
- SAFETY DATA SHEET - Fisher Scientific.
- 6-Methoxy-1,2,3,4-tetrahydroquinoline | 120-15-0 - Sigma-Aldrich.
- SAFETY DATA SHEET - Fisher Scientific.
- Safety Data Sheet - Angene Chemical.
- Proper Disposal of 1-Methyl-3,4-dihydroquinolin-2(1H)-one - Benchchem.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
